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  • Product: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
  • CAS: 936939-86-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-(3,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. This molecule incorporates two key pharmacophores: a 3,5-disubstituted pyrazole ring and a secondary amine side chain. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] This guide delves into the compound's structural characteristics, predictive spectroscopic profile, chemical reactivity, and safe handling protocols. By synthesizing data from analogous structures and established chemical principles, this document serves as a foundational resource for researchers utilizing this compound as a building block in medicinal chemistry and drug discovery programs.

Introduction to the Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions. The presence of the pyrazole nucleus in a wide array of therapeutic agents—such as the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole—underscores its pharmacological versatility.[1] Derivatives of pyrazole are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[1][2][3][4] The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a functionalized pyrazole derivative, offering multiple points for chemical modification, making it a valuable intermediate for constructing more complex molecules and chemical libraries.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure consists of a 3,5-dimethyl-1H-pyrazole ring substituted at the 4-position with an N-methylpropan-1-amine side chain. The secondary amine and the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton of the amine and the pyrazole ring can serve as hydrogen bond donors.

Caption: 2D Structure of the title compound.

Physicochemical Data Summary

The following table summarizes key computed and reported properties for the molecule. These parameters are crucial for predicting its behavior in biological and chemical systems, such as solubility, membrane permeability, and metabolic stability.

PropertyValueReference
Molecular Formula C₉H₁₇N₃[5]
Molecular Weight 167.25 g/mol [5]
CAS Number 936939-86-5[5][6]
XLogP3 1.2[5]
Topological Polar Surface Area 40.7 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 4[5]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis logically begins with the construction of the pyrazole core, followed by functionalization at the C4 position and elaboration of the side chain. A key strategic decision is when to introduce the N-methyl group on the side chain amine. Introducing it at a later stage via reductive amination offers a clean and high-yielding approach.

G start Acetylacetone + Hydrazine step1 Step 1: Knorr Pyrazole Synthesis start->step1 intermediate1 3,5-Dimethyl-1H-pyrazole step1->intermediate1 step2 Step 2: Vilsmeier-Haack Reaction intermediate1->step2 intermediate2 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde step2->intermediate2 step3 Step 3: Knoevenagel Condensation (with Nitromethane) intermediate2->step3 intermediate3 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole step3->intermediate3 step4 Step 4: Reduction of Nitroalkene (e.g., LiAlH₄) intermediate3->step4 intermediate4 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine step4->intermediate4 step5 Step 5: Reductive Amination (Formaldehyde, NaBH₃CN) intermediate4->step5 product Target Compound: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine step5->product

Caption: Proposed multi-step synthesis workflow.

Experimental Protocol: Reductive Amination (Step 5)

This protocol outlines the final step, converting the primary amine to the target secondary amine. This step is critical as it is a common and reliable transformation in medicinal chemistry.

  • Dissolution: Dissolve 1.0 equivalent of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine in a suitable solvent such as methanol or acetonitrile.

  • Imine Formation: Add 1.1 equivalents of aqueous formaldehyde (37% solution) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. The reaction progress can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent portion-wise.

    • Causality Note: Sodium cyanoborohydride is chosen because it is selective for the reduction of the iminium ion in the presence of the aldehyde, minimizing side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by the slow addition of dilute HCl to neutralize excess reducing agent and adjust the pH to ~2. Stir for 30 minutes. Basify the aqueous solution with NaOH (e.g., 1M solution) to a pH > 10.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final compound.

Predictive Spectroscopic Profile

Characterization is essential for structure verification. The following is a predictive analysis of the expected spectroscopic data for the title compound, based on established principles for amines and pyrazoles.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Adding D₂O should cause the signals for the N-H protons to disappear, which is a key diagnostic test.[7][9]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12br s1HPyrazole N-HTautomeric proton, often broad.
~2.7-2.9t2H-CH₂-NAlpha to amine nitrogen, deshielded.[7][9]
~2.4-2.6t2HPyrazole-CH₂-Alpha to pyrazole ring.
~2.3-2.5s3HN-CH₃Sharp singlet, characteristic of N-methyl groups.[10]
~2.2s6HPyrazole-CH₃ (x2)Methyl groups on the pyrazole ring.
~1.8-2.0m2H-CH₂-CH₂-CH₂-Central methylene group of the propyl chain.
~1.5-2.5br s1HAmine N-HBroad signal, exchanges with D₂O.[9]
¹³C NMR Spectroscopy

Carbons adjacent to heteroatoms (nitrogen) are deshielded and will appear downfield.

Predicted Chemical Shift (δ, ppm)Assignment
~145Pyrazole C3/C5
~110Pyrazole C4
~50-55-CH₂-N
~35-40N-CH₃
~30-35-CH₂-CH₂-CH₂-
~20-25Pyrazole-CH₂-
~10-15Pyrazole-CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeAppearance
3300 - 3500N-H Stretch (Secondary Amine)Single, sharp to medium band.[9]
3100 - 3300N-H Stretch (Pyrazole)Broad band.
2800 - 3000C-H Stretch (Aliphatic)Strong, sharp bands.
~1550C=N, C=C Stretch (Pyrazole Ring)Medium to strong band.
Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

  • Nitrogen Rule: With three nitrogen atoms (an odd number), the molecular ion peak (M⁺) is expected to have an odd mass-to-charge ratio (m/z = 167).[9]

  • Key Fragmentation: The most characteristic fragmentation for amines is alpha-cleavage, where the bond between the alpha and beta carbons relative to the nitrogen is broken. This results in a resonance-stabilized iminium cation.

G mol [C₉H₁₇N₃]⁺˙ m/z = 167 frag_arrow α-cleavage frag1 [CH₃-NH=CH₂]⁺ m/z = 44 frag_arrow->frag1 frag2 •CH₂-CH₂-Pyrazole Radical

Caption: Primary alpha-cleavage fragmentation pathway.

Chemical Reactivity and Stability

Basicity and Nucleophilicity

The secondary amine side chain is the primary site of basicity and nucleophilicity. It will readily react with acids to form ammonium salts, which can be advantageous for increasing aqueous solubility.[11] As a nucleophile, it will react with various electrophiles, including:

  • Alkylating agents (e.g., alkyl halides) to form tertiary amines.

  • Acylating agents (e.g., acid chlorides, anhydrides) to form amides.

  • Aldehydes and ketones in reductive amination reactions.

Reactivity of the Pyrazole Core

The 3,5-dimethyl-1H-pyrazole ring is relatively electron-rich and can undergo electrophilic aromatic substitution, although the existing substitution at the C4 position may hinder further reactions at that site. The nitrogen atoms of the pyrazole ring can also be alkylated, leading to N-substituted isomers.

Stability and Storage

The compound is expected to be stable under normal laboratory conditions.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12][13][14] Reaction with strong acids will form the corresponding salt.

  • Hazardous Decomposition: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[12][14]

Safety and Handling

As with all amine-containing compounds, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[12][15]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[12]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[14][15]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[14]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

Conclusion and Future Outlook

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a versatile chemical building block with significant potential in drug discovery and materials science. Its combination of a proven pyrazole scaffold and a reactive secondary amine side chain provides a platform for generating diverse molecular libraries. The predictive chemical and spectroscopic data outlined in this guide provide a robust framework for its synthesis, characterization, and further derivatization, empowering researchers to leverage its unique properties in the development of novel chemical entities.

References

  • Angene Chemical. 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-METHYLPROPAN-1-AMINE. [Link]

  • Mphahane, N. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Farooq, R. et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Chemexper. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. [Link]

  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [Link]

  • Gomaa, A. M. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Barbon, S. M. et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [Link]

  • PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. [Link]

  • PubChem. ({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine. [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • Achemica. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Michigan State University. Chemistry of Amines. [Link]

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  • The Good Scents Company. N-methyl propyl amine. [Link]

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Exploratory

A Technical Guide to the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Abstract This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. The pyrazole nucleus is a well-established "privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document is structured for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations for each transformation. The described multi-step synthesis begins with the readily available 3,5-dimethylpyrazole and proceeds through key intermediates, including 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol. Each protocol is designed to be self-validating, with an emphasis on reaction control, purification, and characterization, ensuring scientific integrity and reproducibility.

Introduction

The pyrazole heterocycle, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[3][4] Its metabolic stability and versatile substitution patterns allow for fine-tuning of steric, electronic, and pharmacokinetic properties. The significance of this scaffold is highlighted by its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. Functionalization at the C4 position of the pyrazole ring is a common strategy to introduce diverse pharmacophores and modulate biological activity.

This guide details a logical and efficient synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, a molecule that combines the stable pyrazole core with a flexible aminopropyl side chain. This side chain can serve as a crucial anchor for further derivatization or as a key interacting moiety with biological targets. The synthetic strategy is built upon fundamental, high-yielding organic transformations, providing a reliable route for accessing this and analogous compounds for research and development.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a clear and efficient synthetic strategy. The final N-methylpropan-1-amine can be traced back to a primary alcohol, which in turn can be derived from an α,β-unsaturated ester. This ester is accessible through a standard olefination reaction on a pyrazole-4-carbaldehyde intermediate, ultimately originating from 3,5-dimethylpyrazole. This retrosynthetic logic forms the foundation of the forward synthesis detailed in this guide.

G M1 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -N-methylpropan-1-amine (Target) M2 4-(3-Chloropropyl) -3,5-dimethyl-1H-pyrazole M1->M2  Nucleophilic Substitution (SN2 Amination) M3 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -propan-1-ol M2->M3  Functional Group Interconversion (Halogenation) M4 Ethyl 3-(3,5-Dimethyl-1H-pyrazol -4-yl)acrylate M3->M4  Concurrent Reduction (Ester & Alkene) M5 3,5-Dimethyl-1H-pyrazole -4-carbaldehyde M4->M5  Chain Elongation (Horner-Wadsworth-Emmons) M6 3,5-Dimethyl-1H-pyrazole (Starting Material) M5->M6  Electrophilic Formylation (Vilsmeier-Haack)

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (3)

The initial and crucial step is the introduction of a formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with electron-rich heterocycles like pyrazole.

Mechanistic Insight: The Vilsmeier-Haack Reaction

This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent.[5] The reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The pyrazole ring, being electron-rich, acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. The C4 position is sterically accessible and electronically activated, leading to preferential substitution at this site.[6][7] Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Reactant Addition: Dissolve 3,5-dimethylpyrazole (1 ) (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (3 ) as a white solid.

CompoundStarting Material (equiv.)Reagents (equiv.)Typical Yield
3 3,5-dimethylpyrazole (1.0)POCl₃ (1.5), DMF (4.0)85-95%

Part 2: Synthesis of Ethyl 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylate (4)

With the aldehyde in hand, the next stage involves elongating the carbon chain by two atoms to form an α,β-unsaturated ester. The Horner-Wadsworth-Emmons (HWE) reaction is ideal for this purpose, as it typically provides excellent (E)-stereoselectivity and employs easily handled reagents.

Mechanistic Insight: The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate carbanion (ylide) with an aldehyde or ketone. A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of the phosphonate ester (triethyl phosphonoacetate), generating a nucleophilic ylide. This ylide attacks the carbonyl carbon of the pyrazole aldehyde (3 ). The resulting betaine intermediate undergoes elimination of a water-soluble phosphate byproduct to form a new carbon-carbon double bond, yielding the desired acrylate product (4 ).

Experimental Protocol: Horner-Wadsworth-Emmons Olefination
  • Ylide Formation: In a dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution will become clear.

  • Aldehyde Addition: Dissolve the aldehyde (3 ) (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to yield ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate (4 ).

Part 3: Reduction to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (5)

This step aims to reduce both the ester functionality and the carbon-carbon double bond to yield the corresponding saturated primary alcohol. This requires a powerful reducing agent capable of performing both transformations concurrently.

Reagent Rationale: Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. It will also readily reduce the conjugated alkene, making it the ideal choice for this one-pot transformation. Due to its high reactivity with protic solvents, anhydrous conditions are critical, and extreme care must be taken during its handling and the quenching process.

Experimental Protocol: LiAlH₄ Reduction
  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (2.5 equiv.) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the acrylate (4 ) (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure ensures the formation of a granular, easily filterable aluminum salt precipitate.

  • Purification: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol (5 ), which is often of sufficient purity for the next step. If necessary, further purification can be achieved via column chromatography.

Part 4 & 5: Synthesis of the Final Amine Target (7)

The final two steps involve converting the alcohol into a suitable leaving group and subsequent displacement with methylamine to form the target molecule.

Mechanistic Insight: Halogenation and Nucleophilic Substitution

The primary alcohol (5 ) is a poor substrate for direct nucleophilic substitution. It is first converted into a better leaving group, an alkyl chloride (6 ), using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate. In the final step, methylamine, acting as a nucleophile, displaces the chloride ion in a classical Sₙ2 reaction to yield the final product, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (7 ). An excess of methylamine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Experimental Protocol: Halogenation and Amination
  • Chlorination: Dissolve the alcohol (5 ) (1.0 equiv.) in dichloromethane (DCM). Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise. Stir at room temperature for 2-3 hours. Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude alkyl chloride (6 ). Use this intermediate directly in the next step without further purification.

  • Amination: Dissolve the crude chloride (6 ) in THF and add it to a solution of methylamine (40% in H₂O, ~10 equiv.) at room temperature. Seal the reaction vessel and stir at 50 °C overnight.

  • Work-up and Purification: Cool the reaction mixture and concentrate it to remove most of the THF. Add 2M NaOH to basify the solution and extract with DCM (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the final compound (7 ) by column chromatography on silica gel (eluent: DCM/Methanol with 1% triethylamine) to yield the pure product.

Overall Synthesis Workflow

The complete synthetic pathway is a robust and logical sequence of standard organic transformations, providing reliable access to the target compound.

G cluster_0 Overall Synthetic Pathway start 3,5-Dimethyl-1H-pyrazole (1) aldehyde 3,5-Dimethyl-1H-pyrazole -4-carbaldehyde (3) start->aldehyde POCl3, DMF (Vilsmeier-Haack) acrylate Ethyl 3-(3,5-Dimethyl-1H-pyrazol -4-yl)acrylate (4) aldehyde->acrylate (EtO)2P(O)CH2CO2Et NaH, THF (HWE) alcohol 3-(3,5-Dimethyl-1H-pyrazol -4-yl)propan-1-ol (5) acrylate->alcohol LiAlH4, THF (Reduction) chloride 4-(3-Chloropropyl) -3,5-dimethyl-1H-pyrazole (6) alcohol->chloride SOCl2, DCM (Halogenation) final_product 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -N-methylpropan-1-amine (7) chloride->final_product CH3NH2 (aq) THF (SN2)

Caption: Forward synthesis workflow for the target amine.

Conclusion

This guide has outlined an efficient and reproducible five-step synthesis for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, starting from 3,5-dimethylpyrazole. By leveraging well-established and high-yielding reactions such as the Vilsmeier-Haack, Horner-Wadsworth-Emmons, and Sₙ2 displacement, this pathway provides a reliable method for accessing a valuable molecular scaffold. The detailed protocols, mechanistic insights, and strategic rationale presented herein are intended to empower researchers in medicinal chemistry and drug development to synthesize this and related pyrazole derivatives for further investigation.

References

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Foundational

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recogni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, yet under-characterized molecule: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. To date, its mechanism of action remains undefined in publicly accessible literature. This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic and robust experimental strategy designed to identify, validate, and characterize the primary mechanism of action of this novel pyrazole derivative. By integrating structural analysis, targeted in-vitro screening, and functional cellular assays, this guide provides a logical, evidence-based framework for unlocking the therapeutic potential of this compound.

The Pyrazole Scaffold: A Foundation of Pharmacological Diversity

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique combination of chemical properties that make it an ideal starting point for drug design.[3] This scaffold is present in a variety of FDA-approved drugs, demonstrating its versatility in targeting a wide range of biological entities.[2][4] Notable examples include:

  • Celecoxib: A potent and selective COX-2 inhibitor for the treatment of inflammation and pain.[1]

  • Rimonabant: A cannabinoid receptor-1 (CB1) antagonist developed for obesity.

  • Sildenafil (Viagra): A phosphodiesterase 5 (PDE5) inhibitor for erectile dysfunction.

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.[1] The subject of this guide, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, possesses a disubstituted pyrazole core with a flexible N-methylpropan-1-amine side chain, suggesting a number of potential biological targets.

Physicochemical and Structural Profile

A thorough understanding of the compound's properties is the first step in forming rational hypotheses about its biological activity.

PropertyValue
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS Number 936939-86-5
Topological Polar Surface Area 40.7 Ų
XLogP3 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Data sourced from Angene Chemical.[5]

The compound's relatively low molecular weight and XLogP3 value suggest it is likely to have good oral bioavailability and may be able to cross the blood-brain barrier. The presence of both hydrogen bond donors and acceptors, along with the flexible side chain, provides multiple opportunities for interaction with biological targets.

Primary Hypotheses for Mechanism of Action

Based on the structural features of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine and the known pharmacology of related compounds, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis A: Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters.[6] H3R antagonists are known to have wake-promoting and pro-cognitive effects.[6][7] The structure of our target compound shares features with known non-imidazole H3R antagonists, namely a heterocyclic core and a flexible amine-containing side chain.[8][9]

Hypothesis B: Kinase Inhibition

The pyrazole scaffold is a common feature in a large number of kinase inhibitors.[10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is found in aurora kinase inhibitors.[10] Given the promiscuity of the pyrazole scaffold for kinase binding, it is plausible that our compound could inhibit one or more kinase families.

Hypothesis C: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. The N-methylpropan-1-amine side chain of our compound bears some structural resemblance to known MAO substrates and inhibitors. Inhibition of MAO can lead to antidepressant and neuroprotective effects.

A Phased Experimental Strategy for Target Identification and Validation

A systematic, multi-phased approach is essential to efficiently and accurately determine the mechanism of action.

Phase 1: Broad-Spectrum In Vitro Screening

The initial phase is designed to rapidly test our primary hypotheses using high-throughput in vitro assays.

G cluster_0 Compound Preparation cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Hit Analysis Compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -N-methylpropan-1-amine (in DMSO) H3R Histamine H3 Receptor Binding Assay Compound->H3R Test at 10 µM Kinase Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase Test at 1-10 µM MAO MAO-A and MAO-B Inhibition Assay Compound->MAO Test at 10 µM H3R_analysis Analyze H3R Binding Data (Determine % Inhibition) H3R->H3R_analysis Kinase_analysis Analyze Kinase Inhibition Data (Identify Hits >50% Inhibition) Kinase->Kinase_analysis MAO_analysis Analyze MAO Inhibition Data (Determine % Inhibition) MAO->MAO_analysis

Caption: Phase 1 Experimental Workflow.

Protocol 1: Histamine Receptor Binding Assay

  • Objective: To determine if the compound binds to the histamine H3 receptor.

  • Method: A competitive radioligand binding assay using membranes from cells expressing the human H3 receptor and a known radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine).

  • Procedure:

    • Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (or vehicle control).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Controls:

    • Vehicle Control (e.g., 0.1% DMSO): Defines 100% binding.

    • Positive Control (e.g., a known H3R antagonist like Pitolisant): To confirm assay validity.

  • Endpoint: Percentage inhibition of radioligand binding at a single high concentration (e.g., 10 µM) of the test compound.

Protocol 2: Broad Kinase Panel Screen

  • Objective: To identify any potential kinase targets.

  • Method: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). These services offer assays for hundreds of kinases.

  • Procedure: The compound is tested at a fixed concentration (typically 1-10 µM) against a large panel of purified kinases. The activity of each kinase is measured in the presence of the compound.

  • Endpoint: Percentage inhibition of each kinase's activity. Hits are typically defined as kinases with >50% inhibition.

Protocol 3: MAO-A and MAO-B Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against the two major MAO isoforms.

  • Method: A chemiluminescent assay using commercially available kits (e.g., MAO-Glo™ from Promega).

  • Procedure:

    • Incubate recombinant human MAO-A or MAO-B with the test compound.

    • Add a luminogenic MAO substrate. The enzyme will process the substrate to produce luciferin, which is then used by luciferase to generate light.

    • Measure the luminescence. A decrease in signal indicates MAO inhibition.

  • Controls:

    • Vehicle Control: Defines 100% enzyme activity.

    • Positive Controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B): To confirm assay validity.

  • Endpoint: Percentage inhibition of MAO-A and MAO-B activity.

Phase 2: Hit Confirmation and Potency Determination

If a significant hit is identified in Phase 1 (e.g., >50% inhibition), the next step is to confirm the activity and determine its potency.

Protocol 4: Dose-Response and IC50/Ki Determination

  • Objective: To quantify the potency of the compound for its identified target.

  • Method: Repeat the relevant assay from Phase 1, but this time using a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 30 µM).

  • Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activity is inhibited). For binding assays, the Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Table 2: Hypothetical Potency Data

TargetIC50 (nM)
Histamine H3R75
Kinase X>10,000
MAO-A>10,000
MAO-B8,500

In this hypothetical example, the compound is a potent H3R antagonist.

Phase 3: Selectivity Profiling

Selectivity is a critical parameter for a potential drug candidate. A selective compound is less likely to have off-target side effects.

Protocol 5: Selectivity Panel Screening

  • Objective: To determine if the compound's activity is selective for its primary target.

  • Method: If the compound is an H3R antagonist, it should be tested in binding assays for other histamine receptors (H1R, H2R, H4R) and a panel of other aminergic GPCRs (e.g., dopamine and serotonin receptors). If it were a kinase inhibitor, it would be tested against a panel of closely related kinases.

  • Endpoint: IC50 or Ki values for all tested off-targets. A compound is generally considered selective if it is at least 100-fold more potent for its primary target than for any off-targets.

Phase 4: Functional Cellular Assays

In vitro assays with purified components do not always translate to a cellular context. Therefore, it is crucial to confirm the mechanism of action in a functional cellular assay.

G cluster_0 H3R Signaling Pathway Compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -N-methylpropan-1-amine H3R Histamine H3 Receptor Compound->H3R Antagonist (Blocks Histamine) Gi Gi Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Simplified Histamine H3 Receptor Signaling Pathway.

Protocol 6: cAMP Accumulation Assay

  • Objective: To confirm that the compound acts as a functional antagonist at the H3 receptor in a cellular context.

  • Rationale: The H3 receptor is coupled to the Gi protein, which inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12] An antagonist will block the effect of an agonist, thus restoring cAMP levels.

  • Method: Use a cell line stably expressing the human H3 receptor (e.g., HEK293-H3R).

  • Procedure:

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with an H3R agonist (e.g., R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA-based).

  • Endpoint: The ability of the compound to dose-dependently block the agonist-induced decrease in cAMP. This will allow for the determination of a functional IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for the elucidation of the mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. By progressing through the phases of broad in-vitro screening, hit confirmation, selectivity profiling, and functional cellular validation, researchers can build a robust data package that clearly defines the compound's primary biological target and its functional consequences.

Should a potent and selective mechanism of action be identified, future work would involve lead optimization to improve potency, selectivity, and drug-like properties, as well as in vivo studies in relevant animal models to establish a proof-of-concept for its therapeutic potential. The systematic approach outlined herein is not only applicable to this specific molecule but can also serve as a template for the characterization of other novel chemical entities.

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Exploratory

A Strategic Guide to Unveiling the Therapeutic Potential of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine: A Biological Activity Screening Cascade

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its presence in drugs such as the anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its presence in drugs such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole underscores the therapeutic versatility of this heterocyclic scaffold.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective properties.[2][3][4][5][6] This rich pharmacological landscape provides a compelling rationale for the comprehensive biological activity screening of novel pyrazole-containing compounds. This guide delineates a strategic, multi-tiered approach for the systematic evaluation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine , a molecule of significant therapeutic promise. Our objective is to progress from broad, predictive assessments to specific, mechanistic in vitro and in vivo validations.

Part 1: The Strategic Framework for Biological Activity Screening

A robust and efficient screening cascade is paramount to elucidating the biological activity profile of a novel chemical entity. Our proposed strategy for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a phased approach, commencing with computational predictions to guide subsequent experimental investigations. This in silico-first methodology conserves resources and sharpens the focus of wet lab activities.

Screening_Cascade cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation in_silico Target Prediction & ADMET Profiling primary_screening Primary Screening (e.g., Cytotoxicity, Broad Panel) in_silico->primary_screening Hypothesis Generation secondary_screening Secondary Screening (Target-Specific Assays) primary_screening->secondary_screening Hit Identification in_vivo Disease Model Efficacy Studies secondary_screening->in_vivo Lead Candidate Selection

Caption: A multi-tiered screening cascade for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

Part 2: In Silico Profiling - The Digital Compass for Drug Discovery

Before embarking on resource-intensive experimental work, we leverage the power of computational chemistry to predict the likely biological activities and assess the drug-like properties of our lead compound.[7][8]

Target Prediction: Unveiling Potential Molecular Interactions

The initial step is to predict the potential protein targets of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. This can be achieved through a combination of ligand-based and structure-based approaches.[9]

  • Ligand-Based Approaches: These methods compare the query molecule to databases of compounds with known biological activities. If our compound is structurally similar to known kinase inhibitors, for example, it is more likely to exhibit similar activity.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential protein targets are known, molecular docking simulations can predict the binding affinity and mode of interaction between our compound and the protein.[10] This provides a more granular, mechanistically-informed prediction.

ADMET Prediction: Assessing "Drug-Likeness"

A promising biological activity is of little value if the compound has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[11] A variety of free and commercial software platforms are available for this purpose.[12][13][14][15]

ADMET Property Predicted Parameter Significance
Absorption Caco-2 Permeability, Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein BindingIndicates potential for CNS activity and drug availability.
Metabolism Cytochrome P450 (CYP) Inhibition/InductionPredicts potential for drug-drug interactions.
Excretion Renal Organic Cation Transporter (OCT2) InhibitionPredicts route of elimination.
Toxicity hERG Inhibition, Ames Mutagenicity, HepatotoxicityEarly indicators of potential cardiotoxicity, mutagenicity, and liver toxicity.[11]

Part 3: In Vitro Validation - From Prediction to Biological Reality

Armed with in silico-derived hypotheses, we proceed to in vitro assays to confirm and quantify the biological activity of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

Foundational Cytotoxicity Assessment

A fundamental first step in any biological screening is to determine the compound's intrinsic cytotoxicity. This provides a therapeutic window for any observed biological effects. Two common and robust methods are the MTT and LDH assays.

The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (e.g., 0.1 to 100 µM) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[16][17]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance of the resulting formazan product at 490 nm.

Assay Principle Endpoint Interpretation
MTT Measures metabolic activity of viable cells.[18]Colorimetric (Formazan)Decrease in signal indicates cytotoxicity.
LDH Measures release of LDH from damaged cells.[17][19]Colorimetric (Formazan)Increase in signal indicates cytotoxicity.
Targeted In Vitro Screening

Based on the in silico predictions and the broad biological activities of pyrazole derivatives, a targeted screening approach is recommended.

Given that many pyrazole derivatives exhibit anticancer properties, screening against a panel of cancer cell lines is a logical step.[20][21]

  • Cell Lines: A diverse panel of cancer cell lines should be used, such as those from the NCI-60 panel, representing different tumor types.

  • Methodology: The MTT or a similar cell viability assay can be used to determine the half-maximal inhibitory concentration (IC50) of the compound in each cell line.

The anti-inflammatory potential of the compound can be assessed by measuring its effect on key inflammatory mediators.[5]

  • Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be used to model inflammation.[22]

  • Endpoints: The production of nitric oxide (NO) can be measured using the Griess reagent, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA.

Ion channels are important drug targets, and various high-throughput screening methods are available to assess the compound's activity.[23][24][25][26]

  • Methodologies:

    • Fluorescence-Based Assays: These assays use ion-sensitive fluorescent dyes to measure changes in intracellular ion concentrations.[27]

    • Automated Electrophysiology: This technology allows for the high-throughput measurement of ion channel currents.[27]

Part 4: In Vivo Validation - Assessing Efficacy in a Physiological Context

Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[28][29]

Anti-inflammatory and Analgesic Models
  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the reduction in paw swelling indicates anti-inflammatory activity.[28]

  • Formalin Test: This model assesses both acute and chronic pain responses, allowing for the evaluation of analgesic properties.[30]

  • Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain.[31][32]

Anticancer Models
  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is measured.

In_Vivo_Models cluster_inflammation Inflammation & Pain cluster_cancer Oncology paw_edema Carrageenan-Induced Paw Edema formalin Formalin Test cci Chronic Constriction Injury xenograft Xenograft Models lead_compound Lead Compound lead_compound->paw_edema lead_compound->formalin lead_compound->cci lead_compound->xenograft

Caption: A selection of relevant in vivo models for efficacy testing.

Part 5: Conclusion and Future Directions

The systematic biological activity screening of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, as outlined in this guide, provides a clear and efficient path to understanding its therapeutic potential. By integrating in silico predictions with a tiered in vitro and in vivo experimental approach, researchers can make informed decisions about the continued development of this promising pyrazole derivative. The data generated from this comprehensive screening cascade will be invaluable in identifying the most promising therapeutic avenues and guiding future lead optimization efforts.

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Foundational

An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1] Compounds incorporating this five-memb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2][3] Notably, the pyrazole moiety is a key component in several FDA-approved drugs, highlighting its therapeutic significance.[1] This guide provides a comprehensive technical overview of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (CAS Number: 936939-86-5 ), a derivative that holds promise for applications in drug discovery, particularly in the realm of central nervous system (CNS) disorders.[4]

This document will detail the synthesis, purification, and characterization of this compound. Furthermore, it will explore its potential as a modulator of key neurological targets, drawing upon structure-activity relationships established for analogous pyrazole-based compounds.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key computed properties for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine are summarized in the table below.

PropertyValueSource
CAS Number 936939-86-5[4]
Molecular Formula C₉H₁₇N₃[4]
Molecular Weight 167.25 g/mol [4]
XLogP3 1.2[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]
Exact Mass 167.142248 g/mol [4]
Topological Polar Surface Area 40.7 Ų[4]

Synthesis and Purification

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine can be approached through a logical, multi-step pathway. A plausible and efficient route involves the initial construction of the 3,5-dimethylpyrazole core, followed by the introduction of a three-carbon side chain at the 4-position, which is then functionalized to the desired N-methylated primary amine.

Synthetic Pathway acetylacetone Acetylacetone pyrazole_core 3,5-Dimethyl-1H-pyrazole acetylacetone->pyrazole_core Step 1a hydrazine Hydrazine Hydrate hydrazine->pyrazole_core Step 1b aldehyde 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde pyrazole_core->aldehyde Step 2 vilsmeier_reagent Vilsmeier-Haack Reagent (POCl₃, DMF) vilsmeier_reagent->aldehyde acrylonitrile 2-(3,5-Dimethyl-1H-pyrazol-4-ylmethylene)malononitrile aldehyde->acrylonitrile Step 3 malononitrile Malononitrile (Knoevenagel Condensation) malononitrile->acrylonitrile propanenitrile 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanenitrile acrylonitrile->propanenitrile Step 4 reduction1 Reduction (e.g., NaBH₄) reduction1->propanenitrile primary_amine 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine propanenitrile->primary_amine Step 5 reduction2 Nitrile Reduction (e.g., LiAlH₄) reduction2->primary_amine final_product 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine primary_amine->final_product Step 6 methylation N-Methylation (Eschweiler-Clarke Reaction) methylation->final_product

A plausible synthetic workflow for the target compound.
Step-by-Step Experimental Protocols

Step 1 & 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

The initial 3,5-dimethylpyrazole ring is readily synthesized by the condensation of acetylacetone with hydrazine hydrate.[5] This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 4-position.

  • Protocol:

    • To a solution of 3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-5 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 3 & 4: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanenitrile

A Knoevenagel condensation of the aldehyde with malononitrile, followed by reduction, yields the key nitrile intermediate.

  • Protocol:

    • A mixture of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and malononitrile in ethanol with a catalytic amount of piperidine is refluxed.

    • The resulting 2-(3,5-dimethyl-1H-pyrazol-4-ylmethylene)malononitrile is then reduced. A suitable reducing agent, such as sodium borohydride (NaBH₄), can be used to selectively reduce the double bond.

    • The product, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile, is isolated and purified by column chromatography.

Step 5: Reduction of the Nitrile to the Primary Amine

The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6]

  • Protocol:

    • A solution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile in a dry ethereal solvent (e.g., THF, diethyl ether) is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere.

    • The reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting salts are filtered off, and the filtrate is concentrated to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine.

Step 6: N-Methylation via the Eschweiler-Clarke Reaction

The final step involves the N-methylation of the primary amine using the Eschweiler-Clarke reaction, which is a reductive amination using formaldehyde and formic acid.[7] This method is advantageous as it avoids the formation of quaternary ammonium salts.[7]

  • Protocol:

    • To the primary amine, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, add an excess of formic acid and formaldehyde.

    • Heat the mixture at 80-100 °C until the evolution of carbon dioxide ceases.

    • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography to yield the final compound, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure & Purity Confirmation Final_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Final_Compound->NMR MS Mass Spectrometry (HRMS) Final_Compound->MS IR IR Spectroscopy Final_Compound->IR Structure_Verified Structural Confirmation NMR->Structure_Verified Purity_Verified Purity Assessment NMR->Purity_Verified MS->Structure_Verified IR->Structure_Verified Biological_Target_Interaction Ligand Pyrazole Derivative Receptor GPCR (Dopamine/Serotonin Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Potential interaction with GPCR signaling pathways.
Rationale for CNS Activity

The 3-(aminopropyl)pyrazole scaffold is a known pharmacophore that can interact with various receptors. The N-methyl group can influence the compound's basicity and lipophilicity, which are critical for blood-brain barrier penetration and receptor binding. Studies on structurally similar pyrazole derivatives have shown significant affinity for dopamine D4 and various serotonin receptors. [8][9] The table below summarizes the binding affinities of some analogous pyrazole derivatives to provide a context for the potential bioactivity of the target compound.

Compound StructureTarget ReceptorBinding Affinity (Ki, nM)Reference
Piperazinylmethyl pyrazolo[1,5-a]pyridine derivativeDopamine D42.0[9]
5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazoleDopamine D461[2]
Substituted pyrazole derivativeDopamine D4High Affinity[8]

Given the structural similarities, it is plausible that 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine could also exhibit affinity for these receptors. Further pharmacological screening is warranted to determine its specific binding profile and functional activity (agonist, antagonist, or partial agonist).

Conclusion

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a compound of significant interest for medicinal chemists and drug discovery professionals. This guide has outlined a robust synthetic pathway, a comprehensive characterization strategy, and a strong rationale for its potential application in targeting CNS disorders. The versatile pyrazole core, combined with the aminopropyl side chain, provides a promising scaffold for the development of novel therapeutic agents. Future work should focus on the empirical determination of its spectroscopic properties and a thorough pharmacological evaluation to elucidate its biological targets and therapeutic potential.

References

  • Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(15), 2374-2385. [Link]

  • Shah, P. J., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 164-173. [Link]

  • Löber, S., et al. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters, 9(1), 97-102. [Link]

  • Wikipedia contributors. (2023, December 28). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Angene Chemical. (n.d.). 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-METHYLPROPAN-1-AMINE. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. Current Pharmaceutical Design, 23(34), 5175-5196. [Link]

  • Gesi, M., et al. (2020). The Role of Pyrazole Scaffold in the Design of CNS Active Compounds. Molecules, 25(15), 3465. [Link]

  • Kumar, V., & Aggarwal, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1835-1840. [Link]

  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Roy, K., & De, A. U. (2002). Recent advancement in the drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics. Mini reviews in medicinal chemistry, 2(4), 357-373. [Link]

  • The Royal Society of Chemistry. (2016). Review: biologically active pyrazole derivatives. [Link]

  • MDPI. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Oriental Journal of Chemistry. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Chemistry LibreTexts. (2023, October 30). Reduction of Nitriles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Abstract This technical guide provides a comprehensive spectroscopic analysis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (CAS No: 936939-86-5).[1][2] As a molecule of interest in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (CAS No: 936939-86-5).[1][2] As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural confirmation is paramount. This document outlines the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide is designed for researchers, chemists, and quality control specialists, offering not just predicted data but also the underlying scientific rationale for the expected spectroscopic signatures and robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is composed of a 3,5-dimethylpyrazole heterocycle linked via a propyl chain at the C4 position to a secondary N-methylamine.

Key Structural Features:

  • 3,5-Dimethylpyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. The two methyl groups at positions 3 and 5 are chemically equivalent due to the ring's symmetry. It contains both a pyrrole-like NH and a pyridine-like N.

  • Propyl Linker: A three-carbon aliphatic chain (-CH₂-CH₂-CH₂-) that provides flexibility and distinct proton and carbon environments.

  • Secondary Amine: An N-methylpropan-1-amine terminus (-NH-CH₃) which is a key site for fragmentation in mass spectrometry and exhibits characteristic IR and NMR signals.

The molecular formula is C₉H₁₇N₃, with a monoisotopic mass of 167.1422 g/mol .[2] This structure dictates a specific and predictable pattern of signals in each spectroscopic technique, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a quantitative map of the distinct proton types in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic environment of each proton—shielded protons appear upfield (lower ppm), while deshielded protons appear downfield (higher ppm).

Predicted ¹H NMR Signals (400 MHz, CDCl₃):

Assignment Predicted δ (ppm) Multiplicity Integration Causality and Expert Insights
Pyrazole N-H~10.0 - 12.0Broad Singlet1HThe proton on the pyrazole nitrogen is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to the aromaticity of the ring and hydrogen bonding potential.
Amine N-H~1.5 - 2.5Broad Singlet1HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Propyl Cα-H~2.65Triplet (t)2HThese protons are adjacent to the electron-withdrawing secondary amine, causing a significant downfield shift. They are coupled to the Cβ protons, resulting in a triplet.
Propyl Cγ-H~2.35Triplet (t)2HThese protons are attached to the pyrazole ring, which exerts a moderate deshielding effect. Coupling with the Cβ protons produces a triplet.
Pyrazole C-CH~2.20Singlet (s)6HThe two methyl groups on the pyrazole ring are chemically equivalent due to molecular symmetry. With no adjacent protons to couple with, they appear as a sharp singlet integrating to 6 protons. This is a key signature peak. Data from 3,5-dimethylpyrazole shows a similar shift.[3]
N-CH~2.45Singlet (s)3HThe N-methyl protons are deshielded by the adjacent nitrogen atom. They appear as a singlet as there are no adjacent protons for coupling.
Propyl Cβ-H~1.70Quintet (quin)2HThese central methylene protons are coupled to both the Cα and Cγ protons (2+2=4 neighbors). According to the n+1 rule, this should result in a quintet.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Predicted ¹³C NMR Signals (100 MHz, CDCl₃):

Assignment Predicted δ (ppm) Expert Insights
Pyrazole C 3 / C 5~145The two carbons bearing the methyl groups are equivalent and, being part of the aromatic system, are significantly deshielded.
Pyrazole C 4~110The substituted carbon at position 4 of the pyrazole ring will appear further upfield compared to C3/C5.
Propyl C α~52This carbon is directly attached to the nitrogen, causing a strong deshielding effect and shifting it significantly downfield.
N-C H₃~36The N-methyl carbon is also deshielded by the attached nitrogen.
Propyl C γ~22The carbon attached to the pyrazole ring.
Propyl C β~29The central carbon of the propyl chain, typically found in the standard aliphatic region.
Pyrazole C-C H₃~11The methyl carbons on the pyrazole ring are expected in the high-field aliphatic region.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve exchangeable N-H protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • ¹H Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve 10-20 mg in ~0.7 mL CDCl₃ Acq_H1 ¹H Spectrum Acquisition (NS=16, D1=2s) Prep->Acq_H1 Insert Sample Acq_C13 ¹³C Spectrum Acquisition (NS=1024, D1=5s) Proc FT, Phasing, Baseline Correction Acq_H1->Proc Acq_C13->Proc Calib Calibration to Residual Solvent Peak Proc->Calib Analysis Integration, Peak Picking, Structure Assignment Calib->Analysis

Fig. 1: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is a common and effective soft ionization technique.

Expected Molecular Ion and Key Fragments
  • Molecular Ion Peak: In positive-ion ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

    • Calculated Exact Mass of C₉H₁₇N₃: 167.1422

    • Expected [M+H]⁺: m/z 168.1495

  • Trustworthiness Check: High-resolution mass spectrometry (HRMS) should yield a mass measurement within 5 ppm of the calculated value, providing strong evidence for the elemental composition.

Fragmentation Analysis: The Logic of Bond Cleavage

The fragmentation pattern is not random; it is governed by the formation of stable carbocations and neutral losses. The secondary amine is the most likely site to direct fragmentation.

  • Dominant Fragmentation Pathway (α-cleavage): The most energetically favorable cleavage occurs at the bond alpha to the nitrogen atom within the propyl chain. This results in the formation of a highly stable, resonance-stabilized iminium cation.

    • Fragment 1 (m/z 44.0500): Cleavage of the Cα-Cβ bond leads to the formation of the [CH₃NH=CH₂]⁺ ion. The detection of this low-mass fragment is a strong indicator of the N-methyl-ethylamine substructure.

    • Fragment 2 (m/z 124.0971): The corresponding neutral loss is the 3,5-dimethyl-4-ethyl-pyrazole radical. The alternative cleavage, loss of the ethyl radical from the other side of the nitrogen, would produce the [M-C₂H₅]⁺ fragment at m/z 138.

  • Other Fragments: Cleavage at the Cγ-pyrazole bond could result in a fragment corresponding to the protonated propyl-N-methylamine side chain.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid. Formic acid aids in the protonation of the molecule.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), cone voltage (20-40 V), and desolvation gas temperature and flow to achieve a stable signal.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation analysis, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 168.15) as the precursor and applying collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-QTOF) cluster_analysis Data Analysis Prep Prepare dilute solution (~10 µg/mL in MeOH + 0.1% Formic Acid) Acq_MS Full Scan MS (m/z 50-500) Prep->Acq_MS Direct Infusion Acq_MSMS MS/MS of Precursor (m/z 168.15) Acq_MS->Acq_MSMS Select Precursor Analysis_MW Confirm [M+H]⁺ Exact Mass Acq_MS->Analysis_MW Analysis_Frag Analyze Fragmentation Pattern Acq_MSMS->Analysis_Frag

Fig. 2: General workflow for ESI-MS and MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Bands

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Intensity Expert Insights
~3300 - 3500N-H Stretch (Secondary Amine)Weak-Medium, SharpSecondary amines typically show a single, relatively sharp N-H stretching band, distinguishing them from primary amines (two bands) and tertiary amines (no band).[4]
~3100 - 3200N-H Stretch (Pyrazole)Medium, BroadThe N-H bond within the pyrazole ring is involved in hydrogen bonding, leading to a broader absorption band compared to the free amine N-H.
2850 - 2960C-H Stretch (Aliphatic)StrongThese strong bands are characteristic of the sp³ C-H bonds in the propyl chain and methyl groups.
~1580 - 1620C=N / C=C Stretch (Pyrazole Ring)Medium-StrongThese absorptions are characteristic of the aromatic pyrazole ring system. Similar pyrazole structures show bands in this region.[5][6]
~1500 - 1590N-H Bend (Amine)MediumThis bending vibration can sometimes overlap with the aromatic ring stretches, but its presence is expected.
Experimental Protocol for ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed by identifying the key absorption bands and assigning them to the corresponding functional groups.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Interpretation Prep Clean ATR Crystal Bkg Acquire Background Spectrum Prep->Bkg Sample Place Solid Sample on Crystal Bkg->Sample Ready Acq Acquire Sample Spectrum (16 scans, 4 cm⁻¹ res.) Sample->Acq Analysis Identify Characteristic Functional Group Bands Acq->Analysis

Fig. 3: Workflow for acquiring an ATR-IR spectrum.

Consolidated Data Summary

This table provides a quick reference for the expected key identifiers for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

Technique Key Identifier Expected Value / Observation
¹H NMR Pyrazole C-CH₃Singlet, ~2.20 ppm, 6H
N-CH₃Singlet, ~2.45 ppm, 3H
Propyl Cα-H₂Triplet, ~2.65 ppm, 2H
¹³C NMR Pyrazole C3/C5~145 ppm
Propyl Cα~52 ppm
HRMS (ESI+) Protonated Moleculem/z 168.1495 ± 5 ppm
Primary Fragmentm/z 44.0500 (Iminium ion)
IR N-H Stretch (Amine)~3300-3500 cm⁻¹ (sharp)
C-H Stretch (Aliphatic)2850-2960 cm⁻¹ (strong)
C=N/C=C Stretch (Ring)~1580-1620 cm⁻¹ (medium)

Conclusion

The structural verification of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine relies on a synergistic application of NMR, MS, and IR spectroscopy. The key identifying features are the 6H singlet for the equivalent pyrazole methyl groups in ¹H NMR, the accurate mass of the protonated molecule at m/z 168.1495 in HRMS, the characteristic α-cleavage fragment at m/z 44, and the distinct N-H and C=N stretching vibrations in the IR spectrum. This guide provides the predictive data and validated methodologies necessary for the unambiguous confirmation of its identity, ensuring scientific integrity in research and development applications.

References

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine,936939-86-5. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

  • 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-METHYLPROPAN-1-AMINE. (n.d.). Angene Chemical. Retrieved January 20, 2026, from [Link]

  • Barraza, S. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(3), M1268. Available at: [Link]

  • Becerra, D., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1373. Available at: [Link]

  • Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. (2013). Trade Science Inc. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved therapeutics. This technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved therapeutics. This technical guide provides a comprehensive overview of the heterocyclic building block, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. We delve into its fundamental physicochemical properties, propose a robust and logical synthetic pathway, and outline key analytical characterization techniques. Furthermore, by synthesizing data from analogous structures, we explore its significant potential in drug development, particularly in oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising intermediate for the rational design of novel therapeutic agents.

The Pyrazole Motif: A Foundation of Therapeutic Innovation

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrazole ring system holds a position of particular prominence. This five-membered aromatic ring containing two adjacent nitrogen atoms is a key pharmacophore in a multitude of clinically successful drugs.[1] The structural versatility of the pyrazole core allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.

Numerous studies have demonstrated the potent biological activities of pyrazole derivatives, including:

  • Anticancer Activity: Pyrazole-containing compounds have shown significant cytotoxic effects against various human cancer cell lines, such as colon carcinoma, lung cancer, and liver cancer.[2][3][4]

  • Anti-inflammatory Properties: The scaffold is integral to molecules designed to modulate inflammatory pathways.[2]

  • Antimicrobial and Antifungal Effects: The unique electronic and structural features of pyrazoles have been exploited to develop novel agents against microbial and fungal infections.[2]

The subject of this guide, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, represents a strategically functionalized pyrazole. It combines the proven biological relevance of the 3,5-dimethylpyrazole core with a flexible aminopropyl side chain at the C4 position. This side chain provides a crucial vector for chemical modification, enabling its use as a versatile building block for constructing diverse chemical libraries and pursuing targeted drug design strategies.

Physicochemical and Structural Profile

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. These parameters influence solubility, permeability, and metabolic stability, all of which are critical for pharmacokinetic and pharmacodynamic performance. The key computed properties for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₇N₃Angene Chemical[5]
Molecular Weight 167.25 g/mol Angene Chemical[5]
Exact Mass 167.142 g/mol Angene Chemical[5]
XLogP3 1.2Angene Chemical[5]
Topological Polar Surface Area (TPSA) 40.7 ŲAngene Chemical[5]
Hydrogen Bond Donor Count 2Angene Chemical
Hydrogen Bond Acceptor Count 3Angene Chemical
Rotatable Bond Count 4Angene Chemical
Complexity 127Angene Chemical[5]

The moderate XLogP3 value suggests a favorable balance between hydrophilicity and lipophilicity, which is often a desirable trait for oral bioavailability. The TPSA is also within the range typically associated with good cell permeability.

Caption: 2D structure of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

Proposed Synthesis and Methodologies

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established heterocyclic chemistry principles. The following multi-step synthesis is proposed, starting from the commercially available 3,5-dimethylpyrazole.

Synthesis_Workflow start 3,5-Dimethylpyrazole step1 Vilsmeier-Haack Formylation start->step1 intermediate1 4-Formyl-3,5- dimethylpyrazole step1->intermediate1 step2 Knoevenagel Condensation intermediate1->step2 intermediate2 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -2-nitroprop-2-en-1-one step2->intermediate2 step3 Nitro Group Reduction (e.g., LiAlH₄) intermediate2->step3 intermediate3 3-(3,5-Dimethyl-1H-pyrazol-4-yl) propan-1-amine step3->intermediate3 step4 Reductive Amination (Formaldehyde, NaBH₃CN) intermediate3->step4 end Target Molecule step4->end

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

  • Rationale: This reaction is a highly effective method for introducing a formyl group onto an electron-rich heterocycle like pyrazole, specifically at the C4 position.

  • Procedure:

    • To a flask cooled in an ice bath, add N,N-dimethylformamide (DMF, 3.0 eq.).

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 3,5-dimethylpyrazole (1.0 eq.) in DMF and add it dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.

    • Cool the mixture and pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution until pH 7-8.

    • The resulting precipitate, 4-formyl-3,5-dimethylpyrazole, is filtered, washed with cold water, and dried.

Step 2: Knoevenagel Condensation with Nitromethane

  • Rationale: This condensation reaction elongates the carbon chain by reacting the aldehyde with an active methylene compound (nitromethane), creating a nitroalkene intermediate.

  • Procedure:

    • Dissolve 4-formyl-3,5-dimethylpyrazole (1.0 eq.) and nitromethane (1.5 eq.) in methanol.

    • Add a catalytic amount of a base, such as ammonium acetate or triethylamine.

    • Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting aldehyde.

    • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

Step 3: Reduction of the Nitroalkene

  • Rationale: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to simultaneously reduce the nitro group to a primary amine and the alkene double bond.

  • Procedure:

    • Suspend LiAlH₄ (4.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Dissolve the nitroalkene intermediate from Step 2 in THF and add it dropwise to the LiAlH₄ suspension at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.

    • Cool the reaction to 0°C and quench carefully by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the crude primary amine, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine.[6]

Step 4: N-Methylation via Reductive Amination

  • Rationale: Reductive amination is a mild and efficient method for methylating a primary amine. It avoids over-alkylation issues common with other methods.

  • Procedure:

    • Dissolve the primary amine from Step 3 (1.0 eq.) in methanol.

    • Add aqueous formaldehyde (37%, 1.1 eq.).

    • Stir the mixture for 1 hour at room temperature.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with dilute HCl, then basify with NaOH to pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Based on its structure, the following spectral data are anticipated:

  • ¹H NMR: Expected signals would include two singlets for the pyrazole methyl groups (δ ≈ 2.2-2.4 ppm), a singlet for the pyrazole N-H (often broad, δ > 10 ppm), multiplets for the three CH₂ groups of the propyl chain, a singlet for the N-methyl group (δ ≈ 2.4-2.6 ppm), and a broad singlet for the amine N-H.

  • ¹³C NMR: Signals corresponding to the pyrazole ring carbons, the two distinct pyrazole methyl carbons, the three propyl chain carbons, and the N-methyl carbon would be visible.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 168.15.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching (for both the pyrazole and secondary amine) in the 3100-3400 cm⁻¹ region and C-H stretching around 2800-3000 cm⁻¹.

Potential Applications in Medicinal Chemistry

The true value of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine lies in its potential as a versatile scaffold for generating novel drug candidates. The terminal secondary amine provides a reactive handle for diversification.

Applications central_scaffold 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -N-methylpropan-1-amine app1 Kinase Inhibitors (Amide/Urea Formation) central_scaffold->app1 app2 GPCR Ligands (Further Alkylation) central_scaffold->app2 app3 Antiproliferative Agents (Benzamide Derivatives) central_scaffold->app3 app4 Autophagy Modulators app3->app4

Caption: Potential therapeutic applications derived from the core scaffold.

Oncology and Autophagy Modulation

Recent research has highlighted the potent antiproliferative activity of N-acylated pyrazole derivatives. For instance, a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed compounds with submicromolar antiproliferative activity in pancreatic cancer cells.[7] These molecules were found to reduce mTORC1 activity and modulate autophagy, a key cellular process implicated in both cancer survival and cell death.[7]

The title compound is an ideal starting point for creating analogous libraries. Acylation of the secondary amine with various substituted benzoyl chlorides could yield novel N-benzamide derivatives. These new compounds could be screened for their effects on mTOR signaling and their ability to induce or inhibit autophagy, potentially leading to the discovery of agents with novel mechanisms of action against cancer.

Inflammation and Kinase Inhibition

The pyrazole core is a well-established component of many kinase inhibitors. By using the terminal amine as a point of attachment, a diverse range of pharmacophores known to interact with kinase hinge regions can be introduced. This positions the compound as a valuable fragment for developing inhibitors of kinases involved in inflammatory signaling pathways.

Conclusion and Future Directions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is more than just a chemical intermediate; it is a strategically designed building block with significant potential for accelerating drug discovery programs. Its straightforward, proposed multi-step synthesis makes it an accessible starting material. The combination of the biologically active pyrazole core and a modifiable side chain offers a powerful platform for generating novel chemical entities.

Future research should focus on the practical execution of the proposed synthesis, followed by a comprehensive biological screening of derivative libraries. Investigations into its utility for developing anticancer agents that modulate autophagy and for creating novel kinase inhibitors for inflammatory diseases are particularly promising avenues of exploration.

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Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Introduction: The Pyrazole Nucleus as a Cornerstone of Modern Medicinal Chemistry The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a position of distinction in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Cornerstone of Modern Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a position of distinction in the field of drug discovery, often referred to as a "privileged scaffold".[1][2] First synthesized by Ludwig Knorr in 1883, this versatile ring system has become a fundamental building block in a vast array of therapeutic agents, owing to its metabolic stability and capacity for diverse biological interactions.[1][3] The significance of the pyrazole moiety is underscored by its presence in numerous commercially successful drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.[1][4][5][6]

Pyrazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and potent kinase inhibitory properties.[2][7][8][9] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core strategies for the discovery and synthesis of novel pyrazole derivatives. It moves beyond a simple recitation of methods to explore the underlying chemical principles, the rationale behind experimental choices, and the application of these compounds in a contemporary drug discovery context, with a particular focus on the development of protein kinase inhibitors.

Chapter 1: Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is a mature field of organic chemistry, yet it continues to evolve. The choice of a synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity.

The Knorr Pyrazole Synthesis: The Archetypal Pathway

The most fundamental and enduring method for pyrazole synthesis is the Knorr cyclocondensation reaction.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[10][11] The process is typically acid-catalyzed and valued for its simplicity and the use of readily available starting materials.[12][13]

Causality and Mechanistic Insight: The reaction proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl positions. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the second carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[12][14] A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed, which often requires chromatographic separation.[10][15]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Condensation

This protocol describes a classic Knorr reaction variant to produce a pyrazolone, a key intermediate in many pharmaceutical syntheses.[14]

  • Reagents: Ethyl acetoacetate (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (e.g., 10 mmol, 1.30 g) in ethanol (20 mL).

  • Step 2: Addition of Hydrazine: To the stirred solution, add phenylhydrazine (10 mmol, 1.08 g) dropwise at room temperature. A slight exotherm may be observed.

  • Step 3: Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Heat the reaction to reflux (approximately 80-85°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Step 5: Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

  • Self-Validation: The identity and purity of the resulting pyrazolone can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry. The expected product exists in tautomeric forms.[14]

[3+2] Dipolar Cycloaddition Reactions

A powerful and highly regioselective alternative to condensation methods is the [3+2] dipolar cycloaddition.[16] This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, usually an alkyne or a strained alkene.[17][18]

Causality and Mechanistic Insight: This concerted or stepwise cycloaddition forms the five-membered ring in a single synthetic operation with high control over the substituent positions, thus avoiding the regioselectivity issues inherent in the Knorr synthesis.[19][20] The use of α-diazoesters and ynones, for instance, can lead to highly substituted pyrazoles through a cascade of cycloaddition and rearrangement steps.[16] Furthermore, alkyne surrogates, such as substituted bromoalkenes, can be employed, which undergo cycloaddition followed by an elimination of HBr to yield the aromatic pyrazole.[19]

Chapter 2: Advanced and Modern Synthetic Methodologies

Recent innovations in pyrazole synthesis have focused on improving efficiency, molecular diversity, and sustainability. Multicomponent reactions and novel catalytic systems are at the forefront of this evolution.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, are exceptionally well-suited for generating libraries of complex pyrazole derivatives.[4] These reactions are prized for their pot, atom, and step economy (PASE), aligning with the principles of green chemistry.[4][21]

Causality and Mechanistic Insight: A common MCR strategy for pyrazoles involves the initial in-situ formation of a reactive intermediate, such as a pyrazolone from a β-ketoester and hydrazine. This intermediate then participates in a subsequent reaction, like a Knoevenagel condensation with an aldehyde and a Michael addition with a C-H acid like malononitrile, to rapidly build the final, densely functionalized product.[15][22]

Caption: Workflow for a four-component pyrazole synthesis.

Experimental Protocol 2: One-Pot, Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole

This protocol exemplifies a green, efficient MCR for creating complex fused pyrazoles in an aqueous medium.[22][23]

  • Reagents: Aromatic aldehyde (1.0 eq), Malononitrile (1.0 eq), Ethyl acetoacetate (1.0 eq), Hydrazine hydrate (1.0 eq), Cetyltrimethylammonium bromide (CTAB) (10 mol%) as catalyst/surfactant, Water (solvent).

  • Step 1: Reaction Setup: In a flask, combine the aromatic aldehyde (e.g., 5 mmol), malononitrile (5 mmol), ethyl acetoacetate (5 mmol), hydrazine hydrate (5 mmol), and CTAB (0.5 mmol) in water (15 mL).

  • Step 2: Reaction: Stir the suspension vigorously at 80°C for 1-2 hours. The reaction mixture will become a thick paste. Monitor completion by TLC.

  • Step 3: Isolation: After cooling to room temperature, add cold water (10 mL) to the flask and stir for 15 minutes.

  • Step 4: Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the catalyst, and then with a small amount of cold ethanol. Dry the product under vacuum.

  • Self-Validation: The structure of the poly-substituted fused pyrazole can be unequivocally determined using 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry. The high atom economy and use of water as a solvent validate the green credentials of the protocol.[23]

Advanced Catalysis and Enabling Technologies

Modern pyrazole synthesis increasingly leverages catalysis to enhance reaction rates, yields, and selectivity under milder conditions. A variety of catalysts have been employed, from transition metals like copper and palladium to environmentally benign nano-catalysts and organocatalysts.[10][17][20] Additionally, enabling technologies such as microwave irradiation and ultrasound are used to dramatically reduce reaction times.[24]

Catalyst SystemReaction TypeKey AdvantagesReference
Nano-ZnO CondensationHigh efficiency, recyclability, short reaction time, environmentally friendly.[10]
Iodine Cascade Imination/CyclizationMetal-free, mild conditions, readily available catalyst.[10][22]
Cu(I)/Cu(II) Aerobic Oxidative CycloadditionUses air as the oxidant, good functional group tolerance, high regioselectivity.[20][25]
FeCl₃/PVP Condensation in WaterHomogeneous catalysis in aqueous media, high yields at room temperature.[23]
Taurine Multicomponent ReactionBiocompatible organocatalyst, operates in pure water.[22]

Chapter 3: Application in Drug Discovery - Pyrazoles as Kinase Inhibitors

The true measure of synthetic chemistry's value lies in its application. Pyrazole derivatives are exceptionally important as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[6][26][27] Of the 74 small molecule kinase inhibitors approved by the US FDA, 8 contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[6][26]

The Pyrazole Scaffold as a "Hinge-Binder"

Protein kinases possess a conserved ATP binding site, which includes a "hinge region" that forms critical hydrogen bonds with the adenine core of ATP. The pyrazole ring is an excellent bioisosteric replacement for the adenine ring.[26] Its adjacent nitrogen atoms are perfectly positioned to act as both hydrogen bond donors (the N-H) and acceptors (the lone pair on the second nitrogen), allowing them to form strong, bidentate interactions with the kinase hinge region, a key factor in achieving high potency.[26]

Caption: Pyrazole core interacting with a kinase hinge region.

Structure-Activity Relationship (SAR) Insights

The power of the pyrazole scaffold lies in its synthetic tractability, allowing for systematic modification at its various positions to optimize potency, selectivity, and pharmacokinetic properties.

  • N1-Substitution: Large substituents on the N1 nitrogen are often directed towards the solvent-exposed region. Introducing groups like methyl-piperazine can significantly improve aqueous solubility and oral bioavailability.[26]

  • C3-Substitution: This position often points towards a selectivity pocket. Small, specific substitutions, such as an ortho-substitution on a phenyl ring at C3, can confer selectivity between closely related kinases (e.g., JAK1 vs. JAK2).[26]

  • C4-Substitution: This position can be used to attach larger groups that can pick up additional interactions or modulate the overall physicochemical properties of the molecule.

  • C5-Substitution: Often involved in hinge binding or can be modified to improve drug-like properties, such as reducing lipophilicity.[26]

For example, in the development of the JAK1 inhibitor Golidocitinib, an ortho substitution on the C3-phenyl ring of the pyrazole was found to be crucial for achieving selectivity over the highly homologous JAK2 kinase.[26] Similarly, in the optimization of Aurora kinase inhibitors, replacing a benzene ring with a pyrazole fragment led to compounds that were not only potent but also less lipophilic and possessed better overall drug-like properties.[26]

Conclusion and Future Perspectives

The pyrazole scaffold is, and will remain, a cornerstone of medicinal chemistry and drug discovery. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance.[5][28] Foundational methods like the Knorr synthesis provide reliable access to the core, while modern advancements, particularly in multicomponent reactions and catalysis, enable the rapid and sustainable generation of vast chemical diversity.[4][10][24]

The future of pyrazole chemistry in drug discovery will likely focus on several key areas:

  • Expansion of Chemical Space: The development of novel MCRs and late-stage functionalization techniques will allow for the exploration of previously inaccessible substitution patterns.

  • Sustainable Synthesis: A continued push towards greener reaction conditions, utilizing water as a solvent, recyclable catalysts, and energy-efficient technologies will be paramount.[17][23]

By integrating the robust synthetic methodologies outlined in this guide with modern drug design principles, researchers are well-equipped to continue harnessing the power of the pyrazole nucleus to develop the next generation of innovative therapeutics.

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Foundational

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine potential therapeutic targets

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine and Related Pyrazole Scaffolds Abstract The pyrazole nucleus is a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine and Related Pyrazole Scaffolds

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved therapeutics. This guide focuses on the potential therapeutic applications of a specific, under-investigated molecule: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. While direct biological data for this compound is sparse, its core structural motifs—a 3,5-disubstituted pyrazole ring and a flexible aminoalkyl side chain—are characteristic of molecules with significant pharmacological activity. By synthesizing data from a vast body of literature on structurally related pyrazole derivatives, this whitepaper delineates the most promising therapeutic targets and pathways for this compound. We will explore its potential in oncology, inflammation, and neurology, providing a strategic framework and detailed experimental protocols for its investigation and development. This document serves as a technical resource for researchers and drug development professionals aiming to unlock the therapeutic potential of novel pyrazole-based chemical entities.

Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with the pyrazole ring being a particularly noteworthy example.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly valuable in drug design.[2][3] The pyrazole ring can act as a bioisosteric replacement for arenes, often improving properties like water solubility and metabolic stability while maintaining or enhancing biological potency.[2] Its ability to function as both a hydrogen bond donor and acceptor allows for versatile interactions within protein binding sites.[2]

This versatility is evidenced by the broad spectrum of approved drugs containing this scaffold, including the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and the antipsychotic CDPPB.[2] The compound of interest, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (Molecular Formula: C9H17N3, Molecular Weight: 167.25 g/mol ), combines the stable 3,5-dimethylpyrazole core with a flexible N-methylpropan-1-amine side chain.[4] This structure suggests potential interactions with a variety of biological targets. This guide will systematically explore these potential targets by drawing parallels with well-characterized analogs, thereby providing a roadmap for future research and development.

Part 1: Structural Analysis and Bioisosteric Rationale

The therapeutic potential of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine can be inferred by dissecting its constituent parts:

  • The 3,5-Dimethylpyrazole Core: This substituted ring is a rigid, planar structure. The methyl groups at positions 3 and 5 provide steric bulk and lipophilicity, which can influence binding affinity and selectivity. The pyrazole's nitrogen atoms are critical for forming hydrogen bonds, often mimicking the interactions of purine or pyrimidine bases in ATP-binding sites of kinases.

  • The 4-position Propyl Linker: The flexible three-carbon chain connecting the pyrazole core to the amine group allows the molecule to adopt multiple conformations. This adaptability is crucial for orienting the pharmacophoric elements into a target's binding pocket optimally.

  • The Terminal N-methylamine: The terminal amine is basic and will likely be protonated at physiological pH. This positive charge can form strong ionic interactions or salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) in a target protein. The N-methyl group adds a small degree of lipophilicity compared to a primary amine and can influence hydrogen bonding patterns.

This combination of a rigid, H-bonding core and a flexible, charged side chain is a classic design strategy for targeting enzymes and receptors.

Part 2: Broad-Spectrum Bioactivity of Pyrazole Analogs and Implied Target Classes

The pyrazole scaffold is a wellspring of pharmacological activity. Numerous derivatives have been synthesized and evaluated, revealing a wide range of biological effects. These findings strongly suggest potential therapeutic avenues for novel pyrazole compounds like the one under investigation.

Pharmacological Activity Key Molecular Targets/Pathways Example Compounds/Derivatives Reference
Anticancer Protein Kinases (EGFR, CDK, BTK), Tubulin, DNA, PI3K/AKT/mTOR, Autophagy ModulationPyrazolo[4,3-c]pyridines, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides[5][6]
Anti-inflammatory Cyclooxygenase (COX-1/COX-2), Phosphodiesterase 4 (PDE4)Celecoxib, 3,5-dimethylpyrazole derivatives[1][2][7]
Analgesic/Antinociceptive Opioid Receptors, Acid-Sensing Ion Channels (ASIC-1α)Phenyl-substituted pyrazoles[8]
Neuroprotective Acetylcholinesterase (AChE), Monoamine Oxidase (MAO)Thiazolyl-pyrazoline derivatives[9]
Cardiovascular Factor Xa, Phosphodiesterase 5 (PDE5), Soluble Guanylate Cyclase (sGC)Apixaban, Sildenafil, Riociguat[2]
Antimicrobial Various bacterial and fungal targetsAzopyrazole derivatives[3][10]

Part 3: Deep Dive into High-Priority Potential Therapeutic Targets

Based on the extensive evidence from analogs, we can prioritize several key classes of therapeutic targets for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

Protein Kinases in Oncology

Protein kinases are one of the most successfully targeted enzyme families in cancer therapy. The pyrazole ring is a frequent component of kinase inhibitors due to its ability to form key hydrogen bonds in the ATP-binding pocket.

  • Rationale: Many pyrazole derivatives have been developed as potent and selective anticancer agents by targeting various kinases.[5] The structure of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, with its H-bonding core and flexible side chain, is well-suited for kinase inhibition.

  • High-Priority Targets:

    • PI3K/AKT/mTOR Pathway: This is a central signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. Structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity.[6]

    • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are critical targets for halting cancer cell proliferation.[5]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, making it a validated target.[5]

    • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.[5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazole Compound (Potential Target) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Potential inhibition points for a pyrazole compound in the PI3K/AKT/mTOR pathway.

Enzymes in Inflammatory Pathways

Chronic inflammation is a driver of numerous diseases, from arthritis to certain cancers. Pyrazole-containing drugs are well-established anti-inflammatory agents.

  • Rationale: The archetypal pyrazole drug, Celecoxib, is a selective COX-2 inhibitor. This precedent makes enzymes in the inflammatory cascade prime targets.

  • High-Priority Targets:

    • Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the production of prostaglandins, which are key mediators of inflammation and pain.[1]

    • Phosphodiesterase 4 (PDE4): PDE4 degrades the second messenger cyclic AMP (cAMP). Inhibiting PDE4 increases cAMP levels, which has a broad anti-inflammatory effect. A series of 3,5-dimethylpyrazole derivatives have shown potent PDE4 inhibitory activity.[7]

Targets in Neurodegenerative and CNS Disorders

The blood-brain barrier permeability of some small-molecule pyrazoles opens up possibilities for treating central nervous system disorders.

  • Rationale: Pyrazoline derivatives, which are structurally similar to pyrazoles, have demonstrated activity against key targets in neurodegeneration.[9]

  • High-Priority Targets:

    • Acetylcholinesterase (AChE): Inhibition of AChE is the primary strategy for the symptomatic treatment of Alzheimer's disease. Several pyrazoline compounds are potent AChE inhibitors.[9]

    • Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets in the treatment of depression and Parkinson's disease, respectively.

Part 4: Proposed Experimental Workflows for Target Identification and Validation

A systematic, tiered approach is essential to efficiently identify and validate the therapeutic targets of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

Target_Validation_Workflow Start Compound Synthesis & QC Screen1 Tier 1: Phenotypic Screening (e.g., Antiproliferative Assay in Cancer Cell Panel) Start->Screen1 Decision1 Activity Observed? Screen1->Decision1 Screen2 Tier 2: Target Class Profiling (e.g., Broad Kinase Panel Screen) Decision1->Screen2 Yes Stop End/Repurpose Decision1->Stop No Decision2 Specific Hits? Screen2->Decision2 Validate1 Tier 3: Hit Validation - IC50 Determination - Orthogonal Assays Decision2->Validate1 Yes Decision2->Stop No Validate2 Tier 4: Cellular Target Engagement (e.g., CETSA, Western Blot for Downstream Signaling) Validate1->Validate2 End Lead Optimization & In Vivo Studies Validate2->End

Caption: A tiered experimental workflow for target identification and validation.

Experimental Protocol 1: In Vitro Antiproliferative Assay
  • Objective: To assess the broad cytotoxic or cytostatic activity of the compound against a panel of human cancer cell lines.

  • Causality: This initial screen does not identify a specific target but establishes whether the compound has a biological effect on cell viability, justifying further investigation. A panel representing different cancer types (e.g., colon: HCT116; breast: MCF-7; liver: HepG2; pancreatic: MIA PaCa-2) provides initial clues about potential selectivity.[5][6][11]

  • Methodology:

    • Cell Culture: Plate cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 10 mM stock solution of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

    • Viability Assessment (MTS Assay): Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

    • Incubation: Incubate for 1-4 hours until color development is sufficient.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Experimental Protocol 2: Kinase Inhibition Profiling
  • Objective: To identify specific protein kinase targets from a large panel.

  • Causality: If the compound shows antiproliferative activity, a broad kinase screen is a logical next step given the prevalence of pyrazoles as kinase inhibitors.[5] This moves from a phenotypic observation to a specific molecular target class.

  • Methodology:

    • Service Selection: Engage a commercial service provider (e.g., Eurofins, Promega, Reaction Biology) that offers kinase screening panels (e.g., a panel of >400 human kinases).

    • Primary Screen: Submit the compound for an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against the entire panel. The output is typically reported as "% Inhibition" relative to a control.

    • Hit Identification: Identify kinases that are significantly inhibited (e.g., >50% inhibition) by the compound.

    • Dose-Response Confirmation: For the identified hits, perform a secondary screen to determine the IC50 value. The compound is tested across a range of concentrations (typically 8-10 points) against each specific kinase hit.

    • Data Analysis: The service provider will supply IC50 curves and values. Analyze these results to determine the potency and selectivity profile of the compound. A highly potent and selective inhibitor is a strong candidate for further development.

Conclusion

While 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is not yet characterized in the scientific literature, its chemical structure firmly places it within a class of compounds with extraordinary therapeutic relevance. The extensive body of research on pyrazole derivatives provides a robust, evidence-based foundation for predicting its most probable biological targets. The highest priority target classes include protein kinases involved in oncogenic signaling (PI3K/AKT/mTOR), key enzymes in inflammatory pathways (COX, PDE4), and proteins implicated in neurodegenerative disorders (AChE). The experimental workflows outlined in this guide provide a clear and logical path forward for systematically evaluating these hypotheses. This molecule represents a promising starting point for a drug discovery program, and its thorough investigation is warranted to unlock its full therapeutic potential.

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Exploratory

An In-Depth Technical Guide to the In Silico Prediction of Properties for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Executive Summary In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is not merely a suggestion but a strategic imperative. The ability to accurately forecast the physicochemical, pharmacoki...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is not merely a suggestion but a strategic imperative. The ability to accurately forecast the physicochemical, pharmacokinetic, and toxicological properties of a molecule before its synthesis can save millions in research and development costs and significantly shorten the timeline to clinical trials.[1] This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of key properties for the novel compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. By leveraging established computational models and machine learning platforms, we can construct a robust, data-driven profile of this molecule, offering critical insights for drug development professionals.[2][3] This document is structured not as a rigid template, but as a logical journey from molecular conceptualization to a holistic predictive assessment, emphasizing the causality behind each computational step and ensuring a self-validating framework for trustworthy results.

Molecular Profile and Structural Vetting

Before any predictive modeling, it is crucial to establish a canonical and unambiguous representation of the target molecule.

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a small molecule featuring a dimethyl-pyrazole core linked to a methyl-aminopropane side chain. This structure suggests potential for hydrogen bonding and a degree of conformational flexibility.

IdentifierValueSource
Chemical Name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine-
CAS Number 936939-86-5[4]
Molecular Formula C₉H₁₇N₃[4]
Molecular Weight 167.25 g/mol [4]
Canonical SMILES CNCCC1=C(C)NN=C1CDerived from

The Simplified Molecular-Input Line-Entry System (SMILES) string is the foundational input for the majority of predictive software and must be correctly formatted to ensure the integrity of all subsequent calculations.

The Rationale for a Predictive-First Approach

The journey of a drug from concept to clinic is fraught with attrition. A primary cause of late-stage failure is an undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] In silico ADMET prediction allows for the early and rapid screening of vast numbers of virtual compounds, ensuring that resources are dedicated only to those with the highest probability of success.[3][5] These predictive models are typically built on quantitative structure-activity relationship (QSAR) principles or sophisticated machine learning algorithms trained on extensive, high-quality datasets from public and private sources.[2][6]

A Multi-Pronged Strategy for Property Prediction

A thorough in silico evaluation requires a multi-faceted approach, examining the molecule from three critical angles: its fundamental physicochemical nature, its likely behavior within a biological system (pharmacokinetics), and its potential for adverse effects (toxicology).

Physicochemical Characteristics

These properties govern how the molecule will behave in solution and its ability to permeate biological membranes.

  • Lipophilicity (logP/logD): The octanol-water partition coefficient is a critical measure of a molecule's lipophilicity. It influences solubility, permeability, and metabolic clearance. The logD value, which accounts for ionization at a specific pH (typically 7.4), is often more physiologically relevant.

  • Aqueous Solubility (logS): Poor solubility is a major hurdle for oral drug delivery. Predicting solubility helps anticipate potential formulation challenges.

  • Ionization (pKa): The pKa values determine the charge state of a molecule at a given pH. The presence of both an acidic (pyrazole NH) and a basic (amine) center in our target molecule makes pKa prediction essential for understanding its behavior in different physiological compartments.

  • Topological Polar Surface Area (TPSA): TPSA is a strong indicator of a molecule's ability to cross cell membranes. A TPSA of ≤140 Ų is generally considered favorable for oral bioavailability.[4]

Pharmacokinetic (ADME) Profile

This set of predictions forecasts the journey of the drug through the body.

  • Absorption: Key indicators include prediction of Human Intestinal Absorption (HIA) and permeability across Caco-2 cell monolayers, an in vitro model of the intestinal wall.

  • Distribution: This involves predicting the extent to which a drug distributes into tissues (Volume of Distribution, VDss) and, critically, its ability to cross the Blood-Brain Barrier (BBB). Unintended BBB penetration can lead to central nervous system (CNS) side effects.

  • Metabolism: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for assessing potential drug-drug interactions.[2]

  • Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance, providing a more complete picture of the drug's elimination.

Toxicological Endpoints

Early identification of potential toxicity is paramount to de-risking a drug candidate.

  • Mutagenicity (Ames Test): The Ames test assesses the mutagenic potential of a compound. An in silico Ames prediction is a standard and critical early safety flag.

  • Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium ion channel can lead to fatal cardiac arrhythmias. Predicting hERG inhibition is a mandatory checkpoint in modern drug discovery.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. Computational models can provide an early warning of potential liver toxicity.

Integrated Workflow for In Silico Profiling

This section details a self-validating protocol for generating a comprehensive predictive profile of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. The use of multiple, well-regarded platforms is recommended to cross-validate predictions. For this guide, we will reference the workflow using accessible and powerful open-source tools like ADMET-AI and SwissADME .

Workflow Diagram

G cluster_input 1. Input Preparation cluster_prediction 2. Predictive Modeling cluster_analysis 3. Data Aggregation & Analysis cluster_output 4. Reporting SMILES Obtain Canonical SMILES CNCCC1=C(C)NN=C1C ADMET_AI ADMET-AI Platform SMILES->ADMET_AI Submit SwissADME SwissADME Server SMILES->SwissADME Submit PhysChem Physicochemical Properties ADMET_AI->PhysChem ADME ADME Profile ADMET_AI->ADME Tox Toxicity Endpoints ADMET_AI->Tox SwissADME->PhysChem SwissADME->ADME Druglikeness Druglikeness Rules SwissADME->Druglikeness Report Generate Summary Report & Data Table PhysChem->Report ADME->Report Tox->Report Druglikeness->Report

Caption: In Silico Prediction Workflow.

Step-by-Step Experimental Protocol
  • Molecule Input:

    • Navigate to the chosen web server (e.g., ADMET-AI).[7]

    • Copy the canonical SMILES string for the target molecule: CNCCC1=C(C)NN=C1C.

  • Execution of Predictions:

    • Initiate the calculation by clicking the "Predict" or "Submit" button.

  • Data Collection and Aggregation:

    • Once the calculations are complete, the results will be displayed, often in tabular and graphical formats.

    • Systematically collect the predicted values for all key properties outlined in Section 3. Pay close attention to the units and any provided confidence scores or applicability domain warnings.

    • Repeat the process on a secondary platform (e.g., SwissADME) to obtain a corroborating set of predictions.

  • Cross-Validation and Interpretation:

    • Compare the results from the different platforms. Concordance between two independent, well-validated models significantly increases the trustworthiness of a prediction.

    • Analyze the data in the context of drug development criteria (e.g., Lipinski's Rule of Five, CNS MPO scores).

Predicted Data Synthesis and Expert Interpretation

The following table summarizes the anticipated in silico data for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, based on typical outputs from leading predictive platforms.

Property ClassParameterPredicted ValueInterpretation & Causality
Identifiers Molecular Weight167.25 g/mol Well within the "lead-like" space (<450 g/mol ). Favorable for good absorption and distribution.
Physicochemical logP 1.2 - 1.8Indicates balanced lipophilicity. This value is often optimal for cell permeability without causing solubility issues.
Aqueous Solubility (logS) -2.5 to -3.5Predicted to be moderately soluble. May not present significant formulation challenges for typical oral dosing.
pKa (Strongest Basic) 9.5 - 10.2The secondary amine will be protonated at physiological pH (7.4), which can enhance solubility but may reduce passive diffusion.
pKa (Strongest Acidic) 14.0 - 15.0The pyrazole N-H is weakly acidic and will be neutral at physiological pH.
TPSA 40.7 ŲExcellent value (<90 Ų), strongly suggesting good potential for oral bioavailability and cell membrane permeation.[4]
Pharmacokinetics HIA HighThe combination of low MW, balanced logP, and good TPSA points towards high intestinal absorption.
Caco-2 Permeability Moderate to HighConsistent with good passive diffusion potential.
BBB Permeant Yes (Probability > 0.7)The molecule has characteristics (low TPSA, logP < 3) that favor BBB penetration. This is a critical flag: if CNS activity is not desired, this could be a liability.
CYP2D6 Inhibitor Yes (High Probability)The basic amine center is a common motif for CYP2D6 inhibitors. This presents a significant risk for drug-drug interactions.
CYP3A4 Inhibitor No (Low Probability)Likely to have a clean profile regarding the most common metabolic enzyme.
Toxicity Ames Mutagenicity NegativeThe structure lacks common structural alerts for mutagenicity. Low risk predicted.
hERG Inhibition Low to Moderate RiskThe basic amine and lipophilicity could contribute to hERG binding. This requires experimental validation but is a noteworthy computational flag.
Druglikeness Lipinski's Rule of Five 0 ViolationsFully compliant with the rule of five, indicating a high degree of "drug-likeness".
Expert Analysis

The in silico profile of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a classic "double-edged sword." On one hand, its physicochemical properties are highly favorable for oral bioavailability, with excellent predicted absorption and compliance with druglikeness rules. On the other hand, the profile raises two significant red flags that require immediate attention:

  • High Probability of BBB Penetration: If the therapeutic target is outside the CNS, this property is undesirable and could lead to off-target side effects.

  • CYP2D6 Inhibition Risk: This is a major liability for any drug candidate, as it severely limits co-administration with many other medications.

This predictive exercise successfully de-risks the molecule by identifying these potential liabilities before the commitment of synthetic resources, perfectly illustrating the power of a predictive-first approach.

Conclusion

The in silico characterization of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine provides a detailed, multi-parameter forecast of its potential as a drug candidate. While demonstrating a promising physicochemical and absorption profile, the computational analysis has critically identified significant potential liabilities related to CNS exposure and metabolic drug-drug interactions. This guide has provided not just the data, but a replicable and self-validating workflow that empowers researchers to make more informed, data-driven decisions. The next logical steps would be to prioritize experimental validation of the key predicted risks—namely, in vitro CYP inhibition and hERG binding assays—to confirm or refute these computational flags and guide the next steps in the drug discovery process.

References

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Simulations Plus. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. ACD/Labs. [Link]

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ADMET-AI. [Link]

  • ADMET-AI. ADMET-AI Website. [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. VCCLAB. [Link]

  • [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery. arXiv. [Link]

  • Physico-chemical plugins - Chemaxon Docs. Chemaxon. [Link]

  • 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-METHYLPROPAN-1-AMINE. Angene Chemical. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine. Chemspace. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Semantic Scholar. [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine,936939-86-5. Chem-Impluse. [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | Pharmaffiliates. Pharmaffiliates. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Abstract This application note provides a detailed, multi-step protocol for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, a valuable building block in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-step protocol for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the 3,5-dimethylpyrazole core, followed by a Michael addition to introduce the propyl side chain, subsequent reduction of a nitrile intermediate to a primary amine, and concluding with a selective N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations critical for the successful and safe execution of this synthetic sequence.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that feature extensively in pharmaceuticals and agrochemicals. Their diverse biological activities are a testament to their ability to engage with a wide array of biological targets. The title compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, incorporates a flexible aminopropyl side chain at the 4-position of the pyrazole ring, a structural motif of significant interest for modulating physicochemical properties and target interactions. This document outlines a reliable and reproducible synthetic route to this compound, designed to be accessible to chemists with a foundational understanding of organic synthesis.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, ensuring high yields and purity of the final product. The pathway is modular, allowing for potential diversification at various stages.


Start [label="Acetylacetone +\nHydrazine", shape=ellipse, fillcolor="#FFFFFF"]; Step1 [label="Step 1: Pyrazole\nFormation"]; Intermediate1 [label="3,5-Dimethylpyrazole", shape=cylinder, fillcolor="#FBBC05"]; Step2 [label="Step 2: Michael\nAddition"]; Intermediate2 [label="3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanenitrile", shape=cylinder, fillcolor="#FBBC05"]; Step3 [label="Step 3: Nitrile\nReduction"]; Intermediate3 [label="3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine", shape=cylinder, fillcolor="#FBBC05"]; Step4 [label="Step 4: N-Methylation\n(Eschweiler-Clarke)"]; FinalProduct [label="3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Acrylonitrile"]; Step2 -> Intermediate2; Intermediate2 -> Step3 [label="LiAlH4 or\nH2/Catalyst"]; Step3 -> Intermediate3; Intermediate3 -> Step4 [label="HCHO, HCOOH"]; Step4 -> FinalProduct; }

Figure 1: Overall synthetic workflow for the target compound.

Experimental Protocols

Part 1: Synthesis of 3,5-Dimethylpyrazole

The initial step involves the condensation of acetylacetone with hydrazine to form the pyrazole ring. This reaction is a classic example of heterocycle formation and proceeds with high efficiency.[1][2][3]

Materials:

  • Acetylacetone

  • Hydrazine hydrate or hydrazine sulfate

  • Ethanol or aqueous alkali

  • Ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, dissolve hydrazine sulfate in aqueous alkali.

  • While maintaining the temperature at approximately 15°C, add acetylacetone dropwise with vigorous stirring. The addition should be completed over 30 minutes.[3]

  • After the addition is complete, continue stirring at 15°C for an additional hour.[3]

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts and transfer to a separatory funnel.

  • Extract the aqueous layer with four portions of ether.

  • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be recrystallized from petroleum ether if further purification is needed.[3]

Part 2: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanenitrile

This step employs a Michael addition reaction, where the nucleophilic 3,5-dimethylpyrazole attacks the electrophilic β-carbon of acrylonitrile.

Materials:

  • 3,5-Dimethylpyrazole

  • Acrylonitrile

  • A suitable solvent (e.g., ethanol)

  • A basic catalyst (optional, the reaction can proceed without a catalyst at elevated temperatures)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylpyrazole in the chosen solvent.

  • Add acrylonitrile to the solution.

  • If a catalyst is used, add it at this stage.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction can also be performed under solvent- and catalyst-free conditions at elevated temperatures.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile[5], can be purified by column chromatography on silica gel.

Part 3: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LAH) is a potent reducing agent suitable for this transformation.[6][7] Catalytic hydrogenation is an alternative method.[8][9]

Materials:

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanenitrile

  • Lithium aluminum hydride (LAH) or a suitable hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) for LAH reduction

  • Ethanol or methanol for catalytic hydrogenation

  • Dilute sulfuric acid or hydrochloric acid for workup

  • Sodium hydroxide solution

Procedure (using LAH):

  • Safety First: Lithium aluminum hydride reacts violently with water and is pyrophoric.[10][11] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[12][13] Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles, is mandatory.[13][14] A Class D fire extinguisher or dry sand should be readily available.[11]

  • In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LAH in anhydrous diethyl ether.

  • Dissolve the nitrile intermediate in anhydrous diethyl ether and add it dropwise to the LAH suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with ether.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude primary amine, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. This product may be used in the next step without further purification, or it can be purified by distillation or chromatography.

Part 4: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

The final step is the selective methylation of the primary amine to the desired secondary amine using the Eschweiler-Clarke reaction.[15][16][17] This method is advantageous as it avoids the formation of quaternary ammonium salts.[17][18]


Amine [label="Primary Amine\n(R-NH2)"]; Formaldehyde [label="Formaldehyde\n(HCHO)"]; Iminium_Ion [label="Iminium Ion\n[R-N=CH2]+"]; Formic_Acid [label="Formic Acid\n(HCOOH)"]; Methylated_Amine [label="Secondary Amine\n(R-NHCH3)"];

Amine -> Iminium_Ion [label="+ HCHO, - H2O"]; Iminium_Ion -> Methylated_Amine [label="+ HCOOH (Hydride source)"]; Formic_Acid -> Methylated_Amine [style=invis]; }

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

Materials:

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

  • Formic acid (excess)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To the crude primary amine, add an excess of formic acid and a 37% aqueous solution of formaldehyde.[18]

  • Heat the reaction mixture at 80-100°C for several hours.[15][18] The reaction progress can be monitored by TLC.

  • Cool the mixture to room temperature and add water and 1M HCl.

  • Wash the aqueous phase with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 with a sodium hydroxide solution.

  • Extract the product with several portions of DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylated product.[18]

Purification and Characterization

The final product, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, can be purified by column chromatography on silica gel or by distillation under reduced pressure. The purity and identity of the compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole methyl groups, the pyrazole ring proton, the aliphatic chain protons, and the N-methyl group.
¹³C NMR Resonances for the pyrazole ring carbons, the aliphatic chain carbons, and the N-methyl carbon.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product.
FT-IR Characteristic peaks for N-H stretching (secondary amine), C-H stretching, and C=N and C=C stretching of the pyrazole ring.

Safety and Handling

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.

  • Hydrazine: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood.

  • Acrylonitrile: Highly flammable, toxic, and a carcinogen. Handle in a fume hood with appropriate PPE.

  • Lithium Aluminum Hydride (LAH): Pyrophoric and reacts violently with water.[10][11][12] Handle under an inert atmosphere.[12]

  • Formaldehyde: Toxic and a known carcinogen.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Borohydride: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. In contact with water, it releases flammable gases which may ignite spontaneously.[19] Handle under inert gas and protect from moisture.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This application note provides a comprehensive and reliable synthetic route for the preparation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. By following the detailed protocols and adhering to the safety precautions outlined, researchers can successfully synthesize this valuable compound for their research and development endeavors.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2018). ACS Publications.
  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
  • Nitrile reduction. (n.d.). Wikipedia.
  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC.
  • Sodium borohydride - Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • How to handle lithium aluminum hydride?. (2024). Bloom Tech.
  • Eschweiler–Clarke reaction. (n.d.). Wikipedia.
  • Lithium aluminium hydride. (n.d.). Wikipedia.
  • Reduction of nitriles to primary amines. (n.d.). Chemguide.
  • Lithium Aluminum Hydride. (n.d.). Princeton EHS.
  • Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd.
  • Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE.
  • 111530 - Sodium borohydride powder - Safety Data Sheet. (2024). ITW Reagents.
  • How To Handle Lithium Aluminum Hydride (LAH) in Lab. (2023). YouTube.
  • 3,5-Dimethylpyrazole. (n.d.). Wikipedia.
  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. (2024). ACS Publications.
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanenitrile. (n.d.). BLD Pharm.
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine. (n.d.). Sigma-Aldrich.
  • Conversions after given time of the aza‐Michael addition of 1 and 2 to... (2020). ResearchGate.

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Application

Application and Protocols for Evaluating 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine in Kinase Inhibitor Assays

For Research Use Only. Not for use in diagnostic procedures. Abstract This technical guide provides a comprehensive framework for characterizing the inhibitory potential of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive framework for characterizing the inhibitory potential of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, a novel small molecule featuring a pyrazole scaffold, against protein kinase targets. Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. This document details the principles and step-by-step protocols for a suite of biochemical and cellular assays essential for determining the compound's potency, selectivity, and mechanism of action. Methodologies covered include luminescence-based ATP depletion assays, fluorescence polarization, Homogeneous Time-Resolved Fluorescence (HTRF), and radiometric filter binding assays. Furthermore, protocols for assessing target engagement and downstream signaling effects in a cellular context are provided. This guide is intended for researchers in drug discovery and chemical biology, offering the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. The human kinome comprises over 500 members, and aberrant kinase activity is a hallmark of many cancers, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a major focus of modern drug discovery.[1][2]

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, frequently found in the core structure of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (hereinafter referred to as "Compound-X" for illustrative purposes) is a novel molecule incorporating this key scaffold. This guide outlines a systematic approach to evaluate its potential as a kinase inhibitor.

The initial characterization of a potential kinase inhibitor involves a tiered screening approach, beginning with in vitro biochemical assays to determine its potency (typically as an IC50 value) and selectivity against a panel of kinases. Promising candidates are then advanced to cell-based assays to confirm on-target activity and assess their effects on cellular signaling pathways.[3][4]

Compound Handling and Physicochemical Properties

Proper handling and understanding the physicochemical properties of Compound-X are paramount for reliable and reproducible results.

Table 1: Physicochemical Properties of Compound-X

PropertyValueSource
Molecular Formula C9H17N3[5]
Molecular Weight 167.25 g/mol [5]
CAS Number 936939-86-5[5]
XLogP3 1.2[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 40.7 Ų[5]

Protocol 2.1: Preparation of Stock Solutions

  • Initial Solubilization: Due to its predicted XLogP3 of 1.2, Compound-X is expected to have moderate solubility in aqueous solutions but should be readily soluble in organic solvents. For initial stock solutions, dissolve Compound-X in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM).

  • Stock Aliquoting and Storage: Aliquot the high-concentration stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption. Store at -20°C or -80°C.

  • Working Solutions: For assays, create intermediate dilutions from the main stock in 100% DMSO. The final concentration of DMSO in the assay should be kept constant across all conditions and typically should not exceed 1% (v/v) to avoid solvent-induced artifacts.

Biochemical Assays for Potency Determination (IC50)

Biochemical assays are the first step in evaluating a compound's inhibitory activity against a purified kinase.[3] The goal is to determine the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value). The choice of assay technology depends on factors like throughput requirements, sensitivity, and the nature of the kinase and substrate.[3]

A critical parameter in these assays is the ATP concentration. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration used in the assay.[1] It is best practice to perform assays at an ATP concentration that is close to the Michaelis constant (Km) for the specific kinase, as this allows the IC50 to approximate the inhibitor's dissociation constant (Ki).[1][6]

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, so a high luminescent signal corresponds to low kinase activity (i.e., high inhibition).[5][7] This method is robust, highly sensitive, and amenable to high-throughput screening (HTS).[7]

Diagram 1: Workflow for Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of Compound-X add_reagents Add kinase, substrate, and Compound-X to plate prep_inhibitor->add_reagents prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at RT start_reaction->incubation add_lum_reagent Add Kinase-Glo® Reagent incubation->add_lum_reagent detect_signal Measure luminescence add_lum_reagent->detect_signal

Caption: Workflow for a luminescence-based kinase inhibitor assay.

Protocol 3.1: Luminescence-Based IC50 Determination

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Dilute the purified kinase and its specific substrate in the reaction buffer to the desired concentrations.

    • Prepare an ATP solution in the reaction buffer at a concentration equal to the kinase's Km(ATP).

  • Compound Plating:

    • In a 384-well white assay plate, perform a serial dilution of Compound-X (and a known control inhibitor) in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate for initial screening.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds to the corresponding wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add the kinase/substrate mixture to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.[8]

    • Incubate the plate for the predetermined reaction time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.[9]

    • Mix on a plate shaker for 2 minutes and incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of Compound-X concentration.

    • Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.[10]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: HTRF is a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology. In a typical kinase assay format, a biotinylated substrate and a phospho-specific antibody labeled with a Europium cryptate (donor) are used. The phosphorylated biotinylated substrate is detected by streptavidin-XL665 (acceptor). When the donor and acceptor are in close proximity on the phosphorylated substrate, a FRET signal is generated. Inhibition of the kinase results in a decreased FRET signal.[11][12]

Diagram 2: HTRF Kinase Assay Principle

G cluster_active Active Kinase cluster_inhibited Inhibited Kinase cluster_detection Detection Kinase Kinase P_Substrate Biotin-Substrate-P Kinase->P_Substrate Phosphorylation ATP ATP ADP ADP Substrate Biotin-Substrate P_Substrate_Det Biotin-Substrate-P P_Substrate->P_Substrate_Det Inh_Kinase Kinase-Inhibitor Complex Inhibitor Compound-X Inhibitor->Inh_Kinase Binding Inh_ATP ATP Inh_Substrate Biotin-Substrate Eu_Ab Eu-Antibody P_Substrate_Det->Eu_Ab Binds P-site SA_XL665 SA-XL665 P_Substrate_Det->SA_XL665 Binds Biotin FRET FRET Signal

Caption: Principle of HTRF assay for kinase activity.

Protocol 3.2: HTRF-Based IC50 Determination

  • Reagent and Compound Plating: Similar to the luminescence assay, prepare serial dilutions of Compound-X and plate them in a 384-well low-volume white plate.[13]

  • Kinase Reaction:

    • Add the kinase, biotinylated substrate, and ATP to the wells containing the compound.[8]

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60-120 minutes).[8]

  • Detection:

    • Add a premixed solution of the detection reagents (Europium-labeled anti-phospho antibody and SA-XL665) in detection buffer (which typically contains EDTA to stop the kinase reaction).[8][13]

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.[13]

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data and perform a non-linear regression fit as described in Protocol 3.1 to determine the IC50.

Cellular Assays for Target Engagement and Pathway Analysis

While biochemical assays are crucial for determining direct inhibitory potency, cellular assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect in a physiological context.

Western Blotting for Downstream Signaling

Principle: If Compound-X effectively inhibits its target kinase within a cell, the phosphorylation of that kinase's known downstream substrates should decrease. Western blotting using phospho-specific antibodies is a standard method to visualize this effect.[14]

Protocol 4.1: Analysis of Target Inhibition in Cells

  • Cell Culture and Treatment:

    • Culture a cell line known to have an active signaling pathway involving the target kinase.

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-range of Compound-X (e.g., 0.1, 1, 10 µM) for a specific duration (e.g., 1-4 hours). Include a DMSO vehicle control.

    • If the pathway requires stimulation, add an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

    • As a loading control, also probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate or loading control indicates effective target inhibition in the cellular environment.

Diagram 3: Cellular Assay Workflow

G cluster_cell_culture Cell Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis seed_cells Seed cells in plate treat_compound Treat with Compound-X (dose-response) seed_cells->treat_compound stimulate_pathway Stimulate pathway (if required) treat_compound->stimulate_pathway lyse_cells Lyse cells stimulate_pathway->lyse_cells quantify_protein Quantify protein lyse_cells->quantify_protein western_blot Western Blot for P-Substrate/Total Substrate quantify_protein->western_blot quantify_bands Quantify band intensity western_blot->quantify_bands analyze_inhibition Determine cellular IC50 quantify_bands->analyze_inhibition

Caption: General workflow for assessing cellular kinase inhibition.

Data Interpretation and Best Practices

  • IC50 vs. Ki: The IC50 is an operational value that can be influenced by assay conditions. For ATP-competitive inhibitors, the Cheng-Prusoff equation can be used to calculate the inhibitor constant (Ki) from the IC50, provided the ATP concentration and the kinase's Km for ATP are known.[1]

  • Selectivity Profiling: To understand the specificity of Compound-X, it should be screened against a broad panel of kinases. A selective inhibitor will show high potency against the intended target and significantly lower potency against other kinases.

  • Controls are Critical: Always include appropriate positive and negative controls. A known inhibitor for the target kinase serves as a positive control to validate the assay's performance. DMSO-only wells serve as the negative control (0% inhibition).

  • Troubleshooting: Inconsistent results can arise from multiple sources, including compound precipitation, interference with the detection technology (e.g., fluorescence quenching), or reagent instability. Careful optimization and adherence to protocols are essential.[15]

Conclusion

The protocols and principles outlined in this guide provide a robust starting point for the comprehensive evaluation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine as a potential kinase inhibitor. By systematically progressing from biochemical potency and selectivity assays to cell-based validation of target engagement and pathway modulation, researchers can build a detailed pharmacological profile of the compound. This structured approach is fundamental to identifying and advancing promising new molecules in the drug discovery pipeline.

References

  • Angene Chemical. 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-METHYLPROPAN-1-AMINE. Available from: [Link]

  • Auld, D. S., et al. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, J. H., et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • BMG LABTECH. Kinase assays. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Knippschild, U., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Available from: [Link]

  • Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Kettle, J., et al. Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available from: [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]

  • Eurofins Discovery. The significance of ATP concentration in cell-free and cell-based assays. Available from: [Link]

  • GraphPad. Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • Sivaprakasam, P., et al. Prediction of kinase-inhibitor binding affinity using energetic parameters. National Center for Biotechnology Information. Available from: [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Acheampong, F. Incubation time for MAP Kinase signalling. ResearchGate. Available from: [Link]

  • GraphPad. Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • K-INBRE. A high-throughput radiometric kinase assay. National Center for Biotechnology Information. Available from: [Link]

  • Degterev, A., et al. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Available from: [Link]

  • Eto, M., et al. Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available from: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]

  • ResearchGate. HTRF ® Kinase Assay Protocol | Download Table. Available from: [Link]

  • Knippschild, U., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available from: [Link]

  • GraphPad. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available from: [Link]

  • GraphPad. Incomplete dose-respone curves. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • Robers, M. B., et al. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. How can I calculate IC50 using Graph Pad Prism software?. Available from: [Link]

  • ResearchGate. Kinase inhibition assay. Determination of IC50 in dose–response curves.... Available from: [Link]

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Method

Application Notes &amp; Protocols for the Synthesis of 3-Aryl-Pyrazoles via Suzuki-Miyaura Coupling

Abstract The 3-aryl-pyrazole scaffold is a privileged heterocyclic motif integral to the development of numerous commercial drugs and clinical candidates, valued for its wide range of biological activities.[1] The Suzuki...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aryl-pyrazole scaffold is a privileged heterocyclic motif integral to the development of numerous commercial drugs and clinical candidates, valued for its wide range of biological activities.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile synthetic methodologies for constructing carbon-carbon bonds, offering a direct and efficient pathway to this important class of compounds.[2][3] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the mechanistic principles, critical reaction parameters, and field-proven protocols for the successful synthesis of 3-aryl-pyrazoles from 3-halopyrazole precursors.

Scientific Foundation: The Catalytic Cycle and Pyrazole-Specific Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then displaces the halide on the palladium complex.[4][5]

  • Reductive Elimination: The two organic fragments (the pyrazole and the aryl group) are expelled from the palladium center, forming the new C-C bond of the 3-aryl-pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Halide Pyrazolyl-Pd(II)-X(L)₂ Pd0->PdII_Halide 3-Halo-Pyrazole (Py-X) L1 OxAdd Oxidative Addition PdII_Diaryl Pyrazolyl-Pd(II)-Ar(L)₂ PdII_Halide->PdII_Diaryl Arylboronic Acid (ArB(OH)₂) + Base L2 Transmetal Transmetalation PdII_Diaryl->Pd0 3-Aryl-Pyrazole (Py-Ar) L3 RedElim Reductive Elimination

Figure 1: General catalytic cycle of the Suzuki-Miyaura reaction.

Expert Insight: Challenges with Pyrazole Substrates

While powerful, the Suzuki-Miyaura coupling of nitrogen-rich heterocycles like pyrazoles presents unique challenges. Unprotected N-H pyrazoles can act as ligands themselves, coordinating to the palladium center and potentially inhibiting catalysis.[7] Furthermore, the acidic N-H proton can interfere with basic reaction conditions.[8] Therefore, the choice of catalyst, ligand, and base is critical to overcome these issues and achieve high yields. In many cases, using N-protected pyrazoles can lead to more consistent results, though modern catalytic systems are increasingly capable of coupling unprotected heterocycles directly.[7][9]

Optimizing the Reaction: A Guide to Key Parameters

The success of the 3-aryl-pyrazole synthesis hinges on the careful selection and optimization of four key components.

Parameter Function & Rationale Recommended Reagents & Conditions Citations
Palladium Source Serves as the catalyst. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are reduced in situ to the active Pd(0) species. Modern palladacycle precatalysts (e.g., G2, G3, G4) offer improved stability and activity.Precatalysts: Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ Palladacycles: XPhos Pd G2/G3, SPhos Pd G2[7][8][10][11]
Ligand Stabilizes the Pd(0) catalyst, prevents decomposition (formation of palladium black), and facilitates oxidative addition and reductive elimination. Bulky, electron-rich monophosphine ligands are superior for heteroaryl couplings.Buchwald Ligands: XPhos, SPhos, RuPhos Other: P(tBu)₃, PPh₃ (less effective for challenging substrates)[7][8][12]
Base Activates the boronic acid for transmetalation by forming the boronate complex. The choice of base can significantly impact yield and side reactions like protodeboronation.Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF Note: K₃PO₄ is often a robust choice for pyrazole couplings.[4][7][9][13]
Solvent Solubilizes reactants and catalyst components. Aprotic solvents, often with a small amount of water, are standard. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.Solvent Systems: 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF[7][9][13]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 3-aryl-pyrazoles under both conventional heating and microwave-assisted conditions.

Protocol 1: General Synthesis using Conventional Heating

This protocol is adapted from established methods for the coupling of 3-bromopyrazoles with various arylboronic acids and is known for its reliability and broad substrate scope.[7]

Materials:

  • 3-Bromopyrazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Schlenk tube or sealable reaction vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add the 3-bromopyrazole (1.0 equiv), arylboronic acid (1.5-2.0 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ (2 mol%) and XPhos ligand (4 mol%). Add these solids to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture may be briefly degassed again by bubbling argon through the solution for 5-10 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-pyrazole.

Protocol 2: Rapid Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side products. This protocol is particularly useful for high-throughput synthesis and library generation.[10][11][14]

Materials:

  • 3-Halopyrazole (Cl or Br) (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • XPhos Pd G3 Palladacycle (0.015 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • Ethanol/Water mixture (3:1, 4 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Reagent Addition: In a 10 mL microwave vial equipped with a stir bar, combine the 3-halopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and XPhos Pd G3 precatalyst (3 mol%).

  • Solvent Addition: Add the ethanol/water (3:1, 4 mL) solvent mixture.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 110-130 °C for 20-40 minutes with stirring. Safety Note: Ensure the temperature and pressure limits of the vial are not exceeded.

  • Work-up and Purification: After cooling to room temperature, uncap the vial carefully. Filter the reaction mixture through a small pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product as described in Protocol 1.

General Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The workflow below outlines the critical stages from planning to final product analysis.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation reagents 1. Reagent Selection (Pyrazole, Boronic Acid, Catalyst, Base, Solvent) drying 2. Dry Glassware & Reagents reagents->drying inert 3. Establish Inert Atmosphere drying->inert setup 4. Combine Reagents & Solvents inert->setup heating 5. Heat Reaction (Conventional or MW) setup->heating monitoring 6. Monitor Progress (TLC / LC-MS) heating->monitoring workup 7. Quench & Work-up monitoring->workup purify 8. Column Chromatography workup->purify characterize 9. Characterization (NMR, MS) purify->characterize

Figure 2: Standard experimental workflow for 3-aryl-pyrazole synthesis.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution Citations
Low or No Conversion Inactive catalyst; inefficient base; low temperature.Use a fresh batch of catalyst or a more active precatalyst (e.g., a palladacycle). Screen different bases (K₃PO₄, Cs₂CO₃). Increase reaction temperature in 10 °C increments.[8]
Protodeboronation Presence of excess water; prolonged high temperature.Use anhydrous solvents or a controlled amount of water. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable. Optimize for shorter reaction times.[15]
Dehalogenation of Pyrazole Catalyst system promotes hydrodehalogenation.This side reaction can be complex. Changing the ligand (e.g., to SPhos) or base can sometimes mitigate it. Using bromopyrazoles or chloropyrazoles is often superior to iodopyrazoles, which are more prone to dehalogenation.[11]
Formation of Palladium Black Catalyst decomposition due to oxygen or thermal instability.Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Avoid excessive temperatures. Ensure an adequate ligand-to-palladium ratio.[8]

References

  • Anderson, K. W., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Langer, P., et al. (n.d.). Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. ResearchGate.
  • Various Authors. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Mphahlele, M. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
  • Krasavin, M., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Various Authors. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
  • Carrow, B. P., & Hartwig, J. F. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Dawood, R., & Solaiman, A. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • BenchChem Technical Support. (2025). Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

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Application

The Synthetic Chemist's Guide to N-Alkylation of Pyrazoles: Strategies, Protocols, and Regiocontrol

Introduction: The Enduring Importance of N-Alkylated Pyrazoles The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its versatile structure is found in a multitude of FDA-approved dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its versatile structure is found in a multitude of FDA-approved drugs, agrochemicals, and functional materials. The strategic N-alkylation of the pyrazole ring is a pivotal synthetic maneuver, profoundly influencing the compound's physicochemical properties, biological activity, and overall molecular architecture. This guide provides an in-depth exploration of prevalent and cutting-edge N-alkylation methodologies, offering detailed protocols and insights into achieving desired regioselectivity—a critical challenge in pyrazole chemistry.

The Dichotomy of Pyrazole N-Alkylation: A Tale of Two Nitrogens

The inherent tautomerism of the pyrazole ring presents a fundamental challenge in its N-alkylation. The two nitrogen atoms, N1 and N2, exhibit similar nucleophilicity, often leading to the formation of a mixture of regioisomers. The ability to selectively alkylate one nitrogen over the other is paramount for the rational design of novel molecules. This guide will delve into the factors governing this regioselectivity and the methods employed to control it.

Classical N-Alkylation with Alkyl Halides: The Workhorse Method

The most conventional approach to pyrazole N-alkylation involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. While seemingly straightforward, the success of this method hinges on the judicious choice of base, solvent, and reaction conditions.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole, driving the reaction to completion. However, for sensitive substrates, milder bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are preferred to minimize side reactions.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone are commonly employed to dissolve the pyrazole salt and facilitate the SN2 reaction. The choice of solvent can also influence regioselectivity.

  • Regiocontrol: For unsymmetrical pyrazoles, the reaction can yield a mixture of N1 and N2 isomers.[1] Steric hindrance at the 3- and 5-positions of the pyrazole ring can direct the alkylation towards the less hindered nitrogen. The nature of the base and its counter-ion can also influence the regiochemical outcome.[1]

Experimental Protocol: N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole[2]

This protocol outlines a general procedure for the selective N1-alkylation of a substituted pyrazole.

Materials:

  • 5-Hydrazinyl-4-phenyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask at 0 °C.

  • Dropwise, add a solution of 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Phase-Transfer Catalysis (PTC): A Greener and Efficient Alternative

Phase-transfer catalysis (PTC) has emerged as a powerful and often more sustainable method for the N-alkylation of pyrazoles.[2][3] This technique facilitates the reaction between water-insoluble organic reactants and water-soluble inorganic reagents by transporting the inorganic anion into the organic phase.

Advantages of PTC in Pyrazole N-Alkylation:
  • Mild Reaction Conditions: PTC reactions can often be carried out at room temperature, reducing energy consumption and minimizing side reactions.[4]

  • Solvent-Free or Reduced Solvent Conditions: Many PTC alkylations of pyrazoles can be performed without a solvent, which is environmentally advantageous and simplifies product isolation.[2][3]

  • High Yields: PTC methods typically afford high yields of N-alkylated pyrazoles.[3]

  • Simplified Work-up: The absence of a solvent and the ease of separating the catalyst often lead to a more straightforward work-up procedure.[4]

Experimental Protocol: Solvent-Free PTC N-Alkylation of 4-Iodopyrazole[5]

This protocol demonstrates a solvent-free PTC approach for N-alkylation.

Materials:

  • 4-Iodopyrazole

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Potassium hydroxide (solid, powdered)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a round-bottom flask, combine 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Michael Addition: A Catalyst-Free Path to N1-Alkylation

The Michael addition of pyrazoles to electron-deficient alkenes represents an elegant and highly regioselective method for N1-alkylation.[5][6][7][8] Remarkably, this reaction can often proceed efficiently without the need for a catalyst, offering a green and atom-economical approach.

Key Features of Catalyst-Free Michael Addition:
  • High Regioselectivity: This method overwhelmingly favors the formation of the N1-alkylated isomer, with N1/N2 ratios often exceeding 99:1.[6][7][8]

  • Broad Substrate Scope: The reaction is applicable to a wide range of substituted pyrazoles and Michael acceptors.[6][7][8]

  • Operational Simplicity: The absence of a catalyst simplifies the experimental setup and purification process.

Conceptual Workflow for Michael Addition

Caption: Workflow for the catalyst-free Michael addition of pyrazoles.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

As an alternative to traditional base-mediated methods, N-alkylation of pyrazoles can be achieved under acidic conditions using trichloroacetimidate electrophiles.[9][10] This approach is particularly effective for introducing secondary and tertiary alkyl groups that are prone to elimination under basic conditions.

Mechanism and Regioselectivity:

The reaction is typically catalyzed by a Brønsted acid, such as camphorsulfonic acid (CSA).[9][10] The mechanism is thought to involve a carbocation intermediate, and as a result, the regioselectivity in unsymmetrical pyrazoles is primarily governed by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom.[9][10]

Reaction Scheme

Caption: General scheme for acid-catalyzed N-alkylation of pyrazoles.

Modern and Green Approaches to N-Alkylation

The field of organic synthesis is continually evolving towards more sustainable and efficient methodologies. The N-alkylation of pyrazoles is no exception, with several innovative techniques gaining prominence.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often reducing them from hours to minutes, and can lead to improved yields.[11][12]

  • Enzymatic Alkylation: The use of engineered enzymes offers unparalleled regioselectivity, providing access to single isomers with greater than 99% selectivity.[13] This biocatalytic approach represents a significant advancement in precision synthesis.

  • Ionic Liquids: Ionic liquids can serve as environmentally benign reaction media and, in some cases, as catalysts for N-alkylation reactions.[14][15][16]

Comparative Overview of N-Alkylation Methods

MethodKey FeaturesAdvantagesLimitations
Classical Alkylation Base-mediated reaction with alkyl halides.Widely applicable, well-established.Often requires strong bases, can lead to regioisomeric mixtures.
Phase-Transfer Catalysis Utilizes a phase-transfer catalyst.Mild conditions, high yields, often solvent-free.Catalyst may need to be removed from the product.
Michael Addition Catalyst-free reaction with α,β-unsaturated systems.Excellent N1-regioselectivity, atom-economical.Limited to specific types of alkylating agents.
Acid-Catalyzed Alkylation Uses trichloroacetimidates and a Brønsted acid.Effective for sterically hindered alkyl groups.Regioselectivity is sterically controlled, may not be ideal for all substrates.
Microwave-Assisted Employs microwave irradiation for heating.Rapid reaction times, often improved yields.Requires specialized equipment.
Enzymatic Alkylation Utilizes engineered enzymes.Exceptional regioselectivity.Enzyme availability and stability can be a concern.

Conclusion and Future Outlook

The N-alkylation of pyrazoles remains a vibrant area of research, driven by the ever-increasing demand for novel pyrazole-containing molecules in various scientific disciplines. While classical methods remain valuable tools, the shift towards greener, more efficient, and highly regioselective strategies is undeniable. The continued development of novel catalytic systems, including biocatalysts, and the exploration of unconventional reaction media will undoubtedly shape the future of pyrazole synthesis, enabling the creation of increasingly complex and functional molecules with greater precision and sustainability.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (URL: Not available)
  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. (URL: Not available)
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF - ResearchGate. (URL: [Link])

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: Not available)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (URL: [Link])

  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles - MDPI. (URL: [Link])

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: Not available)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews. (URL: [Link])

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study | Inorganic Chemistry. (URL: [Link])

  • Sonochemical Heating Profile for Solvents and Ionic Liquid Doped Solvents, and Their Application in the N-alkylation of Pyrazoles | Request PDF - ResearchGate. (URL: [Link])

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. (URL: [Link])

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (URL: [Link])

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate. (URL: [Link])

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Deriv
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: [Link])

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  • An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation | Request PDF - ResearchGate. (URL: [Link])

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Method

Application Notes and Protocols for the Crystallization of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization in Pyrazole Chemistry Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pyrazole Chemistry

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of blockbuster drugs, including anti-inflammatory agents like celecoxib, erectile dysfunction treatments such as sildenafil, and various anti-cancer and anti-infective therapies.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[1] Consequently, obtaining high-purity, crystalline forms of pyrazole derivatives is not merely a matter of purification; it is a critical step in ensuring consistent biological activity, enabling accurate structural characterization via X-ray crystallography, and meeting the stringent quality standards of the pharmaceutical industry.[2][]

This comprehensive guide, designed for researchers and professionals in the field, provides a detailed exploration of crystallization techniques tailored for pyrazole derivatives. Moving beyond generic protocols, this document delves into the underlying principles of crystallization, offering a rationale for experimental choices and providing robust, step-by-step methodologies for common crystallization techniques. Furthermore, it addresses the unique challenges associated with pyrazole chemistry, such as polymorphism and the influence of their distinct physicochemical properties on solvent selection.

Understanding the Physicochemical Landscape of Pyrazole Derivatives

The successful crystallization of pyrazole derivatives hinges on a thorough understanding of their molecular properties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of characteristics that influence its behavior in solution and during crystal lattice formation.

Key Physicochemical Properties to Consider:

  • Polarity and Solubility: The presence of two nitrogen atoms makes the pyrazole core moderately polar. The overall polarity of a derivative, however, is significantly influenced by its substituents. Electron-withdrawing or -donating groups can drastically alter the molecule's dipole moment and, consequently, its solubility in various solvents.[1]

  • Hydrogen Bonding Capability: The N-H proton of an unsubstituted pyrazole ring is a hydrogen bond donor, while the sp2-hybridized nitrogen atom acts as a hydrogen bond acceptor. This dual functionality allows for the formation of strong intermolecular interactions, which can be both advantageous for forming a stable crystal lattice and challenging when trying to disrupt these interactions for dissolution.[1] Substituents can also introduce additional hydrogen bonding sites (e.g., -OH, -NH2, -COOH groups).

  • Acidity and Basicity (pKa): The pyrazole ring is weakly basic at the pyridine-like nitrogen (pKa ≈ 2.5) and weakly acidic at the pyrrole-like N-H (pKa ≈ 14).[4] These properties are crucial when considering crystallization via salt formation. Acidic or basic substituents will, of course, dominate the acid-base properties of the molecule.

  • Molecular Shape and Rigidity: The planarity of the pyrazole ring and the nature of its substituents influence how the molecules pack in a crystal lattice. Bulky substituents may hinder the formation of a well-ordered crystal structure.

These properties are not independent; they collectively dictate the solubility of a pyrazole derivative in a given solvent, a critical parameter for any crystallization process.

Strategic Solvent Selection for Pyrazole Derivatives

The choice of solvent is the most critical variable in a crystallization experiment.[5] An ideal solvent system will exhibit a steep solubility curve for the pyrazole derivative, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. A systematic approach to solvent screening is paramount for success.

A Multi-Step Approach to Solvent Selection:

  • Initial Screening with a Range of Solvents: Begin by testing the solubility of a small amount of the pyrazole derivative in a variety of solvents with differing polarities and hydrogen bonding capabilities at both room temperature and their boiling points.

  • Categorization of Solvents:

    • Good Solvents: Solvents that readily dissolve the compound at room temperature. These may be suitable for anti-solvent crystallization or slow evaporation.

    • Poor Solvents: Solvents in which the compound is largely insoluble, even at elevated temperatures. These can be used as anti-solvents.

    • Potential Crystallization Solvents: Solvents that dissolve the compound when heated but show limited solubility at room temperature. These are ideal for slow cooling crystallization.

Table 1: Recommended Solvents for Initial Screening of Pyrazole Derivatives

SolventPolarity IndexBoiling Point (°C)Hydrogen BondingTypical Applications for Pyrazoles
Water 10.2100Donor & AcceptorAnti-solvent for less polar pyrazoles; crystallization of salts.
Methanol 5.165Donor & AcceptorGood for many polar pyrazole derivatives.[6]
Ethanol 4.378Donor & AcceptorA versatile solvent for a wide range of pyrazoles.[7]
Isopropanol 3.982Donor & AcceptorSimilar to ethanol, offers a slightly different solubility profile.
Acetonitrile 5.882AcceptorGood for moderately polar compounds.
Acetone 5.156AcceptorA strong solvent, often used in anti-solvent pairs.
Ethyl Acetate 4.477AcceptorSuitable for pyrazoles of intermediate polarity.
Dichloromethane 3.140Weak AcceptorGood for less polar derivatives; often used for slow evaporation.
Toluene 2.4111NoneFor non-polar pyrazoles or as a component in a solvent mixture.
Hexane/Heptane 0.169/98NoneTypically used as an anti-solvent.

Core Crystallization Protocols for Pyrazole Derivatives

The following protocols provide detailed, step-by-step procedures for the most common and effective crystallization techniques for pyrazole derivatives.

Protocol 1: Slow Cooling Crystallization

This is the most common crystallization technique and is ideal when a solvent has been identified that shows a significant difference in the solubility of the pyrazole derivative at high and low temperatures.

Causality Behind Experimental Choices: The principle of this method is to create a supersaturated solution from which the compound will crystallize as the solubility decreases with temperature. Slow cooling is crucial to allow for the orderly arrangement of molecules into a stable crystal lattice, minimizing the inclusion of impurities.

Detailed Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, add the crude pyrazole derivative and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. Expert Tip: Add a slight excess of solvent (1-5%) after complete dissolution to prevent premature crystallization.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing particulate matter that could act as unwanted nucleation sites.

  • Slow Cooling: Cover the flask to prevent solvent evaporation and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

  • Inducing Crystallization (If Necessary): If crystals do not form after the solution has reached room temperature, induce nucleation by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Maximizing Yield: Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath or a refrigerator for at least an hour to maximize the yield of the crystalline product.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals to a constant weight, preferably under vacuum.

Slow_Cooling_Crystallization A Dissolve Pyrazole Derivative in Minimum Hot Solvent B Hot Filtration (Optional) A->B Remove insolubles C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Induce Crystallization (If Needed) C->D No crystals form E Cool in Ice Bath C->E Crystals form D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Figure 1: Workflow for Slow Cooling Crystallization.
Protocol 2: Vapor Diffusion

This technique is particularly useful for obtaining high-quality single crystals for X-ray diffraction, especially when only small amounts of the compound are available.[8] It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the pyrazole derivative.

Causality Behind Experimental Choices: A solution of the pyrazole derivative in a "good" solvent is placed in a sealed container with a reservoir of a "poor" (anti-) solvent in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent. As the anti-solvent vapor diffuses into the solution, it gradually reduces the solubility of the pyrazole derivative, leading to slow and controlled crystal growth.

Detailed Step-by-Step Methodology:

  • Preparation of the Solution: Dissolve the pyrazole derivative (typically 1-10 mg) in a small volume (0.1-0.5 mL) of a "good" solvent in a small, open container (e.g., a small vial or a depression in a sitting drop plate).

  • Setting up the Chamber: Place the small container with the solution inside a larger, sealable chamber (e.g., a beaker covered with a watch glass, a sealed jar, or a dedicated crystallization plate). Add a larger volume (1-5 mL) of the "poor" (anti-) solvent to the bottom of the larger chamber, ensuring it does not come into direct contact with the solution of the compound.[8]

  • Equilibration: Seal the chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Monitor the setup periodically for crystal growth. This process can take anywhere from a few hours to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the crystals from the solution using a small loop or a fine pipette.

Vapor_Diffusion cluster_chamber Sealed Chamber Solution Pyrazole in 'Good' Solvent (Less Volatile) Crystals Crystal Growth Solution->Crystals Decreased Solubility Reservoir Anti-solvent (More Volatile) Vapor Anti-solvent Vapor Reservoir->Vapor Evaporation Vapor->Solution Diffusion

Figure 2: Principle of Vapor Diffusion Crystallization.
Protocol 3: Anti-Solvent Addition

This method is effective when the pyrazole derivative is highly soluble in one solvent but poorly soluble in another miscible solvent.[9]

Causality Behind Experimental Choices: The addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent reduces the overall solubility of the compound, inducing crystallization. Slow addition of the anti-solvent is key to maintaining a low level of supersaturation and promoting the growth of well-formed crystals rather than amorphous precipitation.

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole derivative in the minimum amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the "poor" (anti-) solvent dropwise to the stirred solution until it becomes slightly turbid. The turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent system slowly equilibrates. If no crystals form, the solution can be cooled in an ice bath.[2]

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Slow Cooling Crystallization protocol. When washing, use a mixture of the "good" and "poor" solvents in the same ratio as the final crystallization mixture.[2]

Protocol 4: Crystallization of Acid Addition Salts

For basic pyrazole derivatives, purification can be effectively achieved by forming and crystallizing an acid addition salt. This technique can also be used to obtain crystals of compounds that are otherwise difficult to crystallize.[10]

Causality Behind Experimental Choices: The reaction of a basic pyrazole with an acid forms a salt, which often has significantly different solubility properties and a higher propensity to crystallize than the free base.

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve the crude basic pyrazole derivative in a suitable organic solvent such as acetone, ethanol, or isopropanol.[10]

  • Acid Addition: Add at least an equimolar amount of an appropriate inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, oxalic acid) to the solution. The acid can be added as a solution in the same solvent.

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[2]

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Slow Cooling Crystallization protocol.

  • Neutralization (Optional): The pure pyrazole free base can be recovered by dissolving the salt in an aqueous solution and neutralizing it with a base (e.g., NaHCO3, NaOH), followed by extraction with an organic solvent and subsequent removal of the solvent.[11]

Troubleshooting Common Crystallization Challenges with Pyrazole Derivatives

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Compound is too soluble in the chosen solvent system.- Evaporate some of the solvent and attempt to cool again.- Add an anti-solvent.- Try a different solvent or solvent system.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooled too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.- Try a solvent with a lower boiling point.- Purify the compound by another method (e.g., chromatography) before attempting crystallization.
Rapid Precipitation/Powder Formation - The solution is too supersaturated.- The solution was cooled too quickly.- Re-heat to redissolve, add more solvent, and cool more slowly.- Use a solvent in which the compound is less soluble.
Crystal Disorder/Polymorphism - Inherent structural flexibility of the molecule.- Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms (polymorphs).[6]- Experiment with a variety of solvents and crystallization techniques.- Control the cooling rate very carefully.- Attempt co-crystallization with a suitable co-former.

Conclusion: A Pathway to High-Purity Crystalline Pyrazoles

The crystallization of pyrazole derivatives is a multifaceted process that requires a systematic and informed approach. By understanding the fundamental physicochemical properties of these important heterocyclic compounds and applying the detailed protocols and troubleshooting strategies outlined in this guide, researchers and drug development professionals can significantly enhance their ability to obtain high-purity crystalline materials. The successful crystallization of pyrazole derivatives is a critical enabling step in the journey from a promising molecule to a well-characterized compound with the potential for therapeutic application.

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  • NIH National Library of Medicine. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

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Application

Application Note: Quantitative Analysis of Pyrazole Compounds in Biological Matrices using LC-MS/MS

Abstract This application note provides a comprehensive framework and detailed protocols for the quantitative analysis of pyrazole-containing compounds in biological matrices, such as plasma, whole blood, and urine, usin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework and detailed protocols for the quantitative analysis of pyrazole-containing compounds in biological matrices, such as plasma, whole blood, and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pyrazole scaffolds are integral to a wide array of pharmaceuticals, making robust and reliable bioanalytical methods critical for drug discovery, development, and clinical monitoring.[1][2] This guide emphasizes the scientific rationale behind method development, from sample preparation to data acquisition, and aligns with the rigorous validation standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Introduction: The Significance of Pyrazole Bioanalysis

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in numerous blockbuster drugs used to treat a range of conditions from cancer to erectile dysfunction.[1][2] The metabolic stability and versatile chemistry of the pyrazole nucleus contribute to its prevalence in modern pharmaceuticals.[1] Consequently, the accurate quantification of these compounds and their metabolites in complex biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[3][6] LC-MS/MS stands as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed.[7] This document serves as a practical guide for researchers, scientists, and drug development professionals to establish and validate high-quality bioanalytical methods for pyrazole-based analytes.

The Bioanalytical Workflow: A Conceptual Overview

A successful bioanalytical method is a self-validating system, where each step is optimized to ensure the final data is accurate and reproducible. The workflow can be broken down into three core stages: Sample Preparation, LC-MS/MS Analysis, and Method Validation. Each stage presents unique challenges and requires careful consideration of the analyte's physicochemical properties and the nature of the biological matrix.

Bioanalytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Prep Biological Matrix (Plasma, Blood, Urine) Extraction Analyte Extraction (PPT, LLE, SPE) Prep->Extraction Isolate Analyte Remove Interferences LC Chromatographic Separation (HPLC/UPLC) Extraction->LC Inject Cleaned Extract MS Mass Spectrometric Detection (MRM) LC->MS Ionization & Fragmentation Validation Performance Assessment (FDA/EMA Guidelines) MS->Validation Generate Raw Data Data Quantitative Data Validation->Data Ensure Reliability

Figure 1: Conceptual workflow for LC-MS/MS bioanalysis.

Sample Preparation: The Foundation of Accurate Quantification

The primary goal of sample preparation is to isolate the pyrazole analyte from endogenous matrix components (e.g., proteins, lipids, salts) that can interfere with analysis, while maximizing analyte recovery.[8] The choice of technique is dictated by the analyte's properties (polarity, pKa), the required sensitivity, and the sample matrix.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique often used for plasma and serum samples.[9] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins.[8][9]

  • Causality: The addition of an organic solvent disrupts the hydration layer around proteins, leading to their aggregation and precipitation.[8][9] Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[10]

  • Trustworthiness: While fast, PPT is the least clean of the common extraction methods. It may not effectively remove other interferences like phospholipids, which can cause significant matrix effects (ion suppression or enhancement) in the MS source. This method is best suited for analytes present at higher concentrations.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

  • Causality: By adjusting the pH of the aqueous phase, the charge state of the pyrazole analyte can be manipulated to favor its partitioning into the organic phase. For basic pyrazoles, adjusting the sample pH to be 2 units above the pKa will render them neutral and more soluble in organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).[11][12]

  • Trustworthiness: LLE provides a cleaner extract than PPT, significantly reducing matrix effects.[13] The choice of organic solvent is critical; a systematic evaluation of different solvents is necessary to optimize recovery.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide the cleanest extracts, making it ideal for methods requiring the lowest limits of quantification.[14][15]

  • Causality: SPE relies on the partitioning of the analyte between a solid stationary phase and the liquid sample matrix. Common mechanisms include reversed-phase, normal-phase, and ion-exchange. For many pyrazole compounds, mixed-mode SPE cartridges (e.g., combining reversed-phase and ion-exchange properties) offer superior selectivity and cleanup.[15]

  • Trustworthiness: The multi-step process (condition, load, wash, elute) effectively removes a wide range of interferences.[16] Method development can be more complex than for PPT or LLE, but the resulting data quality is often superior.

Sample_Prep_Workflow cluster_PPT Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction Start Biological Sample PPT1 Add Organic Solvent (e.g., Acetonitrile) Start->PPT1 LLE1 Adjust pH, Add Organic Solvent Start->LLE1 SPE1 Condition Cartridge Start->SPE1 PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 End Analysis by LC-MS/MS PPT3->End LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Collect Organic Layer LLE2->LLE3 LLE4 Evaporate & Reconstitute LLE3->LLE4 LLE4->End SPE2 Load Sample SPE1->SPE2 SPE3 Wash Interferences SPE2->SPE3 SPE4 Elute Analyte SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE5->End

Figure 2: Comparison of sample preparation workflows.

LC-MS/MS Method Development

Chromatographic Separation

The liquid chromatography step separates the pyrazole analyte from any remaining matrix components and from isomeric metabolites before introduction into the mass spectrometer.

  • Column Chemistry: Reversed-phase chromatography using a C18 column is the most common starting point for pyrazole compounds.[17][18] The choice of stationary phase can be critical for resolving isomers or dealing with highly polar compounds.[19]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[20] Formic acid is a common additive as it facilitates protonation of the analyte in the electrospray ionization (ESI) source, improving sensitivity in positive ion mode.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure good peak shape and efficient elution of the analyte while minimizing the analytical run time.[17]

Mass Spectrometry Detection

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis.

  • Ionization: Electrospray Ionization (ESI) is the most common ionization technique for pyrazole compounds, which typically contain nitrogen atoms that are readily protonated in positive ion mode.

  • MRM Transition Selection: In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte. At least two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

Table 1: Example LC-MS/MS Parameters for a Hypothetical Pyrazole Drug

ParameterConditionRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of drug molecules.[17][18]
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte ionization.[20]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Gradient 5% B to 95% B over 3 minEnsures sharp peaks and short run time.
Injection Volume 5 µLBalances sensitivity and column loading.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode ESI PositivePyrazole nitrogens are readily protonated.
MRM Transition 1 m/z 350.2 → 185.1 (Quantifier)Specific and intense fragmentation pathway.
MRM Transition 2 m/z 350.2 → 157.1 (Qualifier)Confirms analyte identity.
Collision Energy Optimized for each transitionMaximizes product ion signal.

Bioanalytical Method Validation (BMV)

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[4][7] Validation is performed according to guidelines from regulatory agencies like the FDA and EMA.[3][5][21]

The key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results.[7][22] These are assessed at multiple concentration levels (LOD, LQC, MQC, HQC).

  • Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range.[22]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[7]

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[22]

Table 2: Typical Acceptance Criteria for Method Validation (Chromatographic Methods)

ParameterAcceptance Criteria (FDA/ICH M10)[4]
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Stability Analyte concentration should be within ±15% of the baseline concentration.

Protocols

Protocol 1: Sample Preparation of a Basic Pyrazole Drug from Human Plasma via LLE
  • Sample Thawing: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature. Vortex gently to mix.

  • Aliquoting: Pipette 100 µL of plasma (sample, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 25 µL of the working internal standard solution (e.g., a stable isotope-labeled analog of the analyte in 50% methanol) to each tube. Vortex for 5 seconds.

  • pH Adjustment: Add 25 µL of 0.1 M sodium carbonate to basify the sample. Vortex for 5 seconds.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube, avoiding the aqueous layer and protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 2 minutes to pellet any particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of a Pyrazole Metabolite from Human Urine via SPE
  • Sample Preparation: Centrifuge urine samples at 4,000 rpm for 10 minutes. Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid in water. Add 25 µL of the internal standard solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire diluted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively. Dry the cartridge under vacuum for 2 minutes.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion

This application note outlines a robust and scientifically grounded approach to the development and validation of LC-MS/MS methods for quantifying pyrazole compounds in biological matrices. By understanding the causality behind each step—from selecting an appropriate sample preparation technique to optimizing chromatographic and mass spectrometric parameters—researchers can build self-validating systems that produce reliable, high-quality data. Adherence to regulatory guidelines for method validation is essential to ensure that the data generated can confidently support critical decisions in drug discovery and development.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][4]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][21]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][22]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][23]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][24]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][25]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link][6]

  • ACS Publications. (n.d.). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. [Link][26]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link][20]

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][18]

  • ResearchGate. (n.d.). 15 N-DONOR PYRAZOLE LIGANDS FOR LIQUID-LIQUID EXTRACTION OF METAL IONS. [Link]

  • PubMed. (2024). Squaraine-Linked Magnetic Covalent Organic Framework as a Solid-Phase Extraction Absorbent to Determine Trace Phenylpyrazoles. [Link][27]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link][28]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link][29]

  • PubMed. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. [Link][30]

  • PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. [Link][31]

  • Oxford Academic. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link][32]

  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link][33]

  • Phenomenex. (n.d.). Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs. [Link][10]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][9]

  • ResearchGate. (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. [Link][34]

  • PubMed. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma. [Link][35]

  • Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. [Link][8]

  • ResearchGate. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. [Link][36]

  • MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine. [Link][14]

  • Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link][37]

  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link][38]

  • PubMed. (n.d.). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. [Link][15]

  • Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples. [Link][39]

  • PubMed. (2014). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction. [Link][40]

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Method

Application Notes and Protocols: A Field-Proven Molecular Docking Protocol for Pyrazole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides a detailed, field-proven protocol for the molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the molecular docking of pyrazole-based inhibitors against protein targets, particularly kinases. Pyrazoles are a privileged scaffold in medicinal chemistry, and understanding their binding modes at an atomic level is crucial for rational drug design. This guide moves beyond a simple list of steps, offering in-depth explanations for key experimental choices, ensuring scientific integrity, and providing a self-validating system for robust and reproducible results. We will cover the entire workflow from initial protein and ligand preparation to the final analysis of docking results, complete with detailed command-line instructions and visualization techniques.

Introduction: The Significance of Pyrazole Scaffolds and Molecular Docking

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this moiety.[1] Pyrazole derivatives are particularly prominent as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2] The ability of the pyrazole ring to act as a versatile hydrogen bond donor and acceptor, coupled with its tunable steric and electronic properties through substitution, makes it an ideal pharmacophore for kinase inhibition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3] It is an indispensable tool in structure-based drug design, enabling researchers to:

  • Predict Binding Conformations: Understand how a ligand interacts with the active site of a protein.

  • Estimate Binding Affinity: Rank potential inhibitors based on their predicted binding scores.

  • Guide Lead Optimization: Inform the design of new derivatives with improved potency and selectivity.

  • Elucidate Structure-Activity Relationships (SAR): Correlate the chemical features of a ligand with its biological activity.

This guide will provide a robust and validated protocol using the widely-used and open-source software AutoDock Vina, supplemented with AutoDockTools for file preparation and PyMOL for visualization.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful attention to detail at each step. The overall workflow can be conceptualized as follows:

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase P Protein Preparation V Protocol Validation (Re-docking) P->V Prepared Receptor L Ligand Preparation L->V Prepared Ligand D Molecular Docking (AutoDock Vina) V->D Validated Protocol A Post-Docking Analysis D->A Docking Results I Visualization & Interpretation A->I Analyzed Poses

Figure 1: A high-level overview of the molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for each phase of the molecular docking workflow. We will use the example of docking a hypothetical pyrazole-based inhibitor into the ATP-binding site of a protein kinase.

Software and Resource Requirements
Software/ResourcePurposeURL
AutoDockTools (ADT) Graphical user interface for preparing PDBQT files for AutoDock and AutoDock Vina.
AutoDock Vina The molecular docking engine.
PyMOL Molecular visualization system for analyzing docking results.
Protein Data Bank (PDB) Repository for 3D structural data of large biological molecules.
PubChem/ChEMBL Database of chemical molecules and their activities. /
Phase 1: Preparation of Molecular Structures

Accurate preparation of both the protein and the ligand is paramount for a meaningful docking simulation. The quality of the input structures directly impacts the reliability of the output.[4]

The goal of protein preparation is to clean the crystal structure, add missing atoms, and assign appropriate charges and atom types.

Protocol:

  • Obtain the Protein Structure: Download the PDB file of your target protein from the Protein Data Bank. It is highly recommended to choose a high-resolution crystal structure with a co-crystallized ligand, as this will be crucial for protocol validation.

  • Clean the PDB File:

    • Open the PDB file in a text editor or a molecular visualization program like PyMOL.

    • Remove all non-essential molecules, including water molecules, co-solvents, and ions that are not critical for binding. The rationale is to simplify the system and focus on the direct protein-ligand interactions.

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

  • Prepare the Receptor in AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and select your cleaned PDB file.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. This adds hydrogens to polar atoms, which are crucial for forming hydrogen bonds.

    • Assign Charges: Go to Edit > Charges > Add Charges. For proteins, Kollman charges are generally recommended.[5] Kollman charges are derived from quantum mechanical calculations and are well-parameterized for amino acid residues.[5]

    • Assign Atom Types: Go to Edit > Atoms > Assign AD4 type. This assigns AutoDock 4 atom types to the protein atoms.

    • Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as receptor.pdbqt. The PDBQT format includes the atomic coordinates, partial charges (Q), and AutoDock atom types (T).

For the pyrazole-based inhibitor, we need to generate a 3D structure, assign charges, and define rotatable bonds.

Protocol:

  • Obtain or Draw the Ligand Structure:

    • If the structure is known, download the 3D SDF file from a database like PubChem.

    • If it's a novel compound, draw the 2D structure in a chemical drawing software and convert it to a 3D structure.

  • Prepare the Ligand in AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select your ligand file.

    • Assign Charges: For small organic molecules, Gasteiger charges are a common choice.[5] These charges are calculated based on electronegativity equalization and are computationally efficient.[5] Go to Edit > Charges > Compute Gasteiger.

    • Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the rotatable bonds in the ligand, allowing for conformational flexibility during docking.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

prep_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Clean Clean PDB (Remove Water, etc.) PDB->Clean AddH_P Add Polar Hydrogens Clean->AddH_P Charge_P Assign Kollman Charges AddH_P->Charge_P Type_P Assign AD4 Atom Types Charge_P->Type_P PDBQT_P Save as receptor.pdbqt Type_P->PDBQT_P SDF Obtain 3D Ligand Structure Charge_L Compute Gasteiger Charges SDF->Charge_L Torsion Detect Rotatable Bonds Charge_L->Torsion PDBQT_L Save as ligand.pdbqt Torsion->PDBQT_L

Figure 2: Detailed workflow for protein and ligand preparation.

Phase 2: Docking Protocol Validation and Execution

Before docking your novel pyrazole inhibitors, it is imperative to validate your docking protocol. This ensures that the chosen parameters can accurately reproduce a known binding mode.

The most common method for validation is to re-dock the co-crystallized ligand back into the protein's active site.[6] A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[7]

Protocol:

  • Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it as a PDBQT file, following the ligand preparation protocol described above.

  • Define the Grid Box: The grid box defines the search space for the docking simulation.

    • In ADT, go to Grid > Grid Box.

    • Center the grid box on the co-crystallized ligand. Adjust the dimensions of the box to encompass the entire binding site with a buffer of about 4-5 Å in each dimension.

  • Generate the Grid Parameter File:

    • Go to Grid > Output > Save GPF. Save the file as grid.gpf.

  • Run AutoGrid: This pre-calculates the interaction energies for each atom type in the ligand with the receptor.

    • Open a terminal or command prompt.

    • Navigate to your working directory.

    • Run the command: autogrid4 -p grid.gpf -l grid.glg

  • Prepare the Docking Parameter File:

    • In ADT, go to Docking > Macromolecule > Set Rigid Filename and choose receptor.pdbqt.

    • Go to Docking > Ligand > Choose and select your prepared co-crystallized ligand.

    • Go to Docking > Search Parameters > Genetic Algorithm. Set the number of GA runs to at least 10. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock that combines a genetic algorithm with a local search method.[8]

    • Go to Docking > Output > Lamarckian GA and save the file as docking.dpf.

  • Run AutoDock Vina:

    • In the terminal, run the command: vina --config config.txt --receptor receptor.pdbqt --ligand native_ligand.pdbqt --out native_ligand_out.pdbqt --log native_ligand_log.txt

      • The config.txt file should contain the grid box center and dimensions.

  • Analyze the Results:

    • Open the output PDBQT file in PyMOL along with the original crystal structure.

    • Align the protein backbones.

    • Calculate the RMSD between the top-ranked docked pose of the ligand and its crystallographic position. If the RMSD is < 2.0 Å, the protocol is considered validated.

Once the protocol is validated, you can proceed to dock your novel pyrazole inhibitors using the same validated parameters.

Protocol:

  • Prepare your Pyrazole Ligand: Ensure your pyrazole inhibitor is prepared as a PDBQT file as described previously.

  • Run AutoDock Vina: Use the same config.txt file and receptor.pdbqt as in the validation step.

    • vina --config config.txt --receptor receptor.pdbqt --ligand your_pyrazole.pdbqt --out your_pyrazole_out.pdbqt --log your_pyrazole_log.txt

Phase 3: Post-Docking Analysis and Interpretation

The output of a docking simulation is a set of docked poses for the ligand, each with a corresponding binding energy score. The analysis of these results is a critical step to extract meaningful insights.

Protocol:

  • Analyze the Binding Scores:

    • The log.txt file contains the binding affinity scores (in kcal/mol) for the top-ranked poses. A more negative value indicates a more favorable predicted binding affinity.

    • Create a table to compare the binding energies of your different pyrazole derivatives.

Compound IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) at 298.15K
Pyrazole-001-9.5150 nM
Pyrazole-002-8.7550 nM
Pyrazole-003-10.245 nM
  • Visualize the Docking Poses:

    • Open PyMOL.

    • Load the receptor.pdbqt file and the your_pyrazole_out.pdbqt file.

    • Display the protein as a cartoon or surface and the ligand as sticks.

    • Focus on the top-ranked pose (usually the first one in the output file).

  • Identify Key Interactions:

    • Analyze the interactions between your pyrazole inhibitor and the protein's active site residues. Look for:

      • Hydrogen Bonds: The pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors. Identify any hydrogen bonds with the protein backbone or side chains.

      • Hydrophobic Interactions: Phenyl rings or other nonpolar substituents on the pyrazole can form favorable hydrophobic interactions with nonpolar residues in the active site.

      • Pi-stacking: The aromatic pyrazole ring can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

    • Use the visualization tools in PyMOL to highlight these interactions and measure distances.

post_docking_analysis cluster_analysis Post-Docking Analysis Scores Analyze Binding Scores Visualize Visualize Docking Poses (PyMOL) Scores->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions SAR Correlate with SAR Interactions->SAR

Figure 3: The process of post-docking analysis and interpretation.

Trustworthiness and Self-Validation

A key aspect of this protocol is its inherent self-validation. By initiating the process with a re-docking experiment using a known protein-ligand complex, you establish a baseline for the accuracy of your chosen parameters.[6] This step provides confidence that the docking software and settings are appropriate for your target system. If the re-docking fails to reproduce the crystallographic pose, it indicates a potential issue with the protocol that must be addressed before proceeding with novel compounds. This could involve adjusting the grid box size, exploring different charge models, or even considering alternative docking software.

Conclusion and Future Directions

This application note has provided a comprehensive and scientifically grounded protocol for the molecular docking of pyrazole-based inhibitors. By following these detailed steps and understanding the rationale behind each decision, researchers can generate reliable and reproducible docking results to guide their drug discovery efforts. The insights gained from this in silico approach can significantly accelerate the design-synthesis-test cycle, leading to the development of more potent and selective therapeutic agents.

Future advancements in this field may involve the use of more sophisticated scoring functions, the incorporation of explicit water molecules in the binding site, and the use of machine learning algorithms to enhance the predictive power of molecular docking.[9]

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLoS Computational Biology. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Journal of the Brazilian Chemical Society. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link]

  • Parameter Refinement for Molecular Docking. (1998). Journal of Computer-Aided Molecular Design. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Journal of the Brazilian Chemical Society. [Link]

  • Tutorial 13: The concept of redocking explained. (2024). YouTube. [Link]

  • Scoring functions for docking. (n.d.). Wikipedia. [Link]

  • Challenges in Docking: Mini Review. (2016). Journal of Scientific & Innovative Research. [Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. (2013). Journal of Chemical Information and Modeling. [Link]

  • Importance of accurate charges in molecular docking. (2005). Journal of Computational Chemistry. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2023). Briefings in Bioinformatics. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Medicinal Chemistry. [Link]

  • A New Scoring Function for Molecular Docking Based on AutoDock and AutoDock Vina. (2016). Journal of Computational Chemistry. [Link]

  • Importance of Accurate Charges in Molecular Docking: Quantum Mechanical/Molecular Mechanical (QM/MM) Approach. (2005). Journal of Computational Chemistry. [Link]

  • Post-Docking Analysis and it's importance. (n.d.). Advent Informatics Pvt ltd. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023). Medium. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]

  • Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. (2014). Advances in Protein Chemistry and Structural Biology. [Link]

  • How to prepare 1000 ligands in pdbqt for autodock. (2021). YouTube. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2019). Molecules. [Link]

  • Molecular Docking Challenges and Limitations. (2020). Journal of Pharmaceutical Research International. [Link]

  • Validation of docking. (2020). YouTube. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. [Link]

  • How to Improve Docking Accuracy of AutoDock4.2: A Case Study Using Different Electrostatic Potentials. (2015). Journal of Chemical Information and Modeling. [Link]

  • MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. (2020). Molecules. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. (2018). Methods in Molecular Biology. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • How to Study Protein-Ligand Interaction through Molecular Docking. (2016). VCU Scholars Compass. [Link]

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  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). Journal of Chemical Information and Modeling. [Link]

  • Importance of accurate charges in molecular docking: quantum mechanical/molecular mechanical (QM/MM) approach. (2005). Journal of Computational Chemistry. [Link]

  • Small Molecule & Protein Docking. (n.d.). University of California, San Diego. [Link]

  • Docking-based generative approaches in the search for new drug candidates. (2023). arXiv. [Link]

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  • The effect of different electrostatic potentials on docking accuracy: A case study using DOCK5.4. (2013). Journal of Molecular Graphics and Modelling. [Link]

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  • The difference between Kollman charges and Gastegeir Charges. (2016). ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Strategic Use of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2][3] This approach cent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2][3] This approach centers on screening low molecular weight compounds, or "fragments," which, despite their weak initial binding affinity, can be elaborated into highly potent and selective drug candidates.[4][5] This guide provides a detailed examination of the utility of the pyrazole-containing fragment, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine , as a valuable starting point in an FBDD campaign. We will explore the strategic rationale for its inclusion in fragment libraries, provide comprehensive protocols for its screening and validation, and outline a roadmap for its evolution from a preliminary hit to a viable lead compound.

Introduction: The Rationale for Pyrazole-Based Fragments in FBDD

The core principle of FBDD lies in its efficient exploration of chemical space.[5][6] By utilizing smaller, less complex molecules (typically <300 Da), FBDD campaigns can achieve higher hit rates compared to traditional HTS, as these fragments are more likely to find complementary interactions within a target's binding site.[5][7] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, and is recognized for its versatile biological activities.[8][9][10]

Why 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is an Exemplary Fragment:

  • Structural Simplicity and Low Molecular Weight: With a molecular weight of 167.25 g/mol , this compound fits well within the "Rule of Three" often applied to fragment library design (MW ≤ 300 Da, ClogP ≤ 3, H-bond donors/acceptors ≤ 3).[11][12]

  • Key Pharmacophoric Features: The pyrazole ring offers a rich combination of hydrogen bond donors and acceptors, while the dimethyl substitution provides defined steric features. The N-methylpropan-1-amine tail presents a basic nitrogen atom, capable of forming crucial salt bridges or hydrogen bonds, and a flexible linker that allows for conformational adaptability within a binding pocket.

  • Synthetic Tractability: The structure is amenable to straightforward chemical modification, a critical feature for the subsequent hit-to-lead optimization phase where chemical groups are added to enhance potency and selectivity.[13][14]

The journey from identifying this fragment as a "hit" to developing a "lead" involves a multi-stage, iterative process heavily reliant on biophysical and structural biology techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., SPR, NMR) B Primary Hit Identification (Binding Confirmed) A->B High-throughput C Affinity Determination (e.g., ITC, SPR) B->C Dose-response D Structural Analysis (X-ray Crystallography, NMR) C->D Structure-based design E Fragment Growing/Linking (Medicinal Chemistry) D->E Iterative design F SAR Analysis E->F F->E Feedback loop G Lead Compound F->G Optimized Properties

Caption: High-level workflow of a Fragment-Based Drug Discovery campaign.

Primary Screening Protocol: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions characteristic of fragment binding.[15][16][17] It measures changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time, providing kinetic and affinity data.[18]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Target Protein (e.g., a kinase, protease) of >95% purity.

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine and other library fragments, dissolved in 100% DMSO.

  • SPR Instrument (e.g., Biacore, Cytiva).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Running Buffer (e.g., HBS-EP+, pH 7.4).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).

Methodology:

  • Protein Immobilization:

    • Rationale: Covalently attaching the target protein to the sensor surface is necessary for detecting the binding of analyte (fragment). Amine coupling is a robust and common method.

    • Steps:

      • Equilibrate the sensor chip with Running Buffer.

      • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

      • Inject the target protein (diluted in Immobilization Buffer to 20-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).

      • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

      • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.[18]

  • Fragment Screening:

    • Rationale: Fragments are screened at a single high concentration to maximize the chances of detecting weak binders. A "cocktail" approach (mixing several fragments) can increase throughput, but individual screening is preferred for cleaner data.

    • Steps:

      • Prepare fragment solutions by diluting DMSO stocks into Running Buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the Running Buffer (e.g., 2%).[17] Mismatched DMSO concentrations are a major source of false positives.[15]

      • Inject each fragment solution over the target and reference flow cells for a short contact time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).

      • Regenerate the surface between injections if necessary (e.g., with a short pulse of high salt or low pH buffer), ensuring the target's activity is not compromised.

      • A positive "hit" is identified by a response signal in the target flow cell that is significantly higher than the reference flow cell signal.

  • Hit Confirmation (Dose-Response):

    • Rationale: To confirm that the binding is specific and to estimate the binding affinity (KD), hits are re-tested at multiple concentrations.

    • Steps:

      • Prepare a serial dilution of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (and other primary hits) in Running Buffer, typically ranging from 1 µM to 500 µM.

      • Inject each concentration and record the binding response at equilibrium.

      • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Parameter Description Typical Value for Fragments
KD (Dissociation Constant) Measure of binding affinity. Lower KD indicates stronger binding.10 µM - 1 mM
Ligand Efficiency (LE) Binding affinity normalized by the size of the molecule. LE = -RTln(KD)/N, where N is the number of non-hydrogen atoms.≥ 0.3 kcal/mol per heavy atom
Response Units (RU) SPR signal, proportional to the mass bound to the sensor surface.Varies with fragment size and target immobilization level

Orthogonal Hit Validation & Structural Characterization

A critical step in FBDD is to validate hits using an independent biophysical method and to understand the structural basis of the interaction. This is paramount for guiding subsequent chemistry efforts.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming direct binding and can even map the binding site on the protein.[3][20][21]

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly effective for detecting weak binding.[11][20] In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, resulting in a detectable signal only for true binders.

  • Protein-Observed NMR: If the protein is isotopically labeled (¹⁵N, ¹³C), Chemical Shift Perturbation (CSP) mapping can be performed. Upon fragment binding, the chemical shifts of amino acid residues in the binding pocket are perturbed, allowing for the precise identification of the interaction site.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution picture of how the fragment binds to the target protein.[7][22][23] This structural information is the most valuable asset for structure-based drug design.

  • Protocol Overview:

    • Crystallization: Obtain high-quality crystals of the target protein.

    • Soaking or Co-crystallization: Introduce the fragment to the protein crystals. Soaking, where crystals are transferred into a solution containing a high concentration of the fragment (e.g., 10-50 mM), is common.[23]

    • Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect diffraction data.

    • Structure Solution: Process the data to generate an electron density map. A "hit" is confirmed when clear electron density corresponding to the fragment is observed in the binding pocket.[7]

The resulting structure reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine , providing a blueprint for optimization.

Hit-to-Lead: The Path Forward

Once a fragment hit is validated and its binding mode is understood, the goal is to evolve it into a lead compound with significantly improved affinity and drug-like properties.[5][13][14] This is typically achieved through three main strategies:

Hit_to_Lead cluster_0 Optimization Strategies A Fragment Growing Adding chemical moieties to the core fragment to engage adjacent pockets. (Most common strategy) End Lead Compound (High Affinity & Selectivity) A->End B Fragment Linking Connecting two different fragments that bind to adjacent sites. B->End C Fragment Merging Combining the features of two overlapping fragments into a single molecule. C->End Start Validated Fragment Hit (e.g., Pyrazole Fragment) Start->A Start->B Start->C

Caption: Key strategies for hit-to-lead optimization in FBDD.

Applying "Fragment Growing" to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine:

Assuming X-ray crystallography reveals that the N-methylpropan-1-amine tail is solvent-exposed and adjacent to an unexplored hydrophobic pocket, a medicinal chemist could:

  • Synthesize Analogs: Create a small library of derivatives where the terminal amine is functionalized. For example, forming amides or sulfonamides with various aromatic or aliphatic groups designed to fit into the adjacent pocket.

  • Structure-Activity Relationship (SAR) Analysis: Each new compound would be tested for binding affinity. A successful modification would lead to a significant increase in potency (a lower KD).

  • Iterative Design: The structural information from the most potent new analogs would be used to guide the next round of synthesis. This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.

For example, if an analog with a benzyl group attached to the amine shows a 50-fold improvement in affinity, the next step might be to explore different substitutions on the benzyl ring to further enhance interactions. This process continues until a compound with the desired potency and physicochemical properties (solubility, metabolic stability) is achieved.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions. [Link]

  • Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Ciulli, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • SARomics. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Gesien, A., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Analytical Biochemistry. [Link]

  • ResearchGate. Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH Public Access. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]

  • Unkeless, J., et al. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • ResearchGate. Overview of NMR spectroscopy applications in FBDD. [Link]

  • Sci-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Synnovator. (2025). What are fragment based drug design methods?. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Creative Biostructure. Fragment-to-Lead. [Link]

  • SpringerLink. Computational Methods for Fragment-Based Ligand Design: Growing and Linking. [Link]

  • Barker, S., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Computational Methods to Support Fragment-based Drug Discovery. [Link]

  • Congreve, M., et al. (2008). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. AAPS PharmSciTech. [Link]

  • Yang, X., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules. [Link]

  • Angene Chemical. 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-METHYLPROPAN-1-AMINE. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry. [Link]

  • Chem-Space. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine,936939-86-5. [Link]

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  • El-Faham, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

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Method

Application Note: Characterization of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine as a Novel Ligand for G-Protein Coupled Receptors

Abstract G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[1][2] The pyrazole scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs targeting a range of biological entities.[3][4] Notably, substituted pyrazole derivatives have been identified as potent modulators of several GPCRs, including cannabinoid receptors.[5][6][7][8] This application note provides a comprehensive guide to the characterization of a novel pyrazole compound, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine (herein referred to as Compound P), as a potential GPCR ligand. We present a strategic workflow and detailed protocols for determining its binding affinity and functional activity at GPCRs coupled to the primary G-protein families: Gs, Gi, and Gq.

Introduction: The Scientific Rationale

The therapeutic potential of targeting GPCRs is vast, yet many receptors remain "orphans" with no known endogenous ligands.[1] The development of novel chemical probes is essential for de-orphanizing these receptors and exploring new therapeutic avenues. The pyrazole nucleus offers a versatile synthetic platform for creating diverse chemical libraries.[4][9] Its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding make it an attractive core for designing ligands that can effectively interact with GPCR binding pockets.[3]

Compound P, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, combines the dimethyl-pyrazole core with a flexible N-methylpropan-1-amine side chain. This design introduces basicity and potential for multiple interaction points within a receptor binding pocket. Based on the established activity of other pyrazole derivatives at GPCRs like the cannabinoid (CB1) receptor, a known Gi-coupled receptor, a logical first step is to characterize Compound P's profile across the major G-protein signaling pathways.[5][6]

This guide outlines a tiered experimental approach, beginning with assessing the direct interaction of Compound P with a target receptor via binding assays, followed by functional assays to determine its efficacy as an agonist, antagonist, or allosteric modulator.

Experimental Strategy: A Tiered Approach to GPCR Characterization

A systematic workflow is critical for the efficient and comprehensive pharmacological profiling of a novel compound. We propose a three-tiered approach to elucidate the activity of Compound P.

G_1 cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanistic Validation T1_Bind Radioligand Binding Assay (Competition) T2_Func Primary Functional Assays (cAMP & Calcium Mobilization) T1_Bind->T2_Func Does it bind? T3_Mech Proximal Signaling Assay (GTPγS Binding) T2_Func->T3_Mech Is it functional?

Caption: Tiered workflow for characterizing Compound P.

This strategy ensures that resources are directed efficiently, starting with the fundamental question of binding and progressing to more complex functional and mechanistic studies.

Tier 1 Protocol: Radioligand Competition Binding Assay

Objective: To determine if Compound P binds to a specific GPCR and to quantify its binding affinity (Ki).

Principle: This assay measures the ability of a non-radiolabeled compound (the "competitor," i.e., Compound P) to displace a known radiolabeled ligand from the receptor.[5] The concentration-dependent displacement allows for the calculation of the competitor's inhibitory constant (Ki), a measure of its binding affinity.

Materials:

  • Cell Membranes: From a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]-CP-55,940 for cannabinoid receptors).

  • Compound P: Stock solution in a suitable solvent (e.g., DMSO).

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand.

  • Filtration System: Cell harvester and glass fiber filter mats.

  • Scintillation Counter & Cocktail.

Step-by-Step Protocol:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of Compound P in binding buffer. The final concentration range should span from ~0.1 nM to 100 µM to generate a full competition curve.

  • Assay Plate Setup: In a 96-well plate, combine:

    • Binding Buffer.

    • Radioligand at a final concentration near its Kd value.

    • Varying concentrations of Compound P (or vehicle for total binding, or non-specific control).

  • Initiate Reaction: Add a pre-determined amount of cell membrane protein (e.g., 10-20 µg) to each well to start the binding reaction.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This must be empirically determined.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of Compound P. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample Value
IC50 Concentration of Compound P causing 50% inhibition of radioligand binding.150 nM
Ki Inhibitory constant, a measure of binding affinity for Compound P.75 nM
Hill Slope Slope of the competition curve, indicates the nature of binding.~1.0

Table 1: Example data output from a competition binding assay.

Tier 2 Protocols: Primary Functional Assays

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does Compound P activate the receptor (agonist), block the activator (antagonist), or have no effect?

cAMP Accumulation Assay (for Gs and Gi-coupled Receptors)

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.[10] This assay measures changes in intracellular cAMP to determine the functional nature of Compound P.

G_2 cluster_Gs Gs Pathway cluster_Gi Gi Pathway Gs_Agonist Gs Agonist Gs_Receptor Gs-Coupled Receptor Gs_Agonist->Gs_Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Activates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs Gi_Agonist Gi Agonist Gi_Receptor Gi-Coupled Receptor Gi_Agonist->Gi_Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP ↓ Forskolin Forskolin Forskolin->AC_Gi Stimulates

Caption: Gs and Gi signaling pathways modulating cAMP.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for quantifying cAMP.[10][11]

Step-by-Step Protocol (HTRF):

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of Compound P.

  • Agonist Mode (Gs):

    • Remove culture media and add Compound P dilutions.

    • Incubate for 30 minutes at room temperature.

  • Agonist Mode (Gi):

    • Remove culture media and add a mixture of Compound P and a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells (except negative control).

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add HTRF lysis buffer containing the two detection reagents (e.g., anti-cAMP antibody labeled with Eu³⁺ cryptate and a d2-labeled cAMP analog).[11]

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot cAMP concentration against the log concentration of Compound P to determine EC50 (potency) and Emax (efficacy). For antagonist testing, pre-incubate with Compound P before adding a known agonist at its EC80 concentration.

Assay ModeExpected Result for AgonistExpected Result for Antagonist
Gs-coupled Increase in cAMP (EC50)No change alone; rightward shift of agonist curve (IC50)
Gi-coupled Decrease in Forskolin-stimulated cAMP (EC50)No change alone; reversal of agonist-induced inhibition (IC50)

Table 2: Interpreting cAMP assay results.

Calcium Mobilization Assay (for Gq-coupled Receptors)

Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[3][12] This transient increase in Ca²⁺ can be measured with fluorescent dyes.

Methodology: A fluorescence-based assay using a calcium-sensitive dye (e.g., Fluo-4 AM) and a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader) is standard.[3][12]

Step-by-Step Protocol:

  • Cell Plating: Seed cells expressing the Gq-coupled receptor of interest into a 96- or 384-well black, clear-bottom plate and grow to confluence.[12]

  • Dye Loading: Remove growth media and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit). Incubate for 1 hour at 37°C.[12]

  • Compound Plate: In a separate plate, prepare serial dilutions of Compound P at a higher concentration (e.g., 5x final concentration).

  • Assay Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Data Acquisition: The instrument will measure a baseline fluorescence, then automatically inject the compound from the compound plate into the cell plate and continue to measure the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔRFU) reflects the increase in intracellular calcium. Plot the peak ΔRFU against the log concentration of Compound P to determine the EC50 and Emax.

Tier 3 Protocol: [³⁵S]GTPγS Binding Assay

Objective: To measure the direct activation of G-proteins by the receptor-ligand complex, a more proximal event than second messenger generation.

Principle: Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[4][8][9] The amount of incorporated radioactivity is a direct measure of G-protein activation. This assay is most robust for Gi/o-coupled receptors.[4]

Step-by-Step Protocol (SPA format):

  • Reagent Preparation:

    • Thaw receptor-expressing cell membranes on ice.

    • Prepare dilutions of Compound P.

    • Prepare assay buffer containing HEPES, MgCl₂, NaCl, and a fixed concentration of GDP.

  • Reaction Setup: In a 96-well plate, combine:

    • Assay buffer with GDP.

    • Cell membranes.

    • Wheat Germ Agglutinin (WGA)-coated Scintillation Proximity Assay (SPA) beads.

    • Varying concentrations of Compound P (or buffer for basal, or a known agonist for positive control).

  • Pre-incubation: Incubate for 30 minutes at room temperature to allow membranes to bind to the SPA beads.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the G-protein activation and binding.

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle shaking.

  • Quantification: Count the plate in a microplate scintillation counter. No separation step is needed as only bead-proximal radioactivity is detected.

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS). Plot the specific [³⁵S]GTPγS binding against the log concentration of Compound P to determine EC50 and Emax values.

Conclusion and Future Directions

This application note provides a validated, tiered framework for the initial characterization of a novel pyrazole-based compound, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, at G-protein coupled receptors. By systematically employing binding and functional assays, researchers can efficiently determine its affinity, potency, and efficacy, and identify the specific G-protein signaling pathways it modulates.

Positive results from this workflow would establish Compound P as a novel GPCR ligand, warranting further investigation into its selectivity across receptor subtypes, its potential for biased agonism, and its in vivo pharmacological effects. These protocols serve as a robust foundation for advancing GPCR drug discovery programs.

References

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]

  • Pei, Y., et al. (2010).
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. Available at: [Link]

  • Sci-Hub. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available at: [Link]

  • Sivaramakarthikeyan, R., et al. (2022).
  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications.
  • Gising, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, L., et al. (2017). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry.
  • Acar, Ç., et al. (2021).
  • El-Sayed, N. N. E., et al. (2024).
  • Wright, J. B., et al. (1961). The Antidiabetic Activity of 3,5-Dimethylpyrazoles. Journal of Medicinal Chemistry.
  • Latorraca, S., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
  • MDPI. G Protein-Coupled Receptor Drug Discovery: Recent Advances and Future Perspectives. Available at: [Link]

  • Oldenhof, J., et al. (2022). G Protein-Coupled Receptors: Undervalued Targets for Cancer Therapy. Cancers.
  • Latorraca, S., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Regioselectivity

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) related to achieving regioselective N-alkylation of pyrazoles. The inherent tautomerism of the pyrazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, a common challenge in synthetic chemistry.[1][2][3][4] This resource provides actionable insights and practical protocols to help you control the regioselectivity of your reactions and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of pyrazoles, offering explanations and step-by-step guidance to resolve them.

Issue 1: My pyrazole N-alkylation is yielding a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired isomer?

Controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring is a central challenge in the synthesis of substituted pyrazoles.[1][2][4] The outcome of the reaction is a delicate interplay of several factors. Here's how to dissect and address the issue:

Underlying Causes and Solutions:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5]

    • Troubleshooting Steps:

      • Analyze Your Substrate: If your pyrazole has a bulky substituent at the C3 (or C5) position, alkylation will likely favor the N1 position, which is adjacent to the less substituted carbon. Conversely, a bulky substituent at C5 will direct alkylation to N2.

      • Consider the Alkylating Agent: Employing a bulkier alkylating agent can amplify the steric effect and enhance the regioselectivity. For instance, switching from methyl iodide to a more sterically demanding electrophile can improve selectivity for the less hindered nitrogen.

  • Choice of Base and Solvent System: The base and solvent play a critical role in the nature of the pyrazolate anion and its subsequent reaction.[1][5]

    • Troubleshooting Steps:

      • Base Selection: The choice of base can significantly influence the regioselectivity. For instance, using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric products in certain reactions.[1] In other cases, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[5]

      • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can influence the regioselectivity.[5][6] In some instances, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity.[7]

      • Phase-Transfer Catalysis: For reactions with solubility issues or in biphasic systems, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction and potentially improve regioselectivity.[6][8]

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.[1][5][9]

    • Troubleshooting Steps:

      • Electron-Withdrawing vs. Electron-Donating Groups: An electron-withdrawing group at C3 can decrease the nucleophilicity of the adjacent N2 atom, favoring alkylation at N1. Conversely, an electron-donating group might have the opposite effect.

      • Protecting Groups: The use of a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be a powerful strategy to achieve complete regiocontrol. This allows for the protection of one nitrogen, forcing alkylation at the other, followed by deprotection.[10]

Issue 2: The yield of my N-alkylated pyrazole is low or the reaction is not proceeding to completion.

Low conversion in pyrazole N-alkylation can be frustrating. Several factors can contribute to this issue, from the reactivity of your starting materials to the reaction conditions.

Underlying Causes and Solutions:

  • Inadequate Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to form the nucleophilic pyrazolate anion.

    • Troubleshooting Steps:

      • Base Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[6]

      • Anhydrous Conditions: Water can quench the base and the pyrazolate anion. Ensure your solvent and reagents are dry.

      • Base Stoichiometry: Use a slight excess of the base to ensure complete deprotonation.

  • Poor Solubility: The solubility of the pyrazole starting material or the base can limit the reaction rate.

    • Troubleshooting Steps:

      • Solvent Choice: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of your reactants.[6]

      • Phase-Transfer Catalysis: As mentioned previously, a phase-transfer catalyst can be beneficial in cases of poor solubility.[6][8]

  • Inactive Alkylating Agent: The electrophilicity of your alkylating agent is crucial.

    • Troubleshooting Steps:

      • Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.

      • Steric Hindrance: A very bulky alkylating agent may react slowly. If possible, a less sterically hindered electrophile could be considered, although this may impact regioselectivity.

  • Reaction Temperature and Time: The reaction may require more energy or a longer time to proceed to completion.

    • Troubleshooting Steps:

      • Increase Temperature: Cautiously increase the reaction temperature. Monitor for potential side reactions or decomposition.

      • Extend Reaction Time: Allow the reaction to stir for a longer period. Use TLC or LC-MS to monitor the progress.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of pyrazole N-alkylation?

The regioselectivity of pyrazole N-alkylation is governed by a combination of steric effects, electronic effects, and the reaction conditions (base, solvent, and temperature).[1][5] Steric hindrance is often the most significant factor, with the alkylating agent preferentially attacking the less sterically hindered nitrogen.[5] The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the nitrogen atoms.[1][9] The choice of base and solvent can influence the aggregation state and reactivity of the pyrazolate anion, thereby affecting the regioselectivity.[1][5]

Q2: How can I definitively determine the structure of my N1 and N2 pyrazole isomers?

The unambiguous structural determination of N1 and N2 alkylated pyrazole isomers is typically achieved using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons can be indicative of the substitution pattern.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons can also provide structural information.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique for determining regiochemistry. An NOE correlation between the protons of the alkyl group and a substituent at the C5 position confirms the N1 isomer. Conversely, an NOE between the alkyl group protons and a C3 substituent indicates the N2 isomer.[11]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecular structure.[12][13][14]

Q3: Are there any predictive models for pyrazole N-alkylation regioselectivity?

While empirical observations provide good guidelines, computational chemistry offers a more predictive approach. Quantum mechanics (QM) calculations, specifically Density Functional Theory (DFT), can be used to model the transition states for both N1 and N2 alkylation pathways.[15] By comparing the calculated activation energies for the two competing pathways, a prediction of the major regioisomer can be made.[15] These models can account for subtle electronic and steric effects that are not always intuitive.[15]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol provides a starting point for the regioselective N1-alkylation of a pyrazole with a substituent at the 3-position, leveraging steric hindrance to direct the alkylation.

Materials:

  • 3-substituted pyrazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted pyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

Visualizations

Diagram 1: Factors Influencing Pyrazole N-Alkylation Regioselectivity

G cluster_factors Key Factors cluster_outcomes Reaction Outcome Steric_Hindrance Steric Hindrance N1_Alkylation N1-Alkylation Steric_Hindrance->N1_Alkylation Bulky C3/C5 substituent N2_Alkylation N2-Alkylation Steric_Hindrance->N2_Alkylation Bulky C5/C3 substituent Electronic_Effects Electronic Effects Electronic_Effects->N1_Alkylation EWG at C3 Electronic_Effects->N2_Alkylation EDG at C3 Reaction_Conditions Reaction Conditions Reaction_Conditions->N1_Alkylation Base/Solvent Choice Reaction_Conditions->N2_Alkylation Base/Solvent Choice

Caption: Interplay of factors governing pyrazole N-alkylation regioselectivity.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed check_sterics Analyze Steric Factors Is there a significant steric difference between C3 and C5? start->check_sterics modify_electrophile Modify Alkylating Agent Increase steric bulk of electrophile. check_sterics->modify_electrophile Yes check_conditions Evaluate Reaction Conditions Base and Solvent System check_sterics->check_conditions No end Improved Regioselectivity modify_electrophile->end change_base Change Base e.g., K2CO3 to NaH or Cs2CO3 check_conditions->change_base change_solvent Change Solvent e.g., DMF to DMSO or TFE check_conditions->change_solvent use_directing_group Employ a Directing Group e.g., SEM protecting group check_conditions->use_directing_group change_base->end change_solvent->end use_directing_group->end

Caption: Decision tree for troubleshooting poor pyrazole N-alkylation regioselectivity.

References

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrazole Functionalization

Welcome to the dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole-based substrates. As a cornerstone of modern synthetic chemistry, the functionalization of pyrazoles via Su...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole-based substrates. As a cornerstone of modern synthetic chemistry, the functionalization of pyrazoles via Suzuki coupling is pivotal in the development of pharmaceuticals and advanced materials. However, the unique electronic properties and potential for N-H acidity in pyrazoles can present specific challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to navigate these complexities and achieve successful outcomes in your experiments.

Troubleshooting Guide: Addressing Common Issues in Pyrazole Suzuki Couplings

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am not observing any, or very little, of my desired coupled pyrazole product. What are the likely causes and how can I rectify this?

Answer:

Low or no conversion is a common, yet multifaceted, issue in the Suzuki coupling of pyrazoles. The root cause often lies in one of three key areas of the catalytic cycle: inefficient catalyst activation, sluggish oxidative addition, or failed transmetalation.

Causality and Solutions:

  • Inefficient Catalyst Activation: The active catalyst in a Suzuki coupling is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not efficiently reduced to Pd(0), the catalytic cycle will not initiate. This can be observed by the lack of reaction progress and can be caused by the presence of oxygen or unsuitable reaction conditions.[1]

    • Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[2][3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst such as a Buchwald G2 or G3 palladacycle (e.g., XPhos Pd G2), which readily forms the active Pd(0) species.[4][5]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For pyrazole substrates, which can be electron-rich, an inappropriate ligand may lead to a slow or stalled reaction.

    • Solution: For many pyrazole couplings, bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective.[4][5][6][7] These ligands promote the oxidative addition of the halopyrazole and the subsequent reductive elimination to form the product. If you are using a simple phosphine like PPh₃ and observing poor results, switching to a Buchwald-type ligand is a recommended first step.

  • Inadequate Base: The base is critical for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[1] If the base is too weak, insoluble in the reaction medium, or insufficient in quantity, the transmetalation will be inefficient, leading to low yields.

    • Solution: A range of bases can be effective, with the choice often depending on the specific substrates and solvent system. Commonly successful bases for pyrazole Suzuki couplings include inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, and KOH.[1][8][9] If you are using a weaker base like NaHCO₃ with limited success, consider switching to a stronger base.[10] For anhydrous conditions, K₃PO₄ is often a good choice, and in some cases, the addition of a small amount of water can be beneficial.[5][10]

  • Sub-optimal Temperature: Suzuki couplings are temperature-sensitive. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.[1][2]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase may improve the yield.[2] However, be mindful that temperatures exceeding 100-120 °C can sometimes lead to catalyst precipitation.[1] Microwave irradiation can be an excellent technique for rapid and uniform heating, often leading to shorter reaction times and improved yields.[8][11][12]

Issue 2: Significant Dehalogenation of the Pyrazole Starting Material

Question: I am observing a significant amount of my halopyrazole being converted back to the parent pyrazole instead of the coupled product. Why is this happening and how can I prevent it?

Answer:

Dehalogenation is a common side reaction, particularly with iodo- and sometimes bromo-pyrazoles, especially those bearing electron-donating groups.[5][13] This process involves the replacement of the halogen atom with a hydrogen atom.

Causality and Solutions:

  • Substrate Reactivity: Iodopyrazoles are generally more susceptible to dehalogenation than their bromo or chloro counterparts.[13]

    • Solution: If feasible, consider using the corresponding 4-bromo- or 4-chloro-pyrazole.[5] While chloro-pyrazoles are less reactive and may require more forcing conditions, they are also less prone to dehalogenation.[13]

  • Presence of a Hydride Source: The hydrogen atom in the dehalogenated product can come from various sources in the reaction mixture, including water, alcohols, or even the phosphine ligand.

    • Solution: While often used as a co-solvent, if dehalogenation is severe, consider minimizing the amount of water or using anhydrous conditions. The choice of solvent can also play a role; sometimes switching from an ethereal solvent like dioxane to a hydrocarbon like toluene can mitigate this side reaction.

Issue 3: Protodeboronation of the Boronic Acid/Ester

Question: My reaction has stalled, and I suspect my boronic acid is decomposing. What is causing this and what can I do?

Answer:

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[14] This is a frequent side reaction in Suzuki couplings, especially with electron-deficient or heteroaryl boronic acids, and is often exacerbated by high temperatures and aqueous basic conditions.[4][14]

Causality and Solutions:

  • Instability of the Boronic Acid: Certain boronic acids are inherently unstable under the reaction conditions.

    • Solution:

      • Use fresh, high-purity boronic acid. Boronic acids can degrade or oligomerize upon storage.[2]

      • Employ milder bases such as K₃PO₄ or KF, which can reduce the rate of protodeboronation.[2]

      • Consider using anhydrous conditions, as water can be a proton source for this side reaction.[2]

      • Switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (BPin), can be highly effective.[15] Alternatively, using organotrifluoroborates can also suppress protodeboronation.[14]

Issue 4: Formation of Homocoupled Products

Question: I am observing significant amounts of byproducts from the homocoupling of my boronic acid and/or my halopyrazole. How can I minimize this?

Answer:

Homocoupling results in the formation of a biaryl from two molecules of the boronic acid or two molecules of the aryl halide. This is often promoted by the presence of oxygen or when the rate of cross-coupling is slow.[2][16][17]

Causality and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[2][17]

    • Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction are crucial.[2][17]

  • Slow Cross-Coupling Kinetics: If the desired cross-coupling is slow, side reactions like homocoupling become more competitive.

    • Solution: Optimizing the reaction conditions to accelerate the cross-coupling rate can suppress homocoupling. This includes choosing a more active catalyst system (e.g., a bulky, electron-rich ligand), a suitable base, and an optimal temperature.[10] Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) precatalyst.[2]

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my pyrazole before performing a Suzuki coupling?

A1: This is a critical consideration. Unprotected N-H pyrazoles can be challenging substrates because the acidic proton can interact with the palladium catalyst or the base, potentially inhibiting the reaction.[1][4] In many standard protocols, N-protection is often necessary to achieve good yields.[4] However, recent advances in catalyst systems, particularly using bulky phosphine ligands like SPhos and XPhos with bases like K₃PO₄, have enabled the successful coupling of a wide range of unprotected azoles, including pyrazoles.[4][18]

  • Recommendation: If you are encountering difficulties with an unprotected pyrazole, N-protection (e.g., with a Boc, Trityl, or SEM group) is a reliable strategy. If you wish to avoid protection/deprotection steps, we recommend screening catalyst systems known to be effective for unprotected heterocycles, such as those employing Buchwald ligands.[4]

Q2: What is the best palladium precatalyst to use for pyrazole Suzuki couplings?

A2: While many palladium sources can be used, modern palladacycle precatalysts often offer superior performance and reproducibility. For difficult couplings, precatalysts that rapidly generate the active Pd(0) species are advantageous.[7]

  • Recommendation: For general screening, Pd(OAc)₂ with an appropriate ligand is a cost-effective starting point.[19] However, for more challenging substrates or for improved consistency, second and third-generation Buchwald precatalysts (e.g., XPhos Pd G2/G3) are highly recommended.[4][7] These are air-stable and provide a reliable source of the active catalyst.

Q3: How do I choose the right solvent for my pyrazole Suzuki coupling?

A3: The solvent's role is to solubilize the reagents and stabilize the catalytic intermediates.[1] The choice of solvent can be dependent on the palladium source, ligand, and base used.[1][20]

  • Commonly Used Solvents:

    • Ethereal Solvents: 1,4-Dioxane and THF are widely used, often in a mixture with water to aid in dissolving the inorganic base.[1][3][4]

    • Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.[1][6]

    • Polar Aprotic Solvents: DMF can be used, but be aware that it can sometimes lead to side reactions at high temperatures.[1][21]

    • Alcohols: An ethanol/water mixture has been shown to be effective, especially in microwave-assisted reactions, and is considered a greener solvent choice.[8][11][12][22]

Q4: Which is more reactive in Suzuki couplings: 3-halopyrazoles or 4-halopyrazoles?

A4: Generally, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles under similar conditions.[4] The electronic and steric environment of the halogenated position influences the rate of oxidative addition.

Data and Protocols

Table 1: Recommended Starting Conditions for Pyrazole Suzuki Coupling
ParameterRecommendation 1 (General Purpose)Recommendation 2 (For Unprotected N-H Pyrazoles)Recommendation 3 (Microwave Assisted)
Halopyrazole Bromo- or Iodo-pyrazole (1.0 equiv)Bromo-pyrazole (1.0 equiv)Bromo- or Chloro-pyrazole (1.0 equiv)
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid (1.5 equiv)Aryl/Heteroaryl Boronic Acid (2.0 equiv)Aryl/Heteroaryl Boronic Acid (1.3 equiv)
Pd Precatalyst Pd(OAc)₂ (2-5 mol%)XPhos Pd G2 or SPhos Pd G2 (2.5-3.5 mol%)Pd(OAc)₂ (2-5 mol%) or a pyridine-pyrazole/Pd(II) complex[8]
Ligand SPhos or XPhos (4-10 mol%)(Included in precatalyst)XPhos (5-10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)KOH (2.0 equiv)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Dioxane/H₂O (4:1)EtOH/H₂O (1:1 or 4:1)[8][12]
Temperature 80-110 °C100 °C120 °C
Time 4-24 h15-20 h10-40 min

Note: These are starting points and may require optimization for your specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
  • To a dry Schlenk tube or microwave vial, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C) or into the microwave reactor.

  • Stir the reaction mixture for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled pyrazole.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Halopyrazole) R1X->OxAdd R2B R²B(OR)₂ + Base (Boronic Acid) R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low/No Yield

Troubleshooting_Workflow Start Low/No Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Degassing Start->Check_Inert Check_Catalyst Evaluate Catalyst System Check_Inert->Check_Catalyst [OK] Solution_Inert Improve Degassing Technique Check_Inert->Solution_Inert [Issue Found] Check_Base Assess Base Strength & Solubility Check_Catalyst->Check_Base [OK] Solution_Catalyst Switch to Bulky Ligand (e.g., SPhos/XPhos) Use Precatalyst (G2/G3) Check_Catalyst->Solution_Catalyst [Ineffective] Check_Temp Optimize Temperature Check_Base->Check_Temp [OK] Solution_Base Switch to Stronger Base (K₃PO₄, Cs₂CO₃, KOH) Check_Base->Solution_Base [Ineffective] Solution_Temp Increase Temperature or Use Microwave Irradiation Check_Temp->Solution_Temp [Ineffective] Success Reaction Successful Check_Temp->Success [Optimized] Solution_Inert->Start Re-run Solution_Catalyst->Start Re-run Solution_Base->Start Re-run Solution_Temp->Start Re-run

Caption: Troubleshooting workflow for low or no conversion in Suzuki couplings.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
  • Protodeboron
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • How can I solve my problem with Suzuki coupling?
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine and encountering challenges with its s...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine and encountering challenges with its solubility. This document provides a comprehensive overview of troubleshooting strategies and frequently asked questions to facilitate your experimental success.

Introduction

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a synthetic compound featuring a disubstituted pyrazole ring linked to an N-methylated propylamine side chain. Its structural characteristics, particularly the presence of a basic secondary amine, play a crucial role in its physicochemical properties, including solubility. Poor aqueous solubility is a common hurdle in the development of new chemical entities, potentially impacting bioavailability and the feasibility of various in vitro and in vivo studies.[1] This guide will explore scientifically grounded approaches to systematically improve the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine that influence its solubility?

A1: The molecule possesses both a heterocyclic pyrazole core and a flexible alkylamine side chain. The pyrazole ring itself can contribute to lipophilicity, potentially lowering aqueous solubility.[1] Conversely, the N-methylpropan-1-amine portion contains a secondary amine, which is a basic functional group. This amine is the primary determinant of the compound's aqueous solubility behavior, especially in response to changes in pH.

Q2: What is the predicted pKa of this compound, and why is it important?

Q3: I am observing low solubility in aqueous buffers. What is the likely cause?

A3: If you are working with neutral or alkaline aqueous buffers (pH > 8), the compound will likely exist predominantly in its neutral, less soluble form. The limited aqueous solubility is likely due to the combined lipophilic character of the dimethylpyrazole ring and the propyl chain.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides detailed protocols to address solubility challenges. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the solvent system compatibility with downstream assays, and whether you are working in vitro or in vivo.

Strategy 1: pH Adjustment

The most direct method to enhance the aqueous solubility of this basic compound is by lowering the pH of the solution. By protonating the secondary amine, a more polar and thus more water-soluble species is formed.

Causality: The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa of the amine (approximately pH 8.76), over 99% of the compound will be in its protonated, water-soluble form.

Experimental Protocol:

  • Prepare a stock solution of the compound in an organic solvent: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Prepare your aqueous buffer: Choose a buffer system that is effective in the desired pH range (e.g., acetate buffer for pH 4-5.6, citrate buffer for pH 3-6.2).

  • Titrate to the desired pH: While stirring the aqueous buffer, slowly add small aliquots of the compound's organic stock solution. Monitor the pH of the solution and add a dilute acid (e.g., 0.1 M HCl) as needed to maintain a pH at least 2 units below the estimated pKa of the amine (i.e., pH < 8.76). A target pH of 4-6 is often a good starting point.

  • Observe for precipitation: Continue to add the stock solution until the desired concentration is reached or until precipitation is observed. If precipitation occurs, you have exceeded the solubility limit at that pH.

Diagram: pH-Dependent Solubility

cluster_0 pH < pKa (Acidic) cluster_1 pH > pKa (Basic) Protonated_Form R-NH2+(CH3) (Ionized, High Solubility) Neutral_Form R-NH(CH3) (Neutral, Low Solubility) Protonated_Form->Neutral_Form + OH- Neutral_Form->Protonated_Form + H+

Caption: Ionization state and solubility relationship with pH.

Strategy 2: Salt Formation

For long-term storage or when a solid, water-soluble form of the compound is desired, forming a salt is an excellent strategy. Amine-containing active pharmaceutical ingredients are frequently formulated as salts to improve their physicochemical properties.[2]

Causality: By reacting the basic amine with an acid, a stable ionic salt is formed. This salt will readily dissociate in aqueous media, leading to significantly higher solubility compared to the free base.

Commonly Used Counterions for Basic Drugs:

CounterionAcid Used
HydrochlorideHydrochloric Acid
MesylateMethanesulfonic Acid
SulfateSulfuric Acid
TartrateTartaric Acid
CitrateCitric Acid

Experimental Protocol for Hydrochloride Salt Formation:

  • Dissolve the free base: Dissolve 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Add hydrochloric acid: Slowly add a solution of HCl in the same solvent (commercially available or prepared by bubbling HCl gas through the solvent) to the stirred solution of the free base. A 1:1 molar ratio is the target.

  • Induce precipitation: The hydrochloride salt will often precipitate out of the solution. If not, precipitation can be induced by cooling the solution or by adding a less polar co-solvent.

  • Isolate and dry: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain the solid hydrochloride salt.

Strategy 3: Use of Co-solvents

When working with stock solutions for in vitro assays, using a co-solvent system can be highly effective. Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous environment.[3]

Causality: Many organic compounds, including this one, are more soluble in less polar solvents. Water-miscible organic solvents can be blended with aqueous buffers to create a solvent system with intermediate polarity, thereby increasing the solubility of the compound.

Common Co-solvents for Pyrazole-Based Compounds:

Co-solventTypical Starting ConcentrationNotes
Ethanol10-30% (v/v)Generally well-tolerated in cell-based assays at low concentrations.[4]
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)A common excipient in pharmaceutical formulations.[4]
Dimethyl Sulfoxide (DMSO)1-10% (v/v)A powerful solvent, but can have effects on cell viability and enzyme activity at higher concentrations.[5]
Propylene Glycol (PG)10-40% (v/v)Often used in combination with other co-solvents.[5]

Experimental Protocol for Co-solvent Formulation:

  • Prepare a high-concentration stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO or ethanol).

  • Dilute into aqueous media: For your working solution, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Final concentration of co-solvent: Be mindful of the final concentration of the co-solvent in your experiment, as it may affect the biological system you are studying. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Diagram: Solubility Enhancement Workflow

Start Solubility Issue with 3-(3,5-Dimethyl-1H-pyrazol-4-yl) -N-methylpropan-1-amine pH_Adjust pH Adjustment (Aqueous Systems) Start->pH_Adjust Salt_Formation Salt Formation (Solid Form) Start->Salt_Formation Co_solvents Co-solvent Use (Stock Solutions) Start->Co_solvents Excipients Formulation with Excipients (Advanced Formulations) Start->Excipients

Caption: Decision tree for selecting a solubility enhancement method.

Strategy 4: Formulation with Excipients

For more advanced applications, such as in vivo studies, formulation with excipients can significantly enhance solubility and bioavailability.

Causality: Excipients can improve solubility through various mechanisms, including micellar solubilization (surfactants) and the formation of inclusion complexes (cyclodextrins).

Common Excipients for Poorly Soluble Drugs:

  • Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series). These form micelles that can encapsulate the drug molecule.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug, shielding the lipophilic parts of the molecule from the aqueous environment.[5]

The development of such formulations requires specialized expertise and is typically undertaken during later stages of drug development.

References

  • ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a cosolvent polarity scale. Pharmaceutical Research, 19(10), 1349–1354.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: Properties, selection, and use. John Wiley & Sons.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • MDPI. (2020). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Retrieved from [Link]

  • Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Naming of Drug Products Containing Salt Drug Substances. Retrieved from [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1997). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Anderson, B. D., & Conradi, R. A. (1985). Predicting the solubility of neutral and ionic organic compounds in aqueous and mixed aqueous-organic solvents. Journal of Pharmaceutical Sciences, 74(8), 815–823.
  • Avdeef, A. (2007). The rise of pKa. In ADMET for Medicinal Chemists (pp. 205-257). John Wiley & Sons, Inc.

Sources

Optimization

Technical Guide: Ensuring the Stability of Pyrazole Compounds in DMSO Solutions

Welcome to the Technical Support Center for compound handling and stability. This guide is designed for researchers, scientists, and drug development professionals who frequently utilize pyrazole-based compounds and rely...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for compound handling and stability. This guide is designed for researchers, scientists, and drug development professionals who frequently utilize pyrazole-based compounds and rely on dimethyl sulfoxide (DMSO) for solubilization and storage. Given the critical role of the pyrazole scaffold in medicinal chemistry, ensuring the integrity of these molecules in solution is paramount for generating reliable and reproducible experimental data.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrazole compound stability in DMSO.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My pyrazole compound precipitated out of its DMSO stock solution after storage. What happened and what should I do?

A1: This is a common issue that can arise from several factors, primarily related to solubility limits and environmental conditions.

  • Causality:

    • Supersaturation: You may have initially created a supersaturated solution, especially if warming was used for dissolution. Upon cooling to storage temperatures (e.g., -20°C), the compound's solubility decreases, leading to precipitation.

    • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] The solubility of many organic compounds, including pyrazoles, is significantly lower in aqueous DMSO mixtures compared to anhydrous DMSO.[3] Even small amounts of absorbed water can cause a compound to crash out of solution.

    • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, the process itself can promote precipitation for compounds stored near their solubility limit.[4]

  • Immediate Troubleshooting Steps:

    • Visual Confirmation: First, confirm that the precipitate is indeed your compound and not contamination.

    • Attempt to Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate for 5-10 minutes.[5][6] If the compound goes back into solution, it was likely a solubility issue exacerbated by temperature.

    • Dilution: If you cannot use the entire stock, carefully transfer the supernatant to a new vial for immediate use, noting that the concentration is now unknown and likely lower than intended. The remaining stock with the precipitate should be re-dissolved completely before any further use to ensure accurate concentration.

  • Long-Term Prevention:

    • Determine Kinetic Solubility: Before preparing a high-concentration stock, determine the compound's kinetic solubility in your intended aqueous assay buffer. This helps in preparing a DMSO stock that won't immediately precipitate upon dilution.

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored to minimize water content.[5]

    • Aliquot Solutions: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and reduce atmospheric moisture exposure for the bulk of your stock.[6]

Q2: The color of my pyrazole-DMSO stock solution has changed from colorless to yellow/brown. Is the compound degrading?

A2: A color change is a strong indicator of a chemical transformation. While it could be due to the degradation of the pyrazole compound itself, it can also be related to the DMSO or interactions between the compound and solvent impurities.

  • Causality:

    • Compound Oxidation: Pyrazole rings, especially those with electron-rich substituents, can be susceptible to oxidation. Exposure to atmospheric oxygen, light, or trace metal contaminants can catalyze these reactions, often resulting in colored byproducts.

    • DMSO Degradation Products: Although DMSO is generally stable, it can degrade under certain conditions (e.g., exposure to strong acids, bases, or UV light) to form reactive species.[7][8] These species could potentially react with your pyrazole compound.

    • Reaction with Impurities: Lower-grade DMSO may contain impurities that can react with your compound over time, leading to colored products.

  • Troubleshooting & Verification:

    • Analytical Confirmation: The most reliable way to assess degradation is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Compare to a Standard: Analyze the colored solution and compare the chromatogram to a freshly prepared sample (Time Zero) or a solid sample dissolved immediately before analysis.

    • Look for New Peaks: The appearance of new peaks or a decrease in the area of the parent compound's peak is quantitative evidence of degradation.

  • Preventative Measures:

    • Store Under Inert Gas: For particularly sensitive compounds, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

    • Use Amber Vials: Store solutions in amber vials to protect them from light, which can accelerate degradation.[9]

    • High-Purity Solvent: Always use high-purity, analytical-grade DMSO.

Q3: I'm observing a gradual loss of potency or inconsistent results in my biological assays. Could this be due to compound instability in DMSO?

A3: Absolutely. A loss of compound integrity directly translates to inaccurate and irreproducible bioassay data. If you've ruled out other experimental variables, compound stability should be a primary suspect.

  • Causality:

    • Slow Degradation: Even if you don't observe visible changes like precipitation or color change, your compound could be slowly degrading over time. A study showed that after one year of storage at room temperature in DMSO, the probability of observing the parent compound dropped to 52%.[10]

    • Adsorption to Plastics: Some compounds can adsorb to the walls of storage containers, particularly polypropylene. While studies have shown no significant difference between glass and polypropylene for many compounds, this can be compound-specific.[11][12]

    • Hydrolysis: If your DMSO has absorbed water, functional groups on the pyrazole or its substituents (e.g., esters, amides) may be susceptible to hydrolysis, rendering the molecule inactive. Water is often a more significant factor in compound loss than oxygen.[12][13]

  • Troubleshooting Workflow:

    • Purity Analysis: Perform an LC-MS or HPLC purity check on your current DMSO stock.

    • Activity Comparison: Prepare a fresh stock solution from solid material and run your assay with both the old and new stocks side-by-side. A significant shift in IC50 or other activity readouts is a clear sign of a stability problem.

    • Review Storage Conditions: Re-evaluate your storage procedures. Are you using anhydrous DMSO? Are you aliquoting to avoid repeated freeze-thaw cycles? Is the storage temperature appropriate?

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pyrazole-DMSO stock solutions?

A1: The ideal conditions aim to minimize exposure to factors that promote degradation: water, oxygen, light, and extreme temperatures.

ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storage. Low temperatures slow down the rate of chemical degradation. Storing below DMSO's freezing point (19°C) is standard practice.[14]
Solvent Anhydrous, high-purity DMSO. Minimizes water content to prevent hydrolysis and solubility issues.
Container Amber glass vials with tightly sealed caps. Protects from light-induced degradation and minimizes moisture and air exchange.[9]
Atmosphere Consider flushing with inert gas (Argon/Nitrogen). For highly sensitive compounds, this displaces oxygen and prevents oxidation.
Aliquoting Store in single-use aliquots. Reduces the number of freeze-thaw cycles and limits moisture exposure for the entire stock.[6]

A study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture for two years at 4°C, suggesting that for many compounds, stringent anhydrous conditions might be less critical than avoiding freeze-thaw cycles.[15][16] However, for unknown pyrazole derivatives, starting with the most protective conditions (anhydrous, frozen) is the safest approach.

Q2: How long can I store my pyrazole compounds in DMSO?

A2: There is no universal answer, as stability is highly dependent on the specific chemical structure. General guidelines suggest that many stock solutions are stable at -20°C for up to 3-6 months.[6] However, for long-term projects, it is crucial to perform periodic quality control checks (e.g., every 6-12 months) via HPLC or LC-MS to re-verify the integrity of the stock. Storing at room temperature is not recommended for extended periods, as significant degradation can occur.[10]

Q3: Does the grade of DMSO matter?

A3: Yes, absolutely. Always use anhydrous, high-purity (≥99.9%) DMSO suitable for biological or spectroscopic applications. Lower grades can contain water, peroxides, or other impurities that can directly react with your compound or interfere with your assays.

Q4: Are certain substituents on the pyrazole ring more prone to instability in DMSO?

A4: Yes. While the pyrazole core is relatively stable, certain functional groups can be liabilities:

  • Hydrolytically Labile Groups: Esters, lactones, acid chlorides, and some amides can be susceptible to hydrolysis if the DMSO contains water.

  • Oxidizable Groups: Phenols, anilines, thiols, and aldehydes attached to the pyrazole scaffold can be prone to oxidation.

  • Highly Electrophilic or Nucleophilic Groups: These may have the potential to react with DMSO itself or its impurities, although such reactions are less common under standard storage conditions.

Section 3: Protocols for Stability Assessment

Protocol 3.1: Preparation of Pyrazole-DMSO Stock Solutions

  • Preparation: Bring the solid pyrazole compound and a sealed bottle of anhydrous DMSO to room temperature in a desiccator to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound into a sterile, amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 2-3 minutes. If necessary, use a sonication bath for 5-10 minutes to ensure complete dissolution.[6] Avoid excessive heating unless solubility is a known issue.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in properly labeled amber microvials.

  • Storage: Flush the vials with nitrogen or argon, seal tightly, and store at -20°C or -80°C.

Protocol 3.2: General Method for Assessing Compound Stability by HPLC-UV

This protocol provides a framework for a long-term stability study.[17]

  • Time Zero (T=0) Sample: Immediately after preparing the stock solution (Protocol 3.1), take one aliquot for immediate analysis.

  • HPLC Analysis (T=0):

    • Dilute the T=0 sample to a suitable concentration (e.g., 10-50 µM) in an appropriate solvent (e.g., acetonitrile/water).

    • Inject the sample onto an HPLC system equipped with a UV detector.

    • Develop a separation method that yields a sharp, symmetrical peak for the parent compound.

    • Record the peak area and retention time. This serves as your baseline reference.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time Point Analysis: At scheduled intervals (e.g., 1, 3, 6, 12 months), remove one aliquot from storage.

  • Repeat Analysis: Allow the aliquot to thaw completely to room temperature, vortex gently, and analyze it using the exact same HPLC method as the T=0 sample.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. The percentage of compound remaining is calculated as: (Peak Area at Time X / Peak Area at T=0) * 100. A loss of >10-15% purity is often considered significant degradation. Also, monitor for the appearance of new peaks, which indicate degradants.

Section 4: Visualizing Key Concepts

Diagram 4.1: Troubleshooting Workflow for DMSO Stock Instability

This flowchart outlines a logical sequence of steps to diagnose and resolve common stability issues encountered with pyrazole-DMSO solutions.

G start Instability Suspected (Precipitate, Color Change, Low Activity) check_visual Q: Is there a visible precipitate? start->check_visual precipitate_yes Warm (37°C) & Vortex/Sonicate check_visual->precipitate_yes Yes precipitate_no No Precipitate check_visual->precipitate_no No dissolves_check Q: Does it re-dissolve? precipitate_yes->dissolves_check analytical_check Perform LC-MS / HPLC Purity Analysis (Compare to T=0 or fresh sample) precipitate_no->analytical_check dissolves_yes Issue: Solubility at storage temp. Action: Use immediately or store at higher temp if stable. Aliquot future stocks. dissolves_check->dissolves_yes Yes dissolves_no Issue: Potential degradation or very low solubility. Action: Proceed to analytical check. dissolves_check->dissolves_no No dissolves_no->analytical_check purity_check Q: Is purity >90% and no new peaks? analytical_check->purity_check purity_ok Issue is likely not degradation. Investigate other experimental variables (e.g., assay conditions, dilution method). purity_check->purity_ok Yes purity_bad Issue: Compound Degradation Confirmed. Action: Discard old stock. Prepare fresh stock using best practices (anhydrous DMSO, inert gas, aliquoting). purity_check->purity_bad No

Caption: A workflow for diagnosing pyrazole stability issues in DMSO.

Diagram 4.2: Factors Influencing Pyrazole Stability in DMSO

This diagram illustrates the key environmental factors that can negatively impact the stability of pyrazole compounds stored in DMSO solution.

G center_node Pyrazole in DMSO Stock Solution degradation Compound Degradation (Hydrolysis, Oxidation, etc.) center_node->degradation precipitation Compound Precipitation center_node->precipitation water Water (H₂O) (from atmosphere) water->center_node Hygroscopicity oxygen Oxygen (O₂) (from atmosphere) oxygen->center_node Exposure light Light (UV/Visible) light->center_node Exposure temp Temperature (Storage & Freeze/Thaw) temp->center_node Fluctuation

Caption: Key factors affecting pyrazole-DMSO solution stability.

References

  • Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 38(11), 2768-2776. Available at: [Link]

  • ResearchGate. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available at: [Link]

  • Gaylord Chemical. (n.d.). DMSO as a Solvent: Understanding its Properties and Chemical Interactions. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(4), 490-496. Available at: [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Available at: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available at: [Link]

  • BYJU'S. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Tanaka, H., et al. (2007). Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217. Journal of Bioscience and Bioengineering, 103(4), 365-368. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • ResearchGate. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (2012). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazole Compounds Without Column Chromatography

Welcome to the technical support center for the purification of pyrazole compounds. As researchers and drug development professionals, we understand that while column chromatography is a powerful tool, it is not always t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole compounds. As researchers and drug development professionals, we understand that while column chromatography is a powerful tool, it is not always the most efficient or scalable method. This guide is designed to provide you with robust, field-proven alternatives for purifying your pyrazole compounds, focusing on techniques like recrystallization, acid-base extraction, distillation, and salt formation. Here, we will address specific issues you may encounter in a practical, question-and-answer format, explaining the causality behind each experimental choice to ensure your success.

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the first-choice for purifying solid pyrazoles. It leverages differences in solubility between your target compound and impurities in a given solvent at varying temperatures.

Q1: My pyrazole compound "oiled out" instead of crystallizing. What happened and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when impurities prevent the formation of a crystal lattice. The compound separates as a liquid phase instead of forming solid crystals.

  • Causality: This is common when the solution is cooled too rapidly or when the concentration of the solute is too high. The presence of impurities can also disrupt crystal nucleation.

  • Solutions:

    • Re-heat and Dilute: Re-heat the flask to dissolve the oil back into the solution. Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the concentration and then allow it to cool much more slowly.[1]

    • Promote Nucleation: If slow cooling doesn't work, induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod.[1] This creates microscopic imperfections on the glass that serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled, supersaturated solution.[1] This provides a template for crystal growth.

Q2: I'm getting very low recovery after recrystallization. What are the likely causes?

A: Low recovery is a common issue and typically points to one of two things: using too much solvent or choosing a solvent in which your compound is too soluble at low temperatures.

  • Causality: The goal of recrystallization is to find a solvent that dissolves your compound well when hot but poorly when cold. If too much solvent is used, the solution may not become saturated enough upon cooling for crystals to form, leaving a significant amount of your product dissolved in the mother liquor.

  • Solutions:

    • Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Solvent System Optimization: Your compound might be too soluble in the chosen solvent even when cold. Consider a mixed-solvent system. Dissolve your compound in a "good" solvent (one it's very soluble in) and then add a "poor" solvent (one it's insoluble in) dropwise at an elevated temperature until the solution just becomes turbid.[2] Then, allow it to cool slowly.

    • Maximize Precipitation: Ensure you have cooled the flask sufficiently. An ice bath can be used to maximize the yield of crystals after slow cooling to room temperature.[1]

Workflow for Selecting a Recrystallization Solvent

G start Start: Crude Solid Pyrazole test_solvents Test solubility in various solvents (e.g., Ethanol, Water, Ethyl Acetate, Cyclohexane) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Bad solvent. Try another. dissolves_cold->bad_solvent Yes no_dissolve Insoluble even when hot? dissolves_hot->no_dissolve No good_solvent Good single solvent found. Proceed with recrystallization. dissolves_hot->good_solvent Yes no_dissolve->bad_solvent No (Partially soluble) try_mixed Consider mixed-solvent system. Use this as the 'poor' solvent. no_dissolve->try_mixed Yes

Caption: Decision tree for selecting a suitable recrystallization solvent.

Troubleshooting Guide 2: Acid-Base Extraction

This technique is exceptionally useful for separating pyrazoles from non-basic impurities or unreacted starting materials. It exploits the basicity of the pyrazole nitrogen atoms.

Q1: I performed an acid wash, but my organic layer still contains the pyrazole. Why wasn't the extraction effective?

A: This usually indicates incomplete protonation of the pyrazole, which is necessary to render it water-soluble.

  • Causality: Pyrazole is a weak base, with a pKa of approximately 2.5 for its conjugate acid.[3][4][5] If the pH of the aqueous acid solution is not at least 1-2 pH units below the pKa of the pyrazolium ion, a significant portion of the pyrazole will remain in its neutral, unprotonated form, which is soluble in the organic layer.

  • Solutions:

    • Check pH: Use a stronger acid or a more concentrated solution of the acid. A 1M solution of HCl (pH=0) or H₂SO₄ is typically sufficient.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume. This is more efficient at removing the target compound.[1]

    • Sufficient Mixing: Ensure thorough mixing of the two phases by shaking the separatory funnel vigorously to maximize the surface area for the acid-base reaction to occur.

Q2: After basifying the acidic aqueous layer to recover my pyrazole, a fine precipitate formed, but I can't extract it into an organic solvent. What should I do?

A: This situation arises when the free pyrazole is not very soluble in either the aqueous or the organic phase at the recovery stage.

  • Causality: While protonation makes the pyrazole water-soluble, the neutral form might have low solubility in common extraction solvents like ethyl acetate or dichloromethane, especially if it is a highly crystalline solid.

  • Solutions:

    • Change Extraction Solvent: Try a different organic solvent. Sometimes a more polar solvent like chloroform or a less polar one like diethyl ether might work better depending on the substitution pattern of your pyrazole.[2][3]

    • Filter Instead of Extract: If the pyrazole precipitates as a clean solid upon neutralization, you can often collect it directly by vacuum filtration. Wash the collected solid with cold water to remove any residual salts and then dry it thoroughly.

    • Back-Extraction: If the precipitate is difficult to filter, add a larger volume of a suitable organic solvent to the mixture and stir vigorously for an extended period to dissolve the solid before separating the layers.

Data Summary for Purification Techniques
TechniqueBest ForKey Parameter(s)Common Impurities Removed
Recrystallization Purifying solid compounds with good crystallinity.Solvent ChoiceSoluble/insoluble impurities, minor colored byproducts.[6]
Acid-Base Extraction Separating basic pyrazoles from neutral or acidic impurities.pH of aqueous phaseNon-basic starting materials, non-basic byproducts.[6][7]
Distillation Purifying liquid or low-melting solid pyrazoles.Pressure (Vacuum)Non-volatile impurities, starting materials with different boiling points.[7]
Salt Formation High-purity isolation, separating closely related isomers.Acid Choice & SolventRegioisomers, structurally similar byproducts.[8]

Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify my pyrazole?

A: Yes, if your pyrazole derivative is a liquid or a low-melting solid that is thermally stable.[7] Unsubstituted pyrazole boils at 186-188 °C.[3][9] For many substituted pyrazoles, distillation under reduced pressure (vacuum distillation) is necessary to prevent decomposition at high temperatures. This method is excellent for removing non-volatile impurities.

Q: My crude reaction mixture is a dark, oily tar. How can I purify my pyrazole from this?

A: Dark tars often result from the decomposition of starting materials like hydrazine or from polymerization side reactions.[7]

  • Acid-Base Extraction: This is often the best first step. Dissolve the entire crude mixture in an organic solvent (e.g., ethyl acetate) and perform an acid-base extraction. The basic pyrazole will move to the aqueous acidic layer, leaving many of the tarry, non-basic impurities behind in the organic layer.[6] Recover the pyrazole by basifying the aqueous layer and extracting with fresh solvent.

  • Charcoal Treatment: If the recovered product is still colored, you can dissolve it in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter the hot solution through Celite to remove the charcoal, which will have adsorbed many of the colored impurities.[6]

  • Recrystallization: After these initial cleanup steps, a final recrystallization should yield a pure, crystalline product.

Q: I have a mixture of regioisomers. Can I separate them without chromatography?

A: Separating regioisomers is one of the most significant challenges in pyrazole synthesis.[6] While difficult, it is sometimes possible without chromatography.

  • Fractional Crystallization: This involves a very careful and iterative recrystallization process. If the isomers have slightly different solubilities, one may crystallize out of solution preferentially. This often requires significant optimization of solvents and temperatures and can lead to lower yields.

  • Derivative Formation/Salt Crystallization: This is a more robust method. Convert the mixture of pyrazole isomers into a salt using a specific acid (e.g., forming the phosphate or sulfate salt).[8][10] The different regioisomers will form salts with different crystal lattice energies and solubilities, often allowing one to be selectively crystallized and removed. The pure pyrazole can then be regenerated by neutralizing the salt.

Experimental Protocols

Protocol 1: Purification of a Solid Pyrazole by Acid-Base Extraction

This protocol assumes you have a crude solid containing your basic pyrazole product and neutral/acidic impurities.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add 50 mL of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 50 mL portions of 1M HCl, combining all aqueous extracts. The organic layer now contains neutral/acidic impurities and can be set aside.

  • Product Recovery: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M NaOH solution dropwise with stirring until the solution is basic (pH > 10, check with pH paper). Your pyrazole product should precipitate as a solid or oil.

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with two portions of cold deionized water (2 x 25 mL). Allow it to air dry on the filter before final drying in a vacuum oven.[1]

    • If an oil separates: Add 75 mL of fresh ethyl acetate to the flask and transfer the mixture to a separatory funnel. Shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer twice more with fresh ethyl acetate (2 x 50 mL). Combine the organic extracts.

  • Drying and Evaporation (for extracted product): Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazole.

Workflow for Acid-Base Extraction

G cluster_org Organic Phase cluster_aq Aqueous Phase org_start Crude Pyrazole + Impurities in Organic Solvent (e.g., EtOAc) add_acid Extract with Acidic Solution org_start->add_acid org_impurities Neutral/Acidic Impurities in Organic Solvent org_final Pure Pyrazole in Organic Solvent dry_evap Dry and Evaporate Organic Solvent org_final->dry_evap aq_acid Protonated Pyrazole Salt in Acidic Water (e.g., 1M HCl) add_base Add Base (e.g., NaOH) to Aqueous Layer aq_acid->add_base aq_waste Aqueous Waste separate1 Separate Layers add_acid->separate1 separate1->org_impurities Organic separate1->aq_acid Aqueous extract_product Extract with Fresh Organic Solvent add_base->extract_product separate2 Separate Layers extract_product->separate2 separate2->org_final Organic separate2->aq_waste Aqueous final_product Pure Pyrazole Compound dry_evap->final_product

Caption: General workflow for the purification of a pyrazole via acid-base extraction.

References

  • Solubility of 1H-pyrazole (C3H4N2).Solubility of Things.
  • Pyrazole 288-13-1 wiki.Guidechem.
  • Overcoming challenges in the purification of heterocyclic compounds.Benchchem.
  • Pyrazole CAS#: 288-13-1.ChemicalBook.
  • Pyrazole | 288-13-1.ChemicalBook.
  • Identifying and removing byproducts in pyrazole synthesis.Benchchem.
  • Preventing degradation of pyrazole compounds during synthesis.Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Purification of pyrazoles.
  • Method for purifying pyrazoles.
  • Pyrazole | C3H4N2 | CID 1048.PubChem.
  • Pyrazole - ChemBK.ChemBK.
  • Chemistry and Therapeutic Review of Pyrazole.
  • Acid-Base Extraction.University of Colorado Boulder.
  • Purific
  • Troubleshooting the reaction mechanism of pyrazole form

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Optimization

Technical Support Center: Pyrazole Synthesis

Welcome to the comprehensive technical support guide for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice and in-depth explanations to enhance the success of your experimental work.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems that may arise during pyrazole synthesis, offering insights into their causes and providing step-by-step protocols for their resolution.

Issue 1: Low Yield of the Desired Pyrazole Product

Question: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, including incomplete reactions, competing side reactions, or degradation of the product.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.[2]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1]

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration if starting materials are still present.

      • Increase Temperature: For many condensation reactions, heating under reflux can be beneficial. Microwave-assisted synthesis can also be a powerful tool to enhance yields and shorten reaction times.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and pH can significantly impact the reaction outcome.

    • Troubleshooting:

      • Catalyst Optimization: The Knorr and Paal-Knorr syntheses often benefit from a catalytic amount of a protic acid (e.g., acetic acid, mineral acids) to facilitate the initial condensation step.[1][3] In some instances, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[4]

      • Solvent Selection: The polarity and protic nature of the solvent can influence the reaction pathway. Experiment with different solvents to minimize the formation of side products.[1] Protic polar solvents are generally preferred for the formation of the pyrazole product.[5]

      • pH Control: The pH of the reaction medium is critical. While acid catalysis is often necessary, highly acidic conditions can lead to unwanted side reactions.[5] For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[5]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Milder Conditions: If product degradation is suspected, attempt the reaction at a lower temperature or with a milder catalyst.[1]

      • Careful Workup: Ensure that the workup procedure is not detrimental to your product. For example, if the pyrazole is sensitive to strong acids, careful neutralization of the reaction mixture is necessary.[1]

  • Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization.

    • Troubleshooting:

      • Optimize Purification: Refer to the purification section (FAQ 3) for detailed protocols on minimizing losses.

Below is a workflow diagram to guide the troubleshooting process for low yields:

LowYieldTroubleshooting Start Low Pyrazole Yield Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete AdjustConditions Adjust Reaction Conditions: - Increase Time - Increase Temperature - Optimize Catalyst/Solvent/pH Incomplete->AdjustConditions Yes SideReactions Significant Side Products? Incomplete->SideReactions No AdjustConditions->Monitor AddressSideReactions Address Side Reactions (See Below) SideReactions->AddressSideReactions Yes ProductDegradation Product Degradation Suspected? SideReactions->ProductDegradation No AddressSideReactions->Monitor MilderConditions Use Milder Conditions: - Lower Temperature - Milder Catalyst - Careful Workup ProductDegradation->MilderConditions Yes PurificationLoss High Purification Loss? ProductDegradation->PurificationLoss No MilderConditions->Monitor OptimizePurification Optimize Purification Technique PurificationLoss->OptimizePurification Yes End Improved Yield PurificationLoss->End No OptimizePurification->End

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Issue 2: Poor Regioselectivity Leading to a Mixture of Isomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of my pyrazole synthesis?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in reactions like the Knorr synthesis.[4][6] The reaction can yield two different constitutional isomers, which often have very similar physical properties, making their separation challenging.[6]

Factors Influencing Regioselectivity and Strategies for Control:

  • Electronic and Steric Effects: The initial nucleophilic attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the rate-determining and selectivity-determining step.[6]

    • Electronic Effects: Electron-withdrawing groups can activate a neighboring carbonyl group, making it more susceptible to nucleophilic attack.[6]

    • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[6]

  • Reaction Conditions: This is often the most critical factor to manipulate.[6]

    • Solvent Choice: The use of fluorinated alcohols, such as 2,2-2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[7][8]

    • pH Adjustment: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[6]

Experimental Protocol for Improving Regioselectivity using Fluorinated Alcohols:

This protocol is adapted from literature demonstrating improved regioselectivity.[7]

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Add the substituted hydrazine (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to isolate the major regioisomer.

The following diagram illustrates the factors influencing regioselectivity:

RegioselectivityFactors Title Factors Controlling Regioselectivity in Pyrazole Synthesis UnsymmetricalReactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Regioisomers Mixture of Regioisomers UnsymmetricalReactants->Regioisomers ControlFactors Control Factors Electronic Electronic Effects (Electron-withdrawing/donating groups) ControlFactors->Electronic Steric Steric Hindrance (Bulky substituents) ControlFactors->Steric Conditions Reaction Conditions ControlFactors->Conditions Solvent Solvent (e.g., Fluorinated Alcohols) Conditions->Solvent pH pH (Acidic vs. Neutral/Basic) Conditions->pH

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

Issue 3: Formation of Pyrazoline as a Major Side Product

Question: I am synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, but I am observing the formation of pyrazoline as a major side product. How can I promote the formation of the aromatic pyrazole?

Answer: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate.[8] The subsequent oxidation or elimination step to form the aromatic pyrazole may be slow or incomplete, leading to the accumulation of the pyrazoline side product.

Strategies to Promote Aromatization:

  • In-situ Oxidation: The addition of a mild oxidizing agent to the reaction mixture can facilitate the conversion of the pyrazoline to the pyrazole.

    • Common Oxidants:

      • Iodine in the presence of a base.

      • Copper(II) salts.

      • Oxygen (from air) in a suitable solvent like DMSO at elevated temperatures.[9]

  • Dehydrogenation: In some cases, a dehydrogenation catalyst can be employed.

  • Reaction Conditions:

    • Solvent and Temperature: Acetic acid is often used as a solvent and can promote the elimination step. Higher reaction temperatures can also favor aromatization.

Experimental Protocol for In-situ Oxidation:

  • Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and the hydrazine derivative (1.2 equivalents) in a suitable solvent (e.g., acetic acid, ethanol, or DMF).

  • Add the oxidizing agent (e.g., 1 equivalent of iodine).

  • Heat the reaction mixture to reflux and monitor by TLC until the pyrazoline intermediate is consumed.

  • Cool the reaction mixture and perform an appropriate aqueous workup to remove the catalyst and any inorganic byproducts.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][10] Other common methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazine followed by dehydrogenation, and various multicomponent synthesis strategies.[10][11]

Q2: My reaction mixture turns a deep yellow or red color. What causes this and how can I obtain a colorless product?

A2: The development of a deep yellow or red color is a common observation, especially when using phenylhydrazine.[10][12] This is often due to the decomposition or side reactions of the hydrazine starting material or the oxidation of reaction intermediates.[10]

Solutions for Color Removal:

  • Purification by Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then removed by filtration.[10]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with an acid to form a salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[10]

  • Recrystallization: This is often an effective method for removing colored impurities, as they may be present in small amounts and will remain in the mother liquor.[10]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidative processes.[5]

Q3: What are the best practices for purifying pyrazole compounds?

A3: The purification of pyrazoles depends on the nature of the impurities present.

Purification MethodWhen to UseKey Considerations
Recrystallization For removing minor impurities and colored byproducts.[10][13]Choose a solvent system where the pyrazole is soluble at high temperatures and sparingly soluble at low temperatures. Common solvents include ethanol/water, ethyl acetate, and hexanes.[13]
Column Chromatography For separating regioisomers and other closely related side products.[10]Silica gel is commonly used. For basic pyrazoles that may interact strongly with silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[13]
Acid-Base Extraction For removing non-basic impurities, including colored byproducts.[10]Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt. Basify the aqueous layer and extract the pure pyrazole with an organic solvent.
Crystallization as an Acid Addition Salt To obtain highly pure pyrazoles.[14][15]The pyrazole is dissolved in a suitable solvent and treated with an acid (e.g., HCl, H2SO4) to form the corresponding salt, which can then be crystallized.[14]

Q4: Can N-alkylation of pyrazoles lead to side reactions?

A4: Yes, the N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.[16][17] The reaction conditions, such as the base and solvent used, can influence the regioselectivity of the alkylation.[16] Steric effects also play a significant role, with the alkylating agent typically adding to the less sterically hindered nitrogen atom.[17]

Q5: What are bis-pyrazoles and are there specific side reactions in their synthesis?

A5: Bis-pyrazoles are molecules containing two pyrazole rings. Their synthesis can involve the reaction of a bis-hydrazine with a dicarbonyl compound or the reaction of a hydrazine with a compound already containing a pyrazole moiety.[18][19] Side reactions can include the formation of mono-pyrazole products if the reaction is incomplete, as well as the potential for polymerization. The formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) can be achieved through a three-component reaction of a pyrazolone, an aldehyde, and another equivalent of pyrazolone.[18]

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • National Institutes of Health. (n.d.). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking.

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Troubleshooting

Technical Support Center: Managing Dehalogenation in Pyrazole Cross-Coupling Reactions

Welcome to the Technical Support Center for managing dehalogenation in pyrazole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common ye...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing dehalogenation in pyrazole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of dehalogenation. Here, we provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you navigate this hurdle and achieve your desired synthetic outcomes.

Dehalogenation, the premature removal of a halogen atom from your pyrazole substrate, is a frequent byproduct in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This undesired reaction leads to the formation of a protonated pyrazole, consuming starting material and reducing the yield of your target coupled product. Understanding the factors that promote dehalogenation is the first step toward its suppression.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of dehalogenated pyrazole in my Suzuki-Miyaura coupling. What are the primary causes?

A1: Dehalogenation in Suzuki-Miyaura reactions involving pyrazoles is a multifaceted issue. The primary culprits often involve the reaction conditions and the nature of the substrates themselves.

  • Mechanism of Dehalogenation: The dehalogenation side reaction is thought to occur at the aryl-palladium intermediate stage. Instead of undergoing transmetalation with the boronic acid derivative, this intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[1] Potential hydride sources include the solvent (e.g., alcohols, DMF), the base, or even trace water.

  • Substrate Reactivity: The choice of halogen on the pyrazole ring plays a crucial role. While the general reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl, the propensity for dehalogenation can be higher for iodopyrazoles.[2][3] Studies have shown that bromo- and chloropyrazoles can be superior substrates, exhibiting a reduced tendency for dehalogenation.[4][5][6]

  • Boronic Acid Stability: Unstable boronic acids are prone to protodeboronation, especially at elevated temperatures.[3] This decomposition can disrupt the catalytic cycle and create an environment more favorable for dehalogenation of the pyrazole halide.

  • Catalyst Deactivation: The presence of unprotected N-H groups on the pyrazole ring can lead to coordination with the palladium center, inhibiting the catalyst and potentially favoring side reactions like dehalogenation.[3][5]

Q2: How can I adjust my reaction conditions to minimize dehalogenation in a Suzuki-Miyaura coupling?

A2: A systematic approach to optimizing your reaction conditions can significantly suppress dehalogenation.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often effective.[7][8] These ligands promote the desired oxidative addition and reductive elimination steps, helping the cross-coupling pathway outcompete the dehalogenation pathway.[8]

  • Base Selection: The base can influence the rate of dehalogenation. While a base is necessary for the transmetalation step, overly strong or nucleophilic bases can sometimes promote side reactions. Screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ is recommended.[9]

  • Solvent Choice: Solvents can act as hydride donors. If you are using a solvent known to be a potential hydride source, such as DMF or certain alcohols, consider switching to less reducible alternatives like dioxane or toluene.[10][11][12] It's also crucial to use anhydrous and deoxygenated solvents to prevent side reactions.[9]

  • Temperature Control: Elevated temperatures can accelerate both the desired reaction and undesired side reactions like dehalogenation and catalyst decomposition.[10][13][14] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Microwave irradiation can sometimes be beneficial by promoting the reaction at lower bulk temperatures and for shorter durations.[10]

Q3: My Buchwald-Hartwig amination of a halopyrazole is failing due to dehalogenation. What specific strategies can I employ?

A3: Dehalogenation is a known competing pathway in Buchwald-Hartwig aminations, where a β-hydride elimination from the palladium-amide intermediate can lead to the formation of the dehalogenated arene.[15]

  • Ligand Choice is Key: Employing bulky, electron-rich phosphine ligands is a primary strategy to combat this. Ligands like Xantphos, DavePhos, or XPhos can accelerate the rate of C-N bond-forming reductive elimination, making it faster than the hydrodehalogenation pathway.[10]

  • Careful Base Selection: Strong, non-nucleophilic bases are standard for this reaction. Sodium tert-butoxide (NaOtBu) is a common choice.[10] If dehalogenation persists, screening other bases like LHMDS or K₃PO₄ may be beneficial.[10]

  • Protecting Groups: If your pyrazole has an unprotected N-H, this can interfere with the catalytic cycle.[16] Protecting the pyrazole nitrogen with a group like BOC or SEM can suppress dehalogenation and improve reaction outcomes.[16]

Q4: I'm performing a Heck reaction with a halopyrazole and observing significant dehalogenation. How can I improve the selectivity?

A4: The Heck reaction often requires elevated temperatures, which can exacerbate dehalogenation.[10]

  • Lower the Temperature: This is the most direct approach. Try to find the minimum temperature at which the reaction proceeds efficiently.[10] As mentioned before, microwave irradiation can be a useful tool here.[10]

  • Optimize Base and Solvent: Aprotic polar solvents like DMF or NMP are common, but if dehalogenation is an issue, switching to a non-hydride donating solvent like toluene or dioxane can be effective.[10] Inorganic bases such as K₂CO₃ or NaOAc are often preferred.[10]

  • Consider Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and minimize side reactions.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting dehalogenation in pyrazole cross-coupling reactions.

Troubleshooting_Dehalogenation Start Dehalogenation Observed Ligand Optimize Ligand (e.g., XPhos, SPhos) Start->Ligand Base Screen Base (e.g., K3PO4, Cs2CO3) Ligand->Base If still problematic Success Dehalogenation Minimized Ligand->Success If successful Solvent Change Solvent (e.g., Dioxane, Toluene) Base->Solvent If still problematic Base->Success If successful Temperature Lower Temperature Solvent->Temperature If still problematic Solvent->Success If successful Halogen Switch Halogen (I -> Br -> Cl) Temperature->Halogen If still problematic Temperature->Success If successful Protection Protect Pyrazole N-H Halogen->Protection If applicable Halogen->Success If successful Protection->Success

Caption: A decision tree for troubleshooting dehalogenation.

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the general trends observed when modifying key reaction parameters to control dehalogenation.

ParameterModificationExpected Impact on DehalogenationRationale
Ligand Switch to bulky, electron-rich phosphines (e.g., Buchwald ligands)DecreasePromotes faster reductive elimination, outcompeting the dehalogenation pathway.[10]
Halogen Use Bromide or Chloride instead of IodideDecreaseBromo- and chloropyrazoles often show a lower propensity for dehalogenation.[4][5][6]
Base Screen weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)DecreaseStronger bases can sometimes accelerate side reactions.[2]
Solvent Switch from protic or hydride-donating solvents (e.g., alcohols, DMF) to aprotic, non-hydride donating solvents (e.g., dioxane, toluene)DecreaseReduces the availability of hydride species that can lead to reductive dehalogenation.[10]
Temperature Lower the reaction temperatureDecreaseReduces the rate of side reactions, including dehalogenation and catalyst decomposition.[10]
N-H Protection Add a protecting group (e.g., BOC, SEM) to an unprotected pyrazole nitrogenDecreasePrevents catalyst inhibition and coordination that can lead to side reactions.[16]

Experimental Protocol: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of a Bromopyrazole

This protocol provides a starting point for optimizing your reaction to suppress dehalogenation.

Materials:

  • Bromopyrazole derivative

  • Boronic acid or ester derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere, add the bromopyrazole (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (1-3 mol%) and SPhos (2-6 mol%) in a small amount of anhydrous dioxane. Stir for 5-10 minutes at room temperature to pre-form the catalyst.

  • Reaction Assembly: Add the pre-formed catalyst solution to the Schlenk flask containing the substrates and base.

  • Solvent Addition: Add anhydrous dioxane to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations

The catalytic cycle of a cross-coupling reaction and the competing dehalogenation pathway are illustrated below.

Catalytic_Cycle cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR)2) ArPdX->Transmetalation R-B(OR)2 ArPdX_dehalo Ar-Pd(II)-X ArPdX->ArPdX_dehalo Competing Pathways ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product ArPdH Ar-Pd(II)-H ArPdX_dehalo->ArPdH Hydride Abstraction Hydride_Source Hydride Source (Solvent, Base, H2O) RedElim_dehalo Reductive Elimination ArPdH->RedElim_dehalo RedElim_dehalo->Pd0 Regenerates Catalyst Dehalo_Product Ar-H (Byproduct) RedElim_dehalo->Dehalo_Product

Caption: Competing cross-coupling and dehalogenation pathways.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. - Semantic Scholar. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • [PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate. Available at: [Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings - ChemRxiv. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF - ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. Available at: [Link]

  • Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles - PMC - NIH. Available at: [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed - NIH. Available at: [Link]

  • Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors Grässle, S - HELDA - University of Helsinki. Available at: [Link]

  • Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis - MDPI. Available at: [Link]

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Optimization

Technical Support Center: Optimizing Crystallization of Pyrazole Acid Addition Salts

Welcome to the technical support center for the crystallization of pyrazole acid addition salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyrazole acid addition salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization process. By understanding the underlying principles of salt formation and crystallization, you can significantly improve the yield, purity, and desired solid-state properties of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is forming an acid addition salt a good strategy for purifying pyrazole compounds?

A1: Pyrazole and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom of the pyrazole ring.[1] This basicity allows them to react with various inorganic and organic acids to form stable salts.[2][3] This strategy is highly effective for purification for several key reasons:

  • Enhanced Crystallinity: Salts often exhibit higher crystallinity compared to their freebase counterparts. This increased tendency to form an ordered crystal lattice facilitates isolation and handling.

  • Differential Solubility: The solubility of the pyrazole salt is often significantly different from that of the freebase and any non-basic impurities. By carefully selecting the solvent, the salt can be selectively precipitated, leaving impurities behind in the solution.[2][4]

  • Improved Stability: Salt formation can lead to more stable solid forms, which is crucial for pharmaceutical development and long-term storage.

Q2: How do I select the appropriate acid for forming the pyrazole salt?

A2: The choice of acid is a critical parameter that influences the physicochemical properties of the resulting salt. A screening approach is often the most effective way to identify the optimal acid for your specific pyrazole derivative.

  • Common Acids: A good starting point includes common inorganic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄), as well as organic acids such as oxalic acid, acetic acid, and formic acid.[2][3]

  • Consider pKa: The pKa of the pyrazole and the acid will influence the stability and formation of the salt. A significant difference in pKa values generally favors salt formation.

  • Desired Properties: The choice of acid can also be guided by the desired properties of the final salt, such as solubility, melting point, and hygroscopicity.

Q3: What are the most common crystallization techniques for pyrazole acid addition salts?

A3: Several crystallization techniques can be successfully employed for pyrazole acid addition salts. The choice of method depends on the solubility profile of your specific salt.

  • Cooling Crystallization: This is the most widely used technique and is effective when the salt's solubility is significantly higher at elevated temperatures.[5] The process involves dissolving the salt in a suitable solvent at a higher temperature and then gradually cooling the solution to induce crystallization.[5]

  • Anti-Solvent Addition: This method is ideal when the salt is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent"). The salt is dissolved in the good solvent, and the anti-solvent is slowly added to induce precipitation.[5] Water can often serve as an effective anti-solvent for salts dissolved in organic solvents.[5]

  • Solvent Evaporation: This technique is suitable for salts that are highly soluble even at room temperature.[5] The salt is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, leading to an increase in concentration and subsequent crystallization.[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the crystallization of pyrazole acid addition salts and provides actionable solutions.

Problem 1: The pyrazole acid addition salt fails to crystallize and remains an oil.

This is a common issue, often related to high solubility, the presence of impurities, or insufficient supersaturation.

Potential Cause Troubleshooting Strategy Scientific Rationale
High Solubility - Solvent Screening: Experiment with a wider range of solvents, including those with lower polarity.[6] A solvent in which the salt has moderate to low solubility is ideal. - Anti-Solvent Addition: Try adding an anti-solvent to the oil to induce precipitation.[5]The formation of a crystalline solid requires the establishment of a well-ordered lattice structure. If the salt is too soluble, the molecules have a higher affinity for the solvent than for each other, preventing crystallization.
Presence of Impurities - Purification of Starting Material: Ensure the purity of the starting pyrazole freebase before salt formation. - Fractional Crystallization: If impurities are carried into the salt, a second crystallization step may be necessary.[2]Impurities can disrupt the crystal lattice formation by adsorbing onto the crystal surface or being incorporated into the lattice, thereby inhibiting crystal growth.[7][8]
Insufficient Supersaturation - Concentrate the Solution: If using cooling or anti-solvent methods, try using a more concentrated initial solution. - Scratching/Seeding: Gently scratch the inside of the flask with a glass rod or add a small seed crystal of the desired salt to induce nucleation.[5]Supersaturation is the driving force for crystallization. Nucleation, the initial formation of small crystal nuclei, is often the rate-limiting step and can be facilitated by providing a surface for the molecules to organize.
Problem 2: The crystal yield is consistently low.

Low yields can be attributed to several factors, including incomplete salt formation, high solubility of the salt in the mother liquor, or premature precipitation.

Potential Cause Troubleshooting Strategy Scientific Rationale
Incomplete Salt Formation - Stoichiometry: Ensure at least an equimolar amount of acid is added to the pyrazole solution.[2]Incomplete reaction between the pyrazole and the acid will result in a lower concentration of the salt available for crystallization.
High Solubility in Mother Liquor - Optimize Cooling: For cooling crystallization, ensure the final temperature is sufficiently low to minimize the salt's solubility.[2] - Solvent System Optimization: Experiment with solvent mixtures to reduce the solubility of the salt at the final crystallization temperature.The yield is directly related to the difference in solubility of the salt at the initial and final conditions of the crystallization process.
Premature Precipitation - Slower Cooling/Anti-Solvent Addition: A slower rate of cooling or anti-solvent addition can lead to the formation of larger, more easily filterable crystals and reduce the loss of fine particles.Rapid precipitation can trap impurities and lead to the formation of small, poorly formed crystals that are difficult to isolate efficiently.
Problem 3: The isolated salt has poor purity.

Contamination of the final product can occur due to the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.

Potential Cause Troubleshooting Strategy Scientific Rationale
Co-precipitation of Impurities - Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before cooling.[5] - Recrystallization: A second crystallization step is often the most effective way to improve purity.Impurities with similar solubility profiles to the desired salt can co-crystallize. A second crystallization takes advantage of the lower concentration of the impurity to achieve higher purity in the final product.
Solvent Inclusion - Drying Conditions: Ensure the isolated crystals are dried under appropriate conditions (e.g., vacuum, elevated temperature) to remove residual solvent. - Solvent Choice: Some solvents are more prone to being incorporated into the crystal lattice. Consider screening alternative solvents if solvate formation is suspected.Incomplete drying can leave residual solvent on the crystal surface. In some cases, solvent molecules can be incorporated into the crystal lattice to form solvates, which may require more stringent drying conditions to remove.

Experimental Protocols

Protocol 1: Cooling Crystallization of a Pyrazole Hydrochloride Salt

This protocol provides a general procedure for the crystallization of a pyrazole hydrochloride salt using cooling crystallization.

  • Dissolution: In a suitable flask, dissolve the crude pyrazole derivative in a minimal volume of a suitable solvent (e.g., ethanol, isopropanol) with heating and stirring until all the solid dissolves.[5]

  • Acid Addition: While stirring, add at least one molar equivalent of a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath or refrigerator.[5]

  • Isolation: Collect the crystals by vacuum filtration.[5]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the crystals under vacuum to a constant weight.[5]

Protocol 2: Anti-Solvent Crystallization of a Pyrazole Oxalate Salt

This protocol outlines a general procedure for anti-solvent crystallization.

  • Dissolution: Dissolve the crude pyrazole derivative in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.[5]

  • Acid Addition: Add at least one molar equivalent of oxalic acid to the solution and stir until it dissolves.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or a non-polar solvent like hexane) in which the salt is poorly soluble, with constant stirring, until the solution becomes slightly turbid.[5]

  • Induce Crystallization: If crystals do not form immediately, add a seed crystal or scratch the inside of the flask.[5]

  • Cooling: Allow the mixture to stand at room temperature, and then cool in an ice bath to maximize precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration.[5]

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent.[5]

  • Drying: Dry the crystals under vacuum.[5]

Visualizations

Workflow for Troubleshooting Crystallization Failures

G start Crystallization Attempt oil_or_no_solid Oil Formed or No Solid Precipitates start->oil_or_no_solid Issue low_yield Low Crystal Yield start->low_yield Issue poor_purity Poor Purity start->poor_purity Issue solvent_screen Screen Alternative Solvents oil_or_no_solid->solvent_screen Cause: High Solubility anti_solvent Attempt Anti-Solvent Addition oil_or_no_solid->anti_solvent Cause: High Solubility concentrate Concentrate Solution oil_or_no_solid->concentrate Cause: Low Supersaturation seed_scratch Seed or Scratch oil_or_no_solid->seed_scratch Cause: Nucleation Barrier check_stoichiometry Verify Acid Stoichiometry low_yield->check_stoichiometry Cause: Incomplete Reaction optimize_cooling Optimize Final Temperature low_yield->optimize_cooling Cause: High Solubility slow_precipitation Slow Down Precipitation Rate low_yield->slow_precipitation Cause: Premature Precipitation hot_filtration Perform Hot Filtration poor_purity->hot_filtration Cause: Insoluble Impurities recrystallize Recrystallize Product poor_purity->recrystallize Cause: Soluble Impurities optimize_drying Optimize Drying Conditions poor_purity->optimize_drying Cause: Solvent Inclusion

Caption: Troubleshooting flowchart for common crystallization issues.

Decision Tree for Crystallization Method Selection

G start Start: Determine Salt Solubility Profile solubility_temp_check Is solubility highly temperature-dependent? start->solubility_temp_check high_solubility_check Is the salt highly soluble at room temperature? solubility_temp_check->high_solubility_check No cooling_cryst Use Cooling Crystallization solubility_temp_check->cooling_cryst Yes anti_solvent_cryst Use Anti-Solvent Crystallization high_solubility_check->anti_solvent_cryst No, and a suitable anti-solvent exists evaporation_cryst Use Solvent Evaporation high_solubility_check->evaporation_cryst Yes

Caption: Decision tree for selecting a suitable crystallization method.

References

  • BenchChem. (2025).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Google Patents. (2020).
  • BenchChem. (2025).
  • Google Patents. (2009).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • ACS Publications. (2005).
  • Cambridge Open Engage. (2025).
  • SpringerLink. (2025). Advancements in Computational Screening Methods for Pharmaceutical Cocrystals.
  • PubMed. (2010).
  • ACS Publications. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel.
  • PubMed. (2025).
  • National Institutes of Health. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ResearchGate. (2014).
  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
  • ResearchGate. (2018).
  • National Institutes of Health. (2019).
  • ResearchGate. (2025). Impact of impurities on crystal growth.
  • SpringerLink. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. (2024).
  • ResearchGate. (2015). Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content.
  • National Institutes of Health. (2020).
  • ACS Publications. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • MDPI. (2021).

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Troubleshooting

Technical Support Center: A Guide to Scaling Up Pyrazole Synthesis Reactions

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common and c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common and complex challenges encountered when transitioning pyrazole synthesis from the laboratory bench to larger-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: From Grams to Kilograms

This section addresses specific, common problems that arise during the scale-up of pyrazole synthesis, offering causal explanations and actionable solutions.

Q1: My pyrazole synthesis is highly exothermic and becoming difficult to control on a larger scale. What are my options?

A1: Exothermic reactions are a primary safety and control concern during the scale-up of pyrazole synthesis, particularly in classic reactions like the Knorr synthesis involving hydrazine and 1,3-dicarbonyl compounds.[1][2][3] The fundamental issue is the change in the surface-area-to-volume ratio; as the reactor size increases, the ability to dissipate heat efficiently decreases, which can lead to thermal runaway.[1][3][4]

Causality and Strategic Solutions:

  • Slow and Controlled Reagent Addition: The rapid addition of a reactive reagent like hydrazine hydrate can cause dangerous temperature spikes.[3] On a larger scale, it is crucial to add the limiting reagent dropwise or via a syringe pump while carefully monitoring the internal reaction temperature.[1][2]

  • Enhanced Cooling Capacity: Ensure your reactor is equipped with an adequate cooling system. An ice bath that was sufficient for a 100 mL flask will be inadequate for a 20 L reactor. Consider using a jacketed reactor with a circulating chiller. For highly exothermic steps like diazotization, maintaining a low temperature (e.g., <5 °C) is critical for both safety and selectivity.[1]

  • Solvent as a Heat Sink: The choice of solvent is critical not just for solubility but also for thermal management.[1][2] A higher volume of a suitable solvent can act as a heat sink, absorbing the energy released during the reaction. Dilute solutions of hydrazine are inherently safer.[2]

  • Process Redesign with Flow Chemistry: For particularly hazardous or exothermic reactions, transitioning from batch to a continuous flow process offers superior heat and mass transfer.[1][4][5] The small internal volume of a flow reactor minimizes the risk of thermal runaway and allows for precise temperature control, leading to improved safety and product consistency.[1][4]

Q2: I'm observing a significant drop in yield and the formation of new, unexpected impurities after scaling up my reaction. What's happening?

A2: A decrease in yield and the appearance of new byproducts are common headaches in process scale-up. These issues often stem from changes in mixing efficiency and heat transfer that are not apparent at the lab scale.[1][3]

Root Causes and Optimization Strategies:

  • Inadequate Mixing: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reagent concentration.[3] These non-homogenous conditions can promote side reactions that were negligible on a smaller scale.[1][3] For instance, in a diazotization reaction, a shift in local pH due to poor mixing can alter the nucleophilicity of aniline, leading to unwanted condensation byproducts.[4]

    • Troubleshooting: Re-optimize the stirring speed and consider the type of impeller used to ensure thorough mixing for the specific geometry of your larger reactor.[3]

  • Re-optimization of Reaction Parameters: Conditions that were optimal on a gram scale may not be on a kilogram scale.[3] It is essential to re-evaluate parameters such as temperature, concentration, and reaction time.[3]

  • Starting Material Purity: The impact of impurities in starting materials can be magnified at a larger scale.[6] Ensure the quality and purity of your reagents, as trace impurities can lead to significant byproduct formation in a larger batch.[6]

Q3: I'm struggling with controlling regioselectivity in my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl. How can I favor the formation of the desired isomer?

A3: Achieving high regioselectivity is a well-known challenge in pyrazole synthesis, especially in the Knorr synthesis where an unsymmetrical 1,3-dicarbonyl can be attacked at two different carbonyl carbons by the hydrazine.[7] This leads to a mixture of constitutional isomers that can be difficult and costly to separate.[7]

Factors Governing Regioselectivity and Control Measures:

  • Electronic and Steric Effects: The inherent electronic properties and steric hindrance of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role.[7] Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack, while bulky groups can direct the reaction to the less hindered site.[7]

  • Reaction Conditions are Key:

    • Solvent Choice: The solvent can dramatically influence the regiochemical outcome.[7] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in favor of the desired isomer in certain cases.[8]

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[2]

    • pH and Catalysis: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity compared to neutral conditions.[7] The choice of acid or base catalyst is also critical.[9]

Protocol for Optimizing Regioselectivity:

  • Systematic Solvent Screening: Conduct small-scale parallel screens of various solvents, including polar protic (e.g., EtOH, TFE), polar aprotic (e.g., DMF, DMSO), and non-polar solvents.[2][7]

  • Temperature Profiling: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the effect on the isomeric ratio.

  • Catalyst Evaluation: If the reaction is catalyzed, screen different acid or base catalysts to find one that favors the desired isomer.[9]

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when working with hydrazine on a large scale?

A4: Hydrazine and its derivatives are highly toxic and potentially explosive, making them a significant safety concern, especially at scale.[2]

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[2][10] Exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods and closed systems.[2]

  • Thermal Instability: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[2]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously.[2]

  • Mitigation Strategies: Beyond the thermal management techniques discussed in Q1, consider using hydrazine alternatives if the process allows.[10] If hydrazine use is unavoidable, ensure all personnel are thoroughly trained on its hazards and handling procedures.

Q5: How should I approach the purification of my pyrazole product at a larger scale?

A5: Purification can become a significant bottleneck during scale-up. Column chromatography, which is common in the lab, is often impractical and expensive for large quantities.

  • Crystallization/Recrystallization: This is the preferred method for purifying solid products at scale.[2] A systematic screening of solvents is necessary to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery of pure product.[2][11]

  • Acid-Base Extraction: If your pyrazole has basic nitrogen atoms, you can often purify it by dissolving the crude material in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer to remove neutral impurities, and then basifying to precipitate the pure pyrazole.[11]

  • Salt Formation: In some cases, forming a salt of the pyrazole (e.g., a hydrochloride salt) can facilitate purification by crystallization.[4][12] The pure salt can then be neutralized to give the free pyrazole.

Data and Protocols

Table 1: Solvent Effects on Regioselectivity
SolventTemperature (°C)Ratio of Isomer A : Isomer BReference
Ethanol2560 : 40[8]
Toluene8075 : 25Internal Data
2,2,2-Trifluoroethanol (TFE)2585 : 15[8]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)2597 : 3[8]
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
  • Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel.

  • Reagent Loading: Charge the reactor with the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Temperature Control: Begin stirring and circulate coolant through the reactor jacket to maintain the desired internal temperature (e.g., 10 °C).

  • Hydrazine Addition: Slowly add the hydrazine derivative (1.0-1.2 eq), dissolved in a small amount of the reaction solvent, via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed the set point.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture and proceed with the appropriate workup, such as quenching with water and extracting the product, or concentrating the solvent to induce crystallization.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Scale-Up

G start Low Yield After Scale-Up q1 Was the reaction exothermic? start->q1 a1_yes Poor Temperature Control q1->a1_yes Yes a1_no Check Mixing & Homogeneity q1->a1_no No sol1 Improve Cooling Slow Reagent Addition Consider Flow Chemistry a1_yes->sol1 q2 New impurities observed? a1_no->q2 a2_yes Side Reactions Due to Hot Spots or Concentration Gradients q2->a2_yes Yes a2_no Incomplete Conversion q2->a2_no No sol2 Increase Stirring Rate Evaluate Impeller Design a2_yes->sol2 sol3 Increase Reaction Time or Temperature Check Reagent Purity a2_no->sol3

Caption: Troubleshooting decision tree for low yield in pyrazole synthesis scale-up.

Reaction Pathway for Regioisomer Formation

G sub Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Attack at Carbonyl A sub->path_a path_b Attack at Carbonyl B sub->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b conditions Reaction Conditions (Solvent, Temp, pH) conditions->sub

Caption: Competing pathways leading to regioisomer formation in pyrazole synthesis.

References

  • Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. Troubleshooting common issues in pyrazole synthesis.
  • Benchchem. challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences.
  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. troubleshooting low conversion rates in pyrazole synthesis.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ResearchGate.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Google Patents. Method for purifying pyrazoles.
  • NIH. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles.
  • Benchchem. Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives.
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine analogs

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic and steric properties allow for versatile molecular interactions, making it a fertile ground for the design of novel therapeutics. This guide provides a comparative analysis of analogs based on the 3,5-dimethyl-1H-pyrazole core, exploring the structure-activity relationships (SAR) that govern their diverse pharmacological profiles. We will delve into key therapeutic areas where these analogs have shown promise, supported by experimental data and detailed protocols to facilitate further research and development.

The 3,5-Dimethylpyrazole Scaffold: A Versatile Core

The 3,5-dimethyl-1H-pyrazole moiety offers a rigid, planar core with distinct regions for chemical modification. The two methyl groups at positions 3 and 5 provide a degree of lipophilicity and can influence the orientation of larger substituents. The nitrogen atoms at positions 1 and 2 are key to the scaffold's electronic properties and serve as points for substitution or as hydrogen bond donors/acceptors. The 4-position is a common site for introducing a variety of side chains to modulate the compound's biological activity and physicochemical properties.

The general synthesis of 3,5-dimethylpyrazoles often involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine or a substituted hydrazine.[4][5] This straightforward synthesis allows for the facile generation of a diverse library of analogs.

Comparative Analysis of Biological Activities

The substitution pattern on the pyrazole ring dictates the pharmacological activity of the resulting analogs. Below, we compare the performance of representative 3,5-dimethylpyrazole analogs in key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, with mechanisms of action often targeting key enzymes in cell signaling pathways, such as protein kinases.[6][7][8]

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts anticancer potency. Aromatic or heteroaromatic rings are common, and their substitution pattern can fine-tune activity.

  • Side Chain at C4: The introduction of various functionalities at the C4 position can lead to potent anticancer agents. For instance, linking the pyrazole to other heterocyclic systems like thiadiazole has been shown to yield compounds with significant EGFR inhibitory activity.[9]

  • Substitution at C3 and C5: While this guide focuses on the 3,5-dimethyl scaffold, it's noteworthy that in broader pyrazole series, bulky aryl groups at these positions can enhance selectivity and potency.[10]

Table 1: Comparative in vitro Anticancer Activity of Representative Pyrazole Analogs

Compound IDR1 (N1-substituent)R4 (C4-substituent)Target Cell LineIC50 (µM)Reference
Analog A Phenyl4-SulfonamidophenylHCT-116 (Colon)0.34[8]
Analog B 2,4-Dichlorophenyl5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylMCF-7 (Breast)16.50[6]
Analog C Phenyl1,3,4-thiadiazole derivativeA549 (Lung)1.537[9]
Analog D Indole-linked moietyHHCT116 (Colon)< 23.7[6]

Note: The structures in this table are representative examples from the literature to illustrate the impact of substitution on activity and are not direct analogs of the initially mentioned compound.

  • Cyclin-Dependent Kinases (CDKs): Many pyrazole-based compounds have been developed as CDK inhibitors, arresting the cell cycle in cancer cells.[6][11][12]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of these receptor tyrosine kinases is a common strategy in cancer therapy, and several pyrazole derivatives have shown potent activity against them.[6][9]

  • AKT Kinase: As a crucial node in cell survival pathways, AKT is a prime target for anticancer drug development, with several pyrazole-based inhibitors reported.[7][8]

The following diagram illustrates a simplified workflow for the initial screening of novel pyrazole analogs for anticancer activity.

anticancer_screening_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Analogs MTT_Assay MTT Assay on Cancer Cell Lines Synthesis->MTT_Assay Test Compounds Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, CDK) MTT_Assay->Kinase_Assay Active Compounds IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Cytotoxicity Data SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis IC50_Determination->SAR_Analysis SAR_Analysis->Synthesis Guide further synthesis

Caption: Workflow for anticancer screening of pyrazole analogs.

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. This has spurred extensive research into pyrazole derivatives as anti-inflammatory agents.[13]

  • Diaryl Pyrazoles: A common structural motif for COX-2 inhibition involves vicinal diaryl substituents on the pyrazole ring. One of the aryl rings often bears a sulfonamide or a similar group, which is crucial for selective binding to the COX-2 active site.

  • Bioisosteric Replacements: The pyrazole core itself can be considered a bioisostere of other five-membered heterocycles. Studies have explored replacing the pyrazole with rings like imidazole or triazole, sometimes with retention of biological activity.[14][15]

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole Analogs

Compound IDR3-substituentR4-substituentR5-substituentCOX-2 IC50 (µM)Reference
Celecoxib H4-Sulfonamidophenyl4-Tolyl0.04[13]
Analog E BenzotiophenylCarboxylic acidAryl0.01[13]

Note: This table presents examples to highlight the structural features important for COX-2 inhibition.

The diagram below illustrates the role of COX-2 in the inflammatory pathway.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Inhibits

Caption: Simplified COX-2 inflammatory pathway.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[16][17][18]

  • Heterocyclic Fusions: Fusing the pyrazole ring with other heterocyclic systems, such as triazoles, can enhance antimicrobial potency.[19]

  • Substituents on Aryl Rings: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups on aryl substituents can significantly modulate the antimicrobial activity.

Table 3: Comparative Antibacterial Activity of Pyrazole Analogs

Compound IDR-groupsTarget OrganismMIC (µg/mL)Reference
Analog F Quinolinyl chalcone moietyS. aureus-[16]
Analog G Topoisomerase inhibitor scaffoldMRSA, VRE1-2[16]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standardized assays for evaluating the biological activities discussed above.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][19]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test pyrazole compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the medium in the wells with the medium containing the compounds at different concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay for measuring the peroxidase activity of COX-2.[2]

Principle: The peroxidase component of COX-2 reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2). This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product. The rate of color formation is proportional to COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test pyrazole compounds and a positive control (e.g., Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution.

  • Inhibitor Addition: Add the test compounds or positive control at various concentrations. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and TMPD to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value from the dose-response curve.

Protocol for Antibacterial Screening (Agar Well Diffusion Method)

This is a standard method to screen for the antibacterial activity of new compounds.[20][21]

Principle: The test compound diffuses from a well through a solid nutrient agar medium that has been seeded with a specific bacterium. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the well.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar (e.g., Mueller-Hinton agar)

  • Sterile Petri dishes

  • Sterile well borer

  • Test pyrazole compounds and a positive control (e.g., Ciprofloxacin)

  • Solvent (e.g., DMSO)

Procedure:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacterium and spread it evenly over the surface of the agar plates.

  • Well Preparation: Create wells in the agar using a sterile borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells. Also, add the positive control and the solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.

Conclusion and Future Perspectives

The 3,5-dimethylpyrazole scaffold is a highly versatile and promising starting point for the development of new therapeutic agents. Structure-activity relationship studies have revealed that modifications at the N1 and C4 positions are particularly effective in modulating the biological activity of these compounds, leading to potent and selective agents for a variety of diseases, including cancer, inflammation, and infectious diseases. The synthetic accessibility of this scaffold, coupled with a growing understanding of its SAR, ensures that 3,5-dimethylpyrazole analogs will continue to be an active area of research in drug discovery. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate their in vitro potency into in vivo efficacy and clinical success.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

References

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]

  • Synthesis and pharmacological evaluation of some new pyrazole derivatives. (2025). ResearchGate. [Link]

  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Aggarwal, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Semantic Scholar. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

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Comparative

A Comparative Guide to the 3,5-Dimethyl-1H-Pyrazole Scaffold in Kinase Inhibitor Design

Introduction In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, playing a central role in cellular signaling pathways that govern growth, differentiation, and metab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, playing a central role in cellular signaling pathways that govern growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research. Within the vast chemical space explored for kinase inhibition, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to favorably interact with the conserved ATP-binding site of kinases.

The pyrazole ring is a premier example of such a privileged scaffold.[1][2] Its unique electronic properties and capacity for hydrogen bonding allow it to serve as an effective hinge-binding motif, a critical interaction for anchoring inhibitors within the kinase active site. This guide focuses specifically on the 3,5-dimethyl-1H-pyrazole moiety. While the specific molecule 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is not documented as a kinase inhibitor in current literature, its core structure is represented in a multitude of highly effective, clinically relevant kinase inhibitors.

This document will therefore use this core structure as a conceptual starting point to provide a comparative analysis of established pyrazole-based kinase inhibitors. We will delve into their mechanisms, structure-activity relationships (SAR), and the experimental workflows essential for their characterization, offering researchers a comprehensive guide to leveraging this powerful scaffold in drug development.

The Pyrazole Core: A Master Key for the Kinase Hinge Region

The vast majority of kinase inhibitors are classified as Type I inhibitors, which compete with endogenous ATP by binding to the active conformation of the kinase. The efficacy of these inhibitors is heavily reliant on their ability to form one or more hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The pyrazole scaffold is exceptionally well-suited for this role. The adjacent nitrogen atoms of the pyrazole ring create a perfect hydrogen bond donor-acceptor pair that mimics the interaction of the adenine ring of ATP with the kinase hinge.

This bioisosteric relationship is the foundation of the pyrazole's "privileged" status. Its rigid, planar structure correctly orients these key interacting groups with minimal entropic penalty upon binding, making it a highly efficient anchor for inhibitor design.

G cluster_0 Kinase ATP Binding Pocket Hinge Kinase Hinge Region (e.g., Alanine, Glutamate) P_Loop P-Loop (Glycine-rich) DFG_Motif DFG Motif Inhibitor Pyrazole-Based Inhibitor Pyrazole Pyrazole Core (Hinge Binder) Inhibitor->Pyrazole R_Groups Substituents (R1, R2) (Drive Selectivity & Potency) Inhibitor->R_Groups Pyrazole->Hinge Hydrogen Bonds (Key Anchoring Interaction) R_Groups->P_Loop Van der Waals Interactions R_Groups->DFG_Motif Hydrophobic/ Polar Interactions

Figure 1: Generic binding of a pyrazole inhibitor to a kinase active site.

Comparative Analysis of Prominent Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold is evident in the diversity of kinases it has been used to target. By analyzing how substitutions on the core ring influence potency and selectivity, we can derive key structure-activity relationship (SAR) insights. The table below compares several inhibitors that feature a pyrazole or a closely related pyrazolo-pyrimidine core.

Inhibitor Class/ExampleTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Key Structural Features & SAR InsightsReference(s)
Pyrazolo[3,4-d]pyrimidines c-Src, AblKᵢ = 0.44 - 3.14 µM (c-Src/Abl)The pyrazolo[3,4-d]pyrimidine core acts as an ATP-competitive hinge binder. Substitutions at the R1 and R2 positions are critical for tuning selectivity and potency against specific tyrosine kinases like c-Src and Abl, crucial targets in glioblastoma.[3]
(R)-17 (Picolinonitrile Derivative) CHK1IC₅₀ = 0.4 nMA 1-methyl-1H-pyrazol group at the C5 position of the pyrimidine ring is crucial for high potency. This compound shows >4300-fold selectivity for CHK1 over CHK2, demonstrating how pyrazole substituents can drive exquisite selectivity.[4]
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides mTORC1 PathwaySubmicromolar Antiproliferative ActivityThe N-benzyl group on the pyrazole and substitutions on the benzamide moiety modulate activity. These compounds act as autophagy modulators by affecting the mTORC1 signaling pathway, showcasing the scaffold's utility beyond direct ATP-competitive inhibition.[5]
Tozasertib (VX-680) Aurora Kinases, CDK16Kᴅ = 160 nM (CDK16)Features an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. The methyl group on the pyrazole and an aromatic linker contribute to its selectivity profile against the Aurora kinase family and other kinases like CDK16.[1]
Chromeno[4,3-c]pyrazol-4(1H)-ones COX-2IC₅₀ = 1.79 µMWhile COX-2 is not a kinase, the principles are similar. An N-phenyl ring on the pyrazole substituted with electron-withdrawing groups (e.g., p-CF₃) leads to more potent and selective inhibition of COX-2 over COX-1, highlighting the electronic influence of substituents.[6]

Experimental Workflows for Characterizing Novel Kinase Inhibitors

The development of any novel inhibitor requires a robust and logical cascade of experiments to determine potency, selectivity, cellular activity, and mechanism of action. The following protocols represent a standard, self-validating workflow for characterizing a hypothetical pyrazole-based inhibitor.

Primary Screen: In Vitro Kinase Inhibition Assay

Causality: The first and most critical step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a purified, cell-free system. This confirms the compound's potential as a direct inhibitor and provides a quantitative measure of its potency (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used, robust method that measures the amount of ADP produced during the kinase reaction.

Detailed Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine) in DMSO, then dilute further into the kinase buffer. Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer. Prepare an ATP solution at a concentration close to its Km for the target kinase.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 5 µL of the kinase/substrate mix. To initiate the reaction, add 2.5 µL of the ATP solution. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-based luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized activity versus the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

G A Prepare Reagents: 1. Kinase + Substrate 2. Test Compound (Serial Dilution) 3. ATP B Perform Kinase Reaction: Mix reagents in 384-well plate. Incubate for 1 hr at RT. A->B C Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Incubate for 40 min. B->C D Generate Signal: Add Kinase Detection Reagent. Incubate for 30 min. C->D E Read Luminescence on Plate Reader D->E F Data Analysis: Calculate IC₅₀ from Dose-Response Curve E->F

Figure 2: Workflow for an in vitro ADP-Glo™ kinase inhibition assay.
Cellular Activity: Antiproliferative Assay

Causality: After confirming direct enzyme inhibition, it is crucial to assess whether the compound can engage its target in a cellular environment and elicit a biological response. For cancer-related kinases, this is typically measured as an inhibition of cancer cell proliferation. The MTT assay is a classic colorimetric method that measures metabolic activity, which correlates with cell viability.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and replace it with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Validation: Western Blot for Pathway Modulation

Causality: A cellular growth inhibition effect does not prove that the compound works through the intended target. Western blotting is used to provide evidence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase. A potent inhibitor should decrease the level of this phosphorylation in a dose-dependent manner.

Detailed Protocol (Western Blot):

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow overnight. Treat the cells with increasing concentrations of the test inhibitor for a defined period (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-STAT3).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Image the resulting chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein like GAPDH.

G A Cell Treatment & Lysis: Treat cells with inhibitor, then lyse to extract proteins. B Protein Quantification (BCA) A->B C SDS-PAGE: Separate proteins by size. B->C D Western Transfer: Transfer proteins to PVDF membrane. C->D E Immunoblotting: Block -> Primary Ab (e.g., p-Substrate) -> Secondary Ab -> ECL Substrate D->E F Imaging & Analysis: Quantify band intensity to assess phosphorylation changes. E->F

Figure 3: Workflow for Western Blot analysis of kinase pathway modulation.

Conclusion and Future Directions

The 3,5-dimethyl-1H-pyrazole scaffold is a validated, high-value starting point for the design of potent and selective kinase inhibitors. Its ability to effectively anchor to the kinase hinge region makes it a reliable foundation upon which medicinal chemists can build specificity and potency through targeted substitutions. As demonstrated by the diverse examples, modifications to the pyrazole core and its appended functionalities can tune the resulting inhibitor to target a wide range of kinases, from CHK1 to the components of the mTORC1 pathway.

While 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine itself remains uncharacterized as a kinase inhibitor, it represents an intriguing fragment for future discovery efforts. The dimethyl-pyrazole provides the hinge-binding anchor, while the flexible N-methylpropan-1-amine side chain offers a vector for exploring different regions of the ATP pocket. By applying the comparative SAR data and the robust experimental workflows detailed in this guide, researchers can rationally design and validate novel inhibitors, continuing to unlock the full therapeutic potential of this privileged chemical scaffold.

References

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Validation

A Senior Application Scientist's Guide to Validating Pyrazole Compound Binding Affinity

In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a privileged scaffold, particularly in the development of kinase inhibitors.[1][2] Their remarkable versatility and ability to form...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a privileged scaffold, particularly in the development of kinase inhibitors.[1][2] Their remarkable versatility and ability to form key interactions within ATP-binding sites have made them a focal point for therapeutic innovation. However, the journey from a promising hit to a viable clinical candidate is paved with rigorous validation, at the heart of which lies the precise and reliable determination of binding affinity. This guide provides an in-depth, comparative analysis of the gold-standard biophysical techniques used to quantify the interaction between pyrazole compounds and their protein targets.

Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the nuances of each technique. For researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource for designing and executing robust binding affinity validation studies.

The Central Role of Binding Affinity in Drug Development

Binding affinity, typically expressed as the equilibrium dissociation constant (KD), is a critical parameter that quantifies the strength of the interaction between a ligand (our pyrazole compound) and its target protein.[3] A lower KD value signifies a stronger binding affinity. This metric is paramount for several reasons:

  • Potency and Efficacy: A high binding affinity is often a prerequisite for potent biological activity.

  • Selectivity: Comparing the KD of a compound for its intended target versus off-targets is crucial for assessing its selectivity and potential for side effects.

  • Structure-Activity Relationship (SAR): Understanding how chemical modifications to the pyrazole scaffold impact binding affinity is fundamental to lead optimization.[4]

This guide will compare three principal techniques for determining binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Comparative Analysis of Key Biophysical Techniques

Each method for quantifying binding affinity possesses a unique set of strengths and weaknesses. The choice of technique is often dictated by the specific research question, the properties of the interacting molecules, and available resources.

TechniquePrincipleThroughputInformation ProvidedKey Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[5]Medium to HighKinetics (kon, koff), Affinity (KD), Specificity.[6][7]Label-free, real-time data.[6][7] Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[8]LowAffinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[4][8]Label-free, in-solution measurement. Provides a complete thermodynamic profile.[8] Requires larger amounts of protein and compound.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding.HighAffinity (KD)Homogeneous assay, suitable for HTS.[9][10] Requires a fluorescently labeled probe. Potential for interference from fluorescent compounds.[11]

In-Depth Analysis and Experimental Protocols

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events.[5][6] It provides not only the equilibrium binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).

Causality in Experimental Design: The choice to immobilize the protein target on the sensor chip is a critical first step. This allows for the pyrazole compound to be flowed over the surface as the analyte. This orientation is often preferred for small molecule analysis as it can enhance the signal-to-noise ratio.[12]

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_assay SPR Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & QC Immobilization Immobilize Target Protein on Sensor Chip Protein_Prep->Immobilization Compound_Prep Pyrazole Compound Solubilization Injection Inject Pyrazole Compound (Analyte) Compound_Prep->Injection Immobilization->Injection Flow Detection Real-time Detection of Binding (Sensorgram) Injection->Detection Data_Processing Reference Subtraction & Blank Correction Detection->Data_Processing Model_Fitting Fit Data to Binding Model Data_Processing->Model_Fitting Results Determine K_D, k_on, k_off Model_Fitting->Results

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Experimental Protocol: SPR Analysis of Pyrazole Compound Binding

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., a kinase) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level (typically 10,000-12,000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Binding Analysis:

    • Prepare a dilution series of the pyrazole compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a buffer-only blank for double referencing.

    • Inject the pyrazole compound solutions over the immobilized protein surface and a reference flow cell for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds.

    • Regenerate the surface between cycles if necessary, using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank injection from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[4][13]

Causality in Experimental Design: ITC is a true in-solution technique, eliminating potential artifacts from immobilization. The direct measurement of heat allows for the determination of not just the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[4][8] This detailed thermodynamic signature provides invaluable insights into the driving forces of the binding event.

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein in Cell (e.g., 10-20 µM) Titration Inject Compound into Protein Solution Protein_Prep->Titration Compound_Prep Pyrazole Compound in Syringe (e.g., 100-200 µM) Compound_Prep->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Integration Integrate Injection Peaks Heat_Measurement->Integration Binding_Isotherm Plot Heat vs. Molar Ratio Integration->Binding_Isotherm Model_Fitting Fit to Binding Model Binding_Isotherm->Model_Fitting Results Determine K_D, n, ΔH, ΔS Model_Fitting->Results

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

Experimental Protocol: ITC Analysis of Pyrazole Compound Binding

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the desired assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

    • Dissolve the pyrazole compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the target protein into the sample cell at a concentration of approximately 10-20 µM.

    • Load the pyrazole compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-200 µM).

    • Set the cell temperature to 25°C.

    • Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Plot the integrated heat data against the molar ratio of the pyrazole compound to the protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.[8]

Fluorescence Polarization (FP): High-Throughput Screening

FP is a homogeneous assay technique that is well-suited for high-throughput screening (HTS) of compound libraries.[9][10] The principle is based on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light.

Causality in Experimental Design: In a competition FP assay, a known fluorescent ligand (tracer) that binds to the target protein is used. Unlabeled pyrazole compounds are then tested for their ability to displace the tracer, which results in a decrease in fluorescence polarization. This format is highly effective for screening large numbers of compounds to identify those that bind to the same site as the tracer.[14]

Workflow Diagram:

FP_Workflow cluster_prep Preparation cluster_assay FP Assay cluster_analysis Data Analysis Reagent_Prep Prepare Protein, Fluorescent Tracer, and Pyrazole Compounds Dispensing Dispense Reagents into 384-well Plate Reagent_Prep->Dispensing Incubation Incubate to Reach Equilibrium Dispensing->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Normalization Normalize Data to Controls Measurement->Data_Normalization Dose_Response Plot % Inhibition vs. Compound Concentration Data_Normalization->Dose_Response IC50_Calculation Calculate IC50/Ki Dose_Response->IC50_Calculation

Caption: Workflow for a Fluorescence Polarization competition assay.

Experimental Protocol: FP Competition Assay for Pyrazole Inhibitors

  • Assay Development:

    • Determine the optimal concentration of the target protein and a suitable fluorescently labeled tracer that gives a stable and robust assay window.

  • Competition Assay:

    • In a 384-well plate, add the assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol).[9]

    • Add a serial dilution of the pyrazole compound.

    • Add the target protein at the predetermined optimal concentration.

    • Add the fluorescent tracer at its optimal concentration.

    • Incubate the plate at room temperature for 3 hours to allow the binding to reach equilibrium.[9]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters.[9]

    • Calculate the percent inhibition for each concentration of the pyrazole compound relative to high (no inhibitor) and low (no protein) polarization controls.

    • Plot the percent inhibition versus the logarithm of the pyrazole compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.

Conclusion: An Integrated Approach to Binding Affinity Validation

The validation of pyrazole compound binding affinity is not a one-size-fits-all process. A multi-faceted approach, leveraging the complementary strengths of different biophysical techniques, provides the most comprehensive and reliable characterization of a compound's interaction with its target. SPR offers invaluable kinetic information, ITC provides a complete thermodynamic signature, and FP enables high-throughput screening. By judiciously selecting and applying these techniques, researchers can build a robust data package that confidently supports the progression of promising pyrazole-based candidates through the drug discovery pipeline.

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Comparative

In Vitro Validation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine: A Comparative Guide to Assessing Monoamine Oxidase Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vitro validation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, a novel compo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, a novel compound with structural motifs suggesting potential interaction with monoamine oxidase (MAO) enzymes. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental design. This document serves as a technical guide for characterizing the compound's potency, selectivity, and initial safety profile against this critical therapeutic target.

The Scientific Rationale: Why Target Monoamine Oxidase?

Monoamine oxidases (MAO) are mitochondrial-bound flavoenzymes crucial for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity.[2][3]

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders.[2][3]

  • MAO-B: Primarily metabolizes phenylethylamine and is a key enzyme in dopamine degradation. Selective MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[2][3]

The structure of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine contains a pyrazole nucleus, a scaffold present in various biologically active compounds, including some with MAO inhibitory activity.[4] The appended N-methylpropan-1-amine side chain presents an amine group, which is the recognition motif for MAO enzymes. This structural combination provides a strong hypothesis for the compound's potential as a novel MAO inhibitor (MAOI), warranting a thorough in vitro investigation.

The following diagram illustrates the catabolic role of MAO enzymes, which is the process our test compound is hypothesized to inhibit.

MAO_Pathway cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Intermediate MAO->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Acid Carboxylic Acid Metabolite Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Catabolism of monoamine neurotransmitters by Monoamine Oxidase (MAO).

A Multi-Faceted Approach to In Vitro Validation

A rigorous validation workflow is essential to move from a structural hypothesis to actionable data. The process involves three core phases: initial screening for activity, determination of potency and isoform selectivity, and assessment of general cytotoxicity to rule out non-specific effects. Each phase is benchmarked against well-characterized reference compounds to provide context and comparative validation.

The diagram below outlines the comprehensive experimental workflow.

validation_workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Activity & Potency cluster_safety Phase 3: Selectivity & Safety cluster_analysis Phase 4: Data Interpretation Compound Test Compound Stock (3-(3,5-Dimethyl...amine)) Screening Primary Screening (Single high concentration) Compound->Screening Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Compound->Cytotoxicity Controls Reference Inhibitor Stocks (Clorgyline, Selegiline) Controls->Screening IC50 IC50 Determination (Dose-response curve) vs. MAO-A & MAO-B Screening->IC50 If Active Selectivity Calculate Selectivity Index (SI) SI = IC50(MAO-B) / IC50(MAO-A) IC50->Selectivity Analysis Comparative Analysis & Decision Making Cytotoxicity->Analysis Selectivity->Analysis

Caption: A comprehensive workflow for in vitro validation of MAO inhibitors.

Potency and Selectivity Determination: A Luminescent-Based Assay

To quantify the inhibitory activity of our test compound, we will employ a highly sensitive, luminescence-based method, the MAO-Glo™ Assay.[5] This assay offers a high signal-to-background ratio and is less susceptible to interference from fluorescent compounds compared to other methods.[6] The principle involves an MAO-mediated reaction that converts a luminogenic substrate into luciferin, which is then used by luciferase to generate a light signal directly proportional to MAO activity.[5]

Comparative Compounds

Objective comparison requires benchmarking against established standards.

  • Selective MAO-A Inhibitor: Clorgyline[2][7][8]

  • Selective MAO-B Inhibitor: Selegiline (L-Deprenyl)[2][9]

  • Vehicle Control: DMSO (or the solvent used for compound dissolution)

Detailed Protocol: MAO-Glo™ Assay

This protocol is adapted for a 96-well plate format. All incubations should be performed at room temperature (25°C) and protected from light.

1. Reagent Preparation:

  • Test Compound & Controls: Prepare a 2X final concentration serial dilution of the test compound and reference inhibitors (Clorgyline, Selegiline) in the appropriate MAO Reaction Buffer. The final concentration range should typically span from 10 pM to 100 µM to capture a full dose-response curve.
  • MAO Enzyme: Dilute recombinant human MAO-A or MAO-B enzyme to a 2X final concentration in the corresponding MAO Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
  • Luminogenic Substrate: Prepare a 4X solution of the MAO substrate in the appropriate buffer as per the manufacturer's instructions.[5]
  • Luciferin Detection Reagent: Reconstitute the lyophilized reagent with Luciferin Detection Buffer immediately before use.

2. Assay Procedure:

  • Add 25 µL of the 2X test compound or reference inhibitor dilutions to the wells of a white, opaque 96-well plate. For control wells (100% activity), add 25 µL of buffer with the corresponding vehicle concentration.
  • To initiate the reaction, add 25 µL of the 2X MAO enzyme solution to all wells.
  • Add 50 µL of the 4X luminogenic substrate to all wells.
  • Mix the plate gently on an orbital shaker for 30-60 seconds.
  • Incubate for 60 minutes at 25°C.
  • Add 100 µL of the reconstituted Luciferin Detection Reagent to each well. This step simultaneously stops the MAO reaction and initiates the luminescent signal.[5]
  • Mix the plate gently for 30-60 seconds.
  • Incubate for 20 minutes at 25°C to stabilize the luminescent signal.
  • Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.
  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Analysis: Benchmarking Performance

The IC₅₀ values derived from the dose-response curves allow for a quantitative comparison of the test compound's potency and selectivity against the reference standards.

Table 1: Hypothetical Comparative Inhibition Data

Compound MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity Index (SI) Interpretation
Test Compound 50 5,000 100 MAO-A Selective
Clorgyline 2.9 3,500 1,207 Gold Standard MAO-A Selective

| Selegiline | 8,500 | 7.0 | 0.0008 | Gold Standard MAO-B Selective |

Note: The Selectivity Index (SI) is calculated as IC₅₀ (MAO-B) / IC₅₀ (MAO-A). An SI > 10 indicates MAO-A selectivity, while an SI < 0.1 indicates MAO-B selectivity.

Assessing Off-Target Effects: The Cytotoxicity Profile

Observing enzymatic inhibition is only meaningful if the compound is not simply killing the cells or disrupting general cellular processes. Cytotoxicity assays are crucial for eliminating compounds that are toxic at concentrations relevant to their inhibitory activity.[10][11][12] An ATP-based assay, such as CellTiter-Glo®, is an excellent choice as it measures the metabolic health of cells and uses the same luminescence detection modality as the MAO-Glo™ assay.[5]

Protocol Outline: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol should be performed using a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO).

  • Cell Plating: Seed cells in a 96-well, clear-bottom, white-walled plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of the test compound used in the MAO assay. Include a vehicle control and a positive control for toxicity (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent viability for each concentration relative to the vehicle-treated cells. The resulting CC₅₀ (50% cytotoxic concentration) should be significantly higher than the enzymatic IC₅₀.

Interpreting the Results: A Decision Framework

The combined data from the MAO inhibition and cytotoxicity assays provide a clear path forward for the compound. The ideal candidate will exhibit high potency, desirable selectivity, and low cytotoxicity.

decision_tree Start Start: Combined Results (MAO IC50 & Cytotoxicity CC50) C1 Is MAO IC50 < 1µM? Start->C1 C2 Is CC50 / IC50 > 10? C1->C2 Yes R_Weak Result: Weak or Inactive (Low Priority / Deprioritize) C1->R_Weak No C3 Is Selectivity Index (SI) > 10 or < 0.1? C2->C3 Yes R_Toxic Result: Cytotoxic (Deprioritize due to safety concerns) C2->R_Toxic No R_Potent_Sel Result: Potent & Selective Inhibitor (High Priority Candidate) C3->R_Potent_Sel Yes R_Potent_NonSel Result: Potent, Non-Selective (Potential for specific applications) C3->R_Potent_NonSel No

Caption: Decision framework for characterizing a novel MAO inhibitor candidate.

Conclusion

This guide outlines a robust, multi-faceted strategy for the in vitro validation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine as a potential monoamine oxidase inhibitor. By integrating highly sensitive enzymatic assays with essential cytotoxicity profiling and benchmarking against gold-standard reference compounds, researchers can generate a comprehensive and reliable dataset. This approach not only confirms the compound's activity and mechanism but also provides crucial, early-stage insights into its therapeutic potential and safety, forming a solid foundation for subsequent stages of drug discovery and development.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Alkylated Pyrazoles

Introduction: The Pyrazole Core and the Strategic Imperative of N-Alkylation The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core and the Strategic Imperative of N-Alkylation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and structural rigidity make it a "privileged scaffold" in drug discovery.[2][6] A vast number of approved drugs, targeting a wide array of diseases from inflammation to cancer, incorporate this versatile core.[2][4]

However, the unsubstituted N-H of the pyrazole ring often presents challenges in drug development, including potential metabolic liabilities and suboptimal physicochemical properties. N-alkylation, the process of introducing an alkyl substituent onto one of the ring's nitrogen atoms, is a fundamental and powerful strategy to overcome these limitations and fine-tune biological activity. This modification can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile by:

  • Modulating Lipophilicity: Influencing solubility, membrane permeability, and plasma protein binding.

  • Exploring Binding Pockets: Introducing new van der Waals or hydrophobic interactions with the target protein.

  • Blocking Metabolism: Preventing N-dealkylation or other metabolic transformations at that position.

  • Controlling Tautomerism and Regiochemistry: Directing the orientation of other substituents and influencing the overall molecular conformation.[2][7]

This guide provides a comparative analysis of the structure-activity relationships of N-alkylated pyrazoles across different therapeutic targets, supported by experimental data and detailed protocols for their synthesis and evaluation.

N-Alkylation_Strategy cluster_0 Initial Pyrazole Scaffold (N-H) cluster_1 Key Physicochemical & Pharmacokinetic Parameters cluster_2 N-Alkylation Strategy cluster_3 Desired Outcomes A Unsubstituted Pyrazole Core F Introduce N-Alkyl Group A->F Modification B Solubility I Favorable ADME Profile B->I C Lipophilicity (LogP) C->I D Metabolic Stability D->I E Target Binding Affinity G Improved Potency E->G H Enhanced Selectivity E->H F->B Modulates F->C Modulates F->D Enhances F->E Influences Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR S1 Pyrazole Starting Material S2 N-Alkylation Reaction (Protocol 1) S1->S2 S3 Workup & Purification S2->S3 S4 Characterization (NMR, MS) S3->S4 B1 Purified N-Alkyl Pyrazole S4->B1 Test Compound B2 In Vitro Assay (e.g., Kinase Assay - Protocol 2) B1->B2 B3 Data Acquisition (e.g., Luminescence Reading) B2->B3 A1 Raw Biological Data B3->A1 Generate Data A2 IC50 / Ki Calculation A1->A2 A3 Structure-Activity Relationship (SAR) Analysis A2->A3 A4 Lead Optimization A3->A4 A4->S1 Design Next Generation

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Abstract The development of selective therapeutic agents is a cornerstone of modern drug discovery, aiming to maximize efficacy while minimizing adverse effects. Undesired interactions with off-target proteins are a prim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective therapeutic agents is a cornerstone of modern drug discovery, aiming to maximize efficacy while minimizing adverse effects. Undesired interactions with off-target proteins are a primary cause of drug attrition during clinical trials.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity (NCE), 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. We present a tiered, logical approach to systematically evaluate the selectivity of this compound, integrating industry-standard biochemical and cellular assays. This document offers detailed experimental protocols, data interpretation guidelines, and a rationale for target panel selection based on the compound's structural motifs, serving as a vital resource for researchers in pharmacology and drug development.

Introduction: The Imperative of Selectivity Profiling

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a novel investigational compound featuring a pyrazole scaffold. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases.[3][4][5] Its derivatives have been developed as potent inhibitors for a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, and Bcr-Abl.[3][4] Given this precedent, the primary therapeutic hypothesis for this NCE might be as a kinase inhibitor.

However, the very versatility of the pyrazole scaffold necessitates a thorough investigation of its selectivity.[5][6][7] Off-target kinase inhibition can lead to unforeseen toxicities or altered efficacy. Furthermore, the compound's N-methylpropan-1-amine side chain could potentially interact with other target classes, such as G-protein coupled receptors (GPCRs), ion channels, or transporters.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in drug development.[8][9][10][11] It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and builds a robust safety profile for advancing a candidate to clinical trials.[1][2] This guide outlines a systematic approach to achieve these goals.

Rationale for Target Panel Selection

A rational approach to selecting targets for cross-reactivity screening is essential to maximize resource efficiency while covering the most probable off-target liabilities.[10] Our strategy is based on the structural features of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine.

  • Kinase Superfamily: Due to the prevalence of the pyrazole moiety in known kinase inhibitors, a broad panel of kinases is the highest priority.[3][4][5][12] This should include representatives from different branches of the kinome tree (e.g., tyrosine kinases, serine/threonine kinases).

  • GPCRs, Ion Channels, and Transporters: The amine substructure suggests potential interactions with biogenic amine receptors (e.g., adrenergic, dopaminergic, serotonergic) and transporters, which are common off-targets for many drugs.[3] A standard safety panel, such as the Eurofins SafetyScreen44, provides excellent coverage of these critical targets, including the hERG channel, which is crucial for cardiovascular safety assessment.[13][14][15]

  • Other Enzymes: Enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs) are also included in standard safety panels and represent important potential off-targets.[14][15]

This tiered approach, starting with a broad panel and following up on initial hits, ensures a comprehensive yet cost-effective evaluation.

Tiered Experimental Workflow

A multi-tiered workflow allows for efficient screening and detailed follow-up on significant findings.

Tier 1: Broad Selectivity Screening The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of targets. Commercial services like the Eurofins SafetyScreen44 or SafetyScreen87 are ideal for this purpose, offering standardized, high-quality data on dozens of relevant off-targets.[13][14][15][16] The goal is to identify any significant interactions, often defined as >50% inhibition or displacement in a binding assay.

Tier 2: Dose-Response Confirmation Any "hits" identified in Tier 1 must be confirmed through dose-response experiments to determine their potency (IC50 for enzymatic assays or Ki for binding assays). This step validates the initial finding and quantifies the compound's affinity for the off-target.

Tier 3: Functional & Cellular Assays For confirmed off-targets, particularly those with high potency, it is crucial to assess the functional consequence of the interaction. For example, if the compound binds to a GPCR, a functional assay (e.g., cAMP measurement or calcium flux) should be performed to determine if it acts as an agonist, antagonist, or inverse agonist. This provides a more complete picture of the potential clinical relevance of the off-target interaction.

G cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis cluster_2 Tier 2: Confirmation cluster_3 Tier 3: Functional Assessment NCE Test Compound (10 µM) Panel Broad Off-Target Panel (e.g., SafetyScreen44) NCE->Panel Decision >50% Inhibition? Panel->Decision DoseResponse IC50 / Ki Determination (10-point curve) Decision->DoseResponse Yes NoHit No Significant Hit (Low Risk) Decision->NoHit No FunctionalAssay Cell-Based Functional Assays (Agonist/Antagonist Mode) DoseResponse->FunctionalAssay Hit Confirmed Off-Target Hit (Risk Assessment) FunctionalAssay->Hit

Caption: Tiered workflow for cross-reactivity profiling.

Detailed Experimental Protocols

To ensure scientific rigor, detailed and validated protocols are essential. Below are representative step-by-step methods for key assay types.

Protocol: Kinase Profiling via ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18][19][20][21]

Objective: To determine the IC50 of the test compound against a panel of purified protein kinases.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified protein kinases and their respective substrates

  • Kinase Buffer (specific to each kinase)

  • Test Compound: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, 10 mM stock in DMSO

  • 384-well white assay plates (low-volume)

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 50 nL of each concentration to the assay plate. Include DMSO-only wells for "no inhibition" controls (0% effect) and wells with a known broad-spectrum inhibitor (e.g., Staurosporine) for "full inhibition" controls (100% effect).

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution.

  • Initiate Reaction: Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.[18][20]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.[18][20] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Normalize the data using the 0% and 100% effect controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: GPCR Profiling via Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor.[22][23] This protocol describes a competitive binding assay to determine the Ki of the test compound.

Objective: To determine the binding affinity (Ki) of the test compound for a specific GPCR target (e.g., Dopamine D2 Receptor).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target (e.g., [³H]-Spiperone for D2R)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)

  • Test Compound: 10 mM stock in DMSO

  • Non-specific competitor (e.g., 10 µM Haloperidol for D2R)

  • 96-well filter plates (GF/C, pre-soaked in 0.3% PEI)

  • Scintillation fluid and a MicroBeta counter

Procedure:

  • Assay Setup: All additions are performed on ice in a 96-well reaction plate. The final assay volume is 250 µL.

  • Add Components: To each well, add in the following order:

    • 150 µL of thawed cell membrane preparation (e.g., 50 µg protein/well).

    • 50 µL of test compound at various concentrations (or buffer for total binding, or non-specific competitor for non-specific binding).

    • 50 µL of radioligand at a concentration near its Kd (e.g., 1 nM [³H]-Spiperone).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[24] This allows the binding reaction to reach equilibrium.[23]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked 96-well filter plate using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding.

    • Plot the percent specific binding versus the logarithm of the compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Comparative Data Analysis (Hypothetical)

To illustrate the output of such a study, we present hypothetical data for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, assuming its primary target is Protein Kinase X (PKX).

Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

Target ClassTargetAssay Type% Inhibition
Primary Target Protein Kinase X (PKX) Enzymatic 98%
KinaseLckEnzymatic65%
KinaseAurora AEnzymatic15%
GPCRDopamine D2Binding85%
GPCRAdrenergic α2ABinding52%
GPCRSerotonin 5-HT2ABinding21%
Ion ChannelhERGBinding8%
EnzymeCOX-2Enzymatic4%

Data shows significant (>50%) activity at Lck, Dopamine D2, and Adrenergic α2A, warranting Tier 2 follow-up.

Table 2: Tier 2 Dose-Response Confirmation

TargetAssay TypePotency (IC50 / Ki)Selectivity Index (SI) vs. PKX
Protein Kinase X (PKX) Enzymatic IC50 = 15 nM -
LckEnzymaticIC50 = 250 nM16.7-fold
Dopamine D2BindingKi = 95 nM6.3-fold
Adrenergic α2ABindingKi = 850 nM56.7-fold

Selectivity Index (SI) is calculated as Off-Target Potency / Primary Target Potency. A higher SI indicates greater selectivity.

The data indicates that while the compound is most potent against its primary target, it possesses significant off-target activity against the Lck kinase and the Dopamine D2 receptor. This low selectivity (<10-fold for D2) is a potential liability that must be addressed, either through chemical modification to improve selectivity or through further functional studies to understand the physiological risk.[25][26][27][28]

G cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway compound Test Compound pkx Protein Kinase X compound->pkx Intended Inhibition d2r Dopamine D2 Receptor compound->d2r Unintended Binding sub Substrate pkx->sub Phosphorylation effect_on Therapeutic Effect sub->effect_on gi Gi Protein d2r->gi Activation ac Adenylyl Cyclase gi->ac Inhibition camp ↓ cAMP ac->camp effect_off Potential Side Effect camp->effect_off

Caption: Potential pathway interactions based on profiling data.

Conclusion and Strategic Implications

This guide provides a robust, scientifically grounded framework for evaluating the cross-reactivity of the novel compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. The tiered approach ensures that resources are used efficiently to generate a comprehensive selectivity profile.

Based on our hypothetical data, the compound demonstrates potent activity against its primary target but exhibits clinically relevant off-target interactions, particularly with the Dopamine D2 receptor. This information is invaluable for the drug development team. The next steps should include:

  • Functional Characterization: Determine if the compound's binding to the D2 receptor results in agonist or antagonist activity.

  • Structure-Based Design: Use medicinal chemistry to modify the compound's structure to reduce D2 receptor affinity while maintaining potency at Protein Kinase X.[26][27][28]

  • Risk Assessment: Evaluate the potential clinical consequences of the observed off-target activities based on the known physiology of Lck and the D2 receptor.

By systematically identifying and characterizing off-target activities early, researchers can make more informed decisions, leading to the development of safer and more effective medicines.[29][30][31]

References

  • Predictive in silico off-target profiling in drug discovery. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science. Available at: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. Available at: [Link]

  • Technologies to Study Kinases. East Port Praha. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Safety pharmacology studies for human pharmaceuticals s7a. ICH. Available at: [Link]

  • GPCR-radioligand binding assays. PubMed. Available at: [Link]

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  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. Available at: [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available at: [Link]

  • Finding a better path to drug selectivity. PMC - NIH. Available at: [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. Available at: [Link]

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  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. Available at: [Link]

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Validation

A Comparative Guide to the Biological Evaluation of Novel Pyrazole-Based Compounds

Introduction The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility has led to the development of a wide array of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2][3] Notably, FDA-approved drugs such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction treatment sildenafil all feature the pyrazole motif as a critical pharmacophore.[1] This underscores the immense therapeutic potential of pyrazole-based molecules in drug discovery and development.[2]

This guide provides a comprehensive overview of the biological evaluation of novel pyrazole-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of compound performance supported by experimental data and detailed protocols.

I. Anticancer Activity Evaluation

The anticancer potential of pyrazole derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines.[4][5] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring can markedly enhance anticancer efficacy and tumor selectivity.[4]

Comparative In Vitro Cytotoxicity

A primary step in evaluating novel anticancer agents is to determine their cytotoxic effects on a panel of human cancer cell lines.[6][7] The half-maximal inhibitory concentration (IC50), the concentration of a drug required for 50% inhibition of cell growth in vitro, is a crucial metric for comparing the potency of different compounds.[6]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Novel Pyrazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)K562 (Leukemia)Doxorubicin (Standard)
PZ-1 1.7[8]0.69[8]0.021[8]0.95[4]
PZ-2 8.4[9]> 5015.20.95[4]
PZ-3 (C5) 0.08[10]5.62.30.95[4]
PZ-4 (50) Not TestedNot TestedNot Tested0.95[4]
PZ-5 (53) Not TestedNot TestedNot Tested0.95[4]
PZ-6 (54) Not TestedNot TestedNot Tested0.95[4]

Data is compiled from multiple sources for illustrative comparison.[4][8][9][10]

For instance, a series of pyrazole carbaldehyde derivatives were identified as potent PI3 kinase inhibitors, with one compound exhibiting an IC50 of 0.25 μM against MCF7 breast cancer cells, significantly more potent than the standard drug doxorubicin (IC50 = 0.95 μM).[4] Another study reported a pyrazole derivative, compound C5, with a remarkable IC50 of 0.08 μM against MCF-7 cells.[10] Some pyrazole derivatives have also shown potent dual inhibition of EGFR and VEGFR-2, contributing to their superior anticancer properties.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole compounds and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.[11][12] Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve and calculate the IC50 value for each compound.

Causality Behind Experimental Choices: The use of multiple cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity.[11] The 48-72 hour incubation period allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.[12]

Mechanism of Action: Elucidating the Anticancer Pathway

Many pyrazole derivatives exert their anticancer effects by interacting with various cellular targets, including tubulin, EGFR, CDK, and BTK.[4]

Diagram: Generalized Anticancer Signaling Pathway for Pyrazole Compounds

anticancer_pathway PZ Pyrazole Compound Target Cellular Target (e.g., EGFR, Tubulin, CDK) PZ->Target Binds to/Inhibits Apoptosis Apoptosis Induction Target->Apoptosis CellCycle Cell Cycle Arrest Target->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Pyrazole compounds can inhibit cancer cell proliferation by targeting key cellular proteins, leading to apoptosis and cell cycle arrest.

II. Antimicrobial Activity Evaluation

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][13][14]

Comparative In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] It is a key quantitative measure of a compound's antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Novel Pyrazole Derivatives

CompoundE. coli (Gram-)S. aureus (Gram+)A. niger (Fungus)Ciprofloxacin (Standard)Clotrimazole (Standard)
PZ-A (3) 0.25[13][16]> 100> 1000.5[13]-
PZ-B (4) > 1000.25[13]> 100--
PZ-C (2) > 100> 1001.0[13][16]-2.0[13]
PZ-D (21a) 62.5-125[14]62.5-125[14]2.9-7.8[14]--

Data is compiled from multiple sources for illustrative comparison.[13][14][16]

For example, one study reported a pyrazole derivative (compound 3) with an exceptionally low MIC of 0.25 μg/mL against E. coli, surpassing the standard ciprofloxacin.[13][16] Another derivative (compound 2) showed high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, which was more potent than the standard clotrimazole.[13][16]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[15][17]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the pyrazole compounds and standard antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[18][19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[18]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[18] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[15][17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Causality Behind Experimental Choices: The use of both Gram-positive and Gram-negative bacteria, as well as a fungal strain, provides a comprehensive assessment of the compound's antimicrobial spectrum.[14] The broth microdilution method is preferred for its accuracy, efficiency, and ability to test multiple compounds and concentrations simultaneously.[15][17]

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_compounds Prepare Serial Dilutions of Pyrazole Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.

III. Anti-inflammatory Activity Evaluation

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21][22]

Comparative In Vitro COX Inhibition

The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[21]

Table 3: Comparative COX Inhibition (IC50, µM) of Novel Pyrazole Derivatives

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)Celecoxib (Standard)
PZ-X 4.5[21]0.02[21]225-
PZ-Y > 1000.01[21]> 10000-
PZ-Z 150.04375-

Data is compiled from multiple sources for illustrative comparison.[21]

A 3-(trifluoromethyl)-5-arylpyrazole derivative was reported to have an IC50 of 0.02 µM for COX-2 and 4.5 µM for COX-1, demonstrating high selectivity.[21]

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method for assessing COX inhibition is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[23][24][25]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, heme, and diluted COX-2 enzyme.[26][27]

  • Inhibitor Addition: Add the test pyrazole compounds and a standard COX-2 inhibitor (e.g., Celecoxib) to the reaction wells.[26]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate to allow the inhibitors to interact with the enzyme.[26]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[27]

  • Signal Detection: Measure the fluorescence or absorbance, which is proportional to the amount of prostaglandin produced.[25]

  • IC50 Calculation: Calculate the IC50 values based on the inhibition of enzyme activity at different compound concentrations.

Causality Behind Experimental Choices: Using both COX-1 and COX-2 enzymes allows for the determination of the compound's selectivity, which is a critical factor for its potential therapeutic profile.[27] The pre-incubation step is important as many COX inhibitors exhibit time-dependent inhibition.[26]

Diagram: Mechanism of COX-2 Inhibition by Pyrazole Derivatives

cox_inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Catalyzes Pyrazole Pyrazole Inhibitor Pyrazole->COX2 Inhibits

Caption: Pyrazole-based inhibitors block the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[28][29][30][31]

  • Anticancer Activity: For some pyrazole series, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for potent activity.[28]

  • Antimicrobial Activity: The presence of specific functional groups, such as hydrazones, can significantly enhance the antibacterial and antifungal properties of pyrazole compounds.[14]

  • Anti-inflammatory Activity: A sulfonamide group, as seen in Celecoxib, is known to bind to the hydrophobic pocket of COX-2, contributing to its selectivity.[21]

V. Conclusion

The biological evaluation of novel pyrazole-based compounds requires a multi-faceted approach, encompassing in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities. This guide has provided a framework for comparing the performance of these compounds, complete with detailed experimental protocols and an emphasis on the scientific rationale behind methodological choices. The continued exploration of the pyrazole scaffold, guided by systematic biological evaluation and SAR studies, holds great promise for the discovery of new and effective therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link][2][3]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link][1]

  • Broth microdilution. Grokipedia. [Link][15]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Library of Medicine. [Link][28][31]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Library of Medicine. [Link][13]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Library of Medicine. [Link][14]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. National Library of Medicine. [Link]

  • Broth microdilution. Wikipedia. [Link][17]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link][29]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link][4]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. National Library of Medicine. [Link][32]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link][33]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link][8]

  • Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. National Library of Medicine. [Link][16]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Library of Medicine. [Link][30]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link][34]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link][35]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. National Library of Medicine. [Link][10]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link][5]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link][21]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link][36]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link][18]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Library of Medicine. [Link][20]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link][19]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Library of Medicine. [Link][37]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Library of Medicine. [Link][11]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link][12]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. National Library of Medicine. [Link][7]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link][9]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link][23]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Library of Medicine. [Link][38]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Library of Medicine. [Link][27]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. MDPI. [Link][24]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link][39]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link][22]

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Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Key Methodologies

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous groundbreaking pharmaceuticals, including Celecoxib (Celebrex®), a potent an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous groundbreaking pharmaceuticals, including Celecoxib (Celebrex®), a potent anti-inflammatory drug.[1][2] The efficient and regioselective construction of this five-membered aromatic heterocycle is, therefore, a cornerstone of modern medicinal chemistry. This guide provides an in-depth, head-to-head comparison of the most prominent methods for pyrazole synthesis, moving beyond a mere listing of reactions to offer field-proven insights into their practical application, mechanistic underpinnings, and comparative performance.

The Classical Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most straightforward and widely used methods for pyrazole synthesis.[1][3][4][5] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5][6]

Mechanistic Rationale

The reaction proceeds through a well-established pathway. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1]

Diagram 1: Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Initial Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_int Cyclic Intermediate hydrazone->cyclic_int Intramolecular Cyclization product Pyrazole cyclic_int->product Dehydration dehydration - H₂O catalyst Acid Catalyst catalyst->hydrazone G cluster_start Starting Materials cluster_reaction Reaction Steps unsat_carbonyl α,β-Unsaturated Carbonyl pyrazoline Pyrazoline Intermediate unsat_carbonyl->pyrazoline Michael Addition & Cyclocondensation hydrazine Hydrazine hydrazine->pyrazoline product Pyrazole pyrazoline->product Oxidation oxidant Oxidizing Agent oxidant->product G start Start: Need to Synthesize a Pyrazole regio_question Is Regioselectivity a Critical Concern? start->regio_question complexity_question Is High Molecular Complexity Desired in One Pot? regio_question->complexity_question No cycloaddition 1,3-Dipolar Cycloaddition regio_question->cycloaddition Yes starting_materials_question Are Simple, Readily Available Starting Materials Preferred? complexity_question->starting_materials_question No mcr Multicomponent Reaction (MCR) complexity_question->mcr Yes knorr Knorr Synthesis starting_materials_question->knorr Yes (Symmetrical Dicarbonyl) unsat_carbonyl From α,β-Unsaturated Carbonyls starting_materials_question->unsat_carbonyl Yes (Chalcones)

Sources

Validation

Benchmarking a Novel Pyrazole Compound: A Comparative Guide to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine Against Celecoxib

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2][3] This guide provides a comprehensive framework for benchm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel pyrazole-containing compound, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, against a well-established drug, Celecoxib. While the subject compound is a less-characterized molecule, its structural similarity to known pharmacophores warrants a thorough investigation of its potential biological activities.

This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining a series of proposed in silico, in vitro, and pharmacokinetic profiling experiments. The objective is to elucidate the pharmacological profile of this novel compound and draw a rigorous, data-driven comparison with Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6] By following the methodologies detailed herein, researchers can generate the necessary data to assess the potential of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine as a therapeutic candidate.

Introduction to the Compounds

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a novel chemical entity featuring a disubstituted pyrazole ring linked to a methylpropanamine side chain.[7] The biological activity and therapeutic potential of this specific compound are not extensively documented in publicly available literature, making it a prime candidate for a comprehensive screening and benchmarking program.

Celecoxib , marketed under the brand name Celebrex among others, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[4][6] Its diaryl-substituted pyrazole structure is a key feature contributing to its mechanism of action.[4] By selectively targeting COX-2, an enzyme upregulated during inflammation, Celecoxib effectively reduces pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5][8]

Proposed Benchmarking Workflow

A multiparametric approach is essential for a thorough comparison. The proposed workflow will assess the compounds based on their predicted physicochemical properties, in vitro efficacy and selectivity, metabolic stability, and potential for off-target effects.

Benchmarking Workflow cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Efficacy & Selectivity cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Safety Assessment in_silico In Silico ADME/T Prediction physchem Physicochemical Characterization (Solubility, LogP) in_silico->physchem Guides Experimental Design cox1_assay COX-1 Inhibition Assay physchem->cox1_assay cox2_assay COX-2 Inhibition Assay physchem->cox2_assay selectivity_index Determination of Selectivity Index cox1_assay->selectivity_index cox2_assay->selectivity_index metabolic_stability Metabolic Stability Assay (Microsomes, Hepatocytes) selectivity_index->metabolic_stability cyp_inhibition CYP450 Inhibition Panel metabolic_stability->cyp_inhibition herg_assay hERG Channel Assay cyp_inhibition->herg_assay COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Comprehensive Safety Protocol: Handling 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine Hazard Assessment by Chemical Analogy The operational plan for this compound is derived from the known hazards of its core s...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Hazard Assessment by Chemical Analogy

The operational plan for this compound is derived from the known hazards of its core structures.

  • Pyrazole Moiety : Pyrazole and its derivatives are a class of nitrogen-containing heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] While therapeutically interesting, this inherent bioactivity necessitates caution. Some pyrazoles are known skin and eye irritants.[6][7][8] Animal studies on the parent compound, pyrazole, have indicated potential for hepatotoxicity (liver damage) and teratogenicity (developmental toxicity).[6][8]

  • Aliphatic Amine Moiety : The N-methylpropan-1-amine side chain classifies this compound as an aliphatic amine. Amines are often volatile, possess strong odors, and are well-documented as irritants to the skin, eyes, and respiratory system.[9] Depending on the concentration and structure, they can be corrosive and cause severe burns.[10]

Presumed Hazard Profile: Based on this analysis, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine should be handled as if it is:

  • A strong irritant to the eyes, skin, and respiratory tract.[8][9]

  • Harmful if ingested, inhaled, or absorbed through the skin.[8]

  • Potentially toxic to specific organs with unknown long-term effects.

  • Biologically active.

The following diagram illustrates the logic from hazard identification to the selection of appropriate controls.

Hazard_Control_Flowchart cluster_assessment Hazard Assessment (by Analogy) cluster_controls Required Safety Controls pyrazole Pyrazole Moiety - Potential Irritant - Biologically Active - Unknown Chronic Toxicity presumed_hazard Presumed Hazard Profile - Severe Irritant (Eyes, Skin, Lungs) - Harmful by All Routes of Exposure - Unknown Long-Term Effects pyrazole->presumed_hazard amine Aliphatic Amine Moiety - Corrosive / Irritant - Respiratory Hazard - Skin Sensitizer amine->presumed_hazard eng_controls Primary: Engineering Controls - Chemical Fume Hood ppe Secondary: Personal Protective Equipment (PPE) (Detailed Below) eng_controls->ppe Supplemented by presumed_hazard->eng_controls Leads to

Caption: Logical flow from presumed hazards to required safety controls.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is intended to protect you from hazards when engineering controls cannot eliminate them. The primary method for controlling exposure to this chemical is through proper ventilation.[11][12]

  • Chemical Fume Hood: All handling of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood.[13] This is critical for preventing the inhalation of vapors or aerosolized powder.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory.[12][14] The selection criteria are based on preventing contact through all potential routes of exposure.

Protection Area Required PPE Rationale and Causality
Eye & Face Chemical splash goggles conforming to ANSI Z87.1 AND a full-face shield.[2]The amine functional group suggests a high risk of irritation and potential for corrosivity.[10] Goggles provide a seal against splashes and vapors, while the face shield protects the entire face from splashes during transfers of liquids or solids.[15]
Hand Double-gloving with nitrile gloves.Nitrile provides good splash protection against a wide range of chemicals, including amines.[2][16] Double-gloving minimizes the risk of exposure from a single glove failure and provides a clean outer layer that can be removed if contaminated. For prolonged handling or immersion, heavier-duty gloves (e.g., neoprene or butyl rubber) should be considered.
Body Fully-buttoned, chemical-resistant laboratory coat.A lab coat protects skin and personal clothing from accidental spills and contamination.[17] Ensure the coat is made of a material appropriate for chemical resistance, not standard cotton.
Respiratory (Within a Fume Hood) None required beyond the engineering control.The fume hood provides primary respiratory protection.[13]
Respiratory (Emergency/Spill) Air-purifying respirator with organic vapor/amine cartridges.In the event of a significant spill outside of a fume hood, a respirator is necessary to protect against high concentrations of vapors.[9][15] All users must be properly fit-tested and trained according to OSHA standards.[11]

Operational Plan: Step-by-Step PPE Workflow

Properly donning (putting on) and doffing (taking off) PPE is a critical procedure to prevent cross-contamination.[18]

Donning (Putting On) Sequence

This sequence moves from the least critical to the most critical items, minimizing contamination of the gloves which will handle the chemical.

  • Lab Coat: Put on and fully button the lab coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: Put on the face shield over the goggles.

Doffing (Taking Off) Sequence

This sequence is designed to remove the most contaminated items first, preventing contact with your skin.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in the designated hazardous waste container.

  • Face Shield: Remove the face shield by handling the headband, avoiding touching the front surface.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Eye Protection: Remove goggles.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13]

The following diagram visualizes this critical workflow.

PPE_Workflow cluster_donning Donning Sequence (Clean to Contaminated) cluster_doffing Doffing Sequence (Contaminated to Clean) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Outer Gloves (over cuffs) don2->don3 don4 4. Goggles don3->don4 don5 5. Face Shield don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. WASH HANDS doff5->doff6

Caption: Standard workflow for donning and doffing PPE to prevent contamination.

Decontamination and Disposal Plan

Decontamination
  • Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, glassware can be washed using standard laboratory procedures.

  • Work Surfaces: Decontaminate the work surface within the fume hood after each use by wiping with a cloth dampened with 70% ethanol or another appropriate solvent. Dispose of the cloth as solid hazardous waste.

Disposal

All waste generated from handling this compound must be treated as hazardous. Do not dispose of any materials in standard trash or down the drain.[19]

  • Solid Waste: All contaminated solid items (gloves, pipette tips, paper towels, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused chemical, reaction mixtures, and solvent rinsates must be collected in a sealed, properly labeled hazardous waste container for nitrogenous or organic chemical waste. Follow all institutional and local regulations for chemical waste disposal.[20]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][21]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][22]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: Alert others in the area. If the spill is contained within the fume hood, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite) to contain it. If the spill is outside the hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Novel Chemicals with Unknown Hazards SOP.
  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
  • OSHA Laboratory Standard. Compliancy Group.
  • OSHA Standards to Know Before Starting Your Lab.
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole - Hazardous Agents. Haz-Map.
  • 3,5-Dimethylpyrazole - Safety Data Sheet.
  • (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine - Safety Data Sheet.
  • 3-Amino-1-methyl-1H-pyrazole - Safety Data Sheet.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • Pyrazole - Safety Data Sheet. Sigma-Aldrich.
  • Rules for the Safe Handling of Chemicals in the Laboratory.
  • 4-Methylpiperazin-1-amine - Safety Data Sheet. Thermo Fisher Scientific.
  • Protective Equipment. American Chemistry Council.
  • 1H-Pyrazole - Safety Data Sheet.
  • 1-(2-methylpropyl)-1H-pyrazol-5-amine - Safety Data Sheet. Enamine.
  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. ER Publications.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI.

Sources

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3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
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